4H-1,3-Benzodioxin-6-carboxaldehyde
描述
属性
IUPAC Name |
4H-1,3-benzodioxine-6-carbaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O3/c10-4-7-1-2-9-8(3-7)5-11-6-12-9/h1-4H,5-6H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GNQQVGXSVAZLGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=CC(=C2)C=O)OCO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29668-44-8 | |
| Record name | 3,4-Ethylenedioxybenzaldehyde | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029668448 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Foundational & Exploratory
An In-depth Technical Guide to 4H-1,3-Benzodioxin-6-carboxaldehyde: Molecular Structure, Synthesis, and Potential Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzodioxin scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and natural products. Its unique conformational properties and electronic nature make it a valuable building block in medicinal chemistry. This guide focuses on a specific derivative, 4H-1,3-Benzodioxin-6-carboxaldehyde, providing a comprehensive overview of its molecular structure, spectroscopic signature, plausible synthetic routes, and prospective applications in drug discovery and organic synthesis. As a Senior Application Scientist, the following sections synthesize foundational chemical principles with practical, field-proven insights to offer a robust technical resource.
Molecular Structure and Physicochemical Properties
This compound is an aromatic heterocyclic compound with the molecular formula C₉H₈O₃.[1] Its structure features a benzene ring fused to a 1,3-dioxin ring, with a carboxaldehyde group substituted at the 6-position.
Structural Elucidation
The core of the molecule is the 4H-1,3-benzodioxin system. The fusion of the dioxin and benzene rings results in a planar bicyclic structure. The carboxaldehyde group (-CHO) attached to the aromatic ring is a key functional group that dictates much of the molecule's reactivity.
Physicochemical Data
A summary of the key computed physicochemical properties of this compound is presented in Table 1. This data is essential for understanding the molecule's behavior in various chemical and biological environments.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| IUPAC Name | 4H-1,3-benzodioxine-6-carbaldehyde | PubChem[1] |
| CAS Number | 29668-44-8, 92607-80-2 | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
| Hydrogen Bond Donor Count | 0 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show distinct signals for the aromatic, aldehyde, and dioxin ring protons.
-
Aldehyde Proton: A singlet in the downfield region, typically around δ 9.8-10.0 ppm .
-
Aromatic Protons: The three protons on the benzene ring will appear in the aromatic region (δ 7.0-7.8 ppm ). Their splitting pattern will be indicative of a 1,2,4-trisubstituted benzene ring.
-
Dioxin Protons: The protons of the -O-CH₂-O- and -CH₂- groups of the dioxin ring are expected to appear as singlets or multiplets in the range of δ 4.5-5.5 ppm .
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Carbonyl Carbon: The aldehyde carbonyl carbon will be the most downfield signal, expected around δ 190-195 ppm .
-
Aromatic Carbons: The six carbons of the benzene ring will resonate in the δ 110-160 ppm region.
-
Dioxin Carbons: The carbons of the dioxin ring are expected in the δ 60-100 ppm range.
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will be characterized by the stretching frequencies of its key functional groups.
-
C=O Stretch (Aldehyde): A strong absorption band around 1680-1700 cm⁻¹ .
-
C-H Stretch (Aldehyde): Two weak bands around 2720 and 2820 cm⁻¹ .
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretches (Dioxin): Strong bands in the 1000-1250 cm⁻¹ region.
Mass Spectrometry (MS)
The mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 164.16. Fragmentation patterns would likely involve the loss of the aldehyde group (-CHO) and fragmentation of the dioxin ring.
Synthesis of this compound
A definitive, peer-reviewed synthesis for this compound is not prominently described in the chemical literature. However, based on established organic chemistry principles, a plausible and efficient synthetic strategy would involve the formylation of the parent 4H-1,3-benzodioxin. The Vilsmeier-Haack reaction is a well-established and mild method for the formylation of electron-rich aromatic rings and represents a logical approach.
Proposed Synthetic Pathway: Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction utilizes a Vilsmeier reagent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃), to introduce a formyl group onto an activated aromatic substrate.[2][3][4][5] The 4H-1,3-benzodioxin ring system is sufficiently electron-rich to undergo this electrophilic aromatic substitution.
Caption: Proposed Vilsmeier-Haack synthesis workflow.
Detailed Experimental Protocol (Proposed)
This protocol is based on analogous formylation reactions of similar electron-rich heterocyclic systems.[6]
Step 1: Formation of the Vilsmeier Reagent
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF) (3 equivalents).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature below 5 °C.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent will form.
Causality: The reaction between DMF and POCl₃ is exothermic; hence, cooling is necessary to control the reaction rate and prevent side reactions. The formation of the electrophilic chloroiminium ion (Vilsmeier reagent) is the critical first step.
Step 2: Formylation Reaction
-
Dissolve 4H-1,3-benzodioxin (1 equivalent) in a minimal amount of anhydrous DMF or a suitable inert solvent like dichloromethane.
-
Add the solution of the starting material dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
Causality: The electron-rich aromatic ring of 4H-1,3-benzodioxin acts as a nucleophile, attacking the electrophilic Vilsmeier reagent. Heating is often required to drive the electrophilic aromatic substitution to completion.
Step 3: Hydrolysis and Workup
-
Cool the reaction mixture to room temperature and then pour it cautiously onto crushed ice.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium hydroxide solution until the pH is approximately 7.
-
The intermediate iminium salt will hydrolyze to the desired aldehyde, which may precipitate out of the solution.
-
Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Causality: The aqueous workup is essential for the hydrolysis of the iminium salt intermediate to the final aldehyde product. Neutralization is necessary to handle the acidic reaction mixture safely and to ensure the product is in its neutral form for extraction.
Step 4: Purification
-
The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Self-Validation: The purity of the final product should be confirmed by TLC, and its identity verified by ¹H NMR, ¹³C NMR, and mass spectrometry, comparing the obtained data with the predicted values.
Reactivity and Potential Applications
The chemical reactivity of this compound is dominated by the aldehyde functional group, which can undergo a wide range of transformations.
Key Reactions of the Aldehyde Group
-
Oxidation: The aldehyde can be readily oxidized to the corresponding carboxylic acid, 4H-1,3-benzodioxin-6-carboxylic acid, using standard oxidizing agents such as potassium permanganate or Jones reagent.
-
Reduction: Reduction of the aldehyde with sodium borohydride or lithium aluminum hydride will yield the corresponding primary alcohol, (4H-1,3-benzodioxin-6-yl)methanol.
-
Reductive Amination: Reaction with a primary or secondary amine in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will lead to the formation of the corresponding amine. This is a powerful tool for introducing the benzodioxin moiety into more complex molecules.
-
Wittig Reaction: The aldehyde can be converted to an alkene via the Wittig reaction, allowing for carbon-carbon bond formation.
-
Condensation Reactions: The aldehyde can participate in various condensation reactions, such as the Knoevenagel or aldol condensations, to form more complex molecular architectures.
Caption: Key reactivity pathways of the aldehyde group.
Applications in Drug Discovery and Medicinal Chemistry
While specific biological activity data for this compound is scarce, the benzodioxin and benzodioxane scaffolds are well-represented in pharmacologically active molecules. These structures are often explored for their interactions with various biological targets.
-
As a Synthetic Intermediate: this compound serves as a valuable intermediate for the synthesis of more complex drug candidates. Its aldehyde functionality allows for the facile introduction of the benzodioxin moiety into a variety of molecular frameworks.
-
Potential Pharmacological Activities: Derivatives of the closely related 1,4-benzodioxane have shown a broad range of biological activities, including antibacterial, anticancer, and effects on adrenergic and serotoninergic receptors. It is plausible that derivatives of 4H-1,3-benzodioxin could exhibit similar properties, making this scaffold an interesting starting point for new drug discovery programs.
Conclusion
This compound is a heterocyclic compound with significant potential as a building block in synthetic and medicinal chemistry. While detailed characterization and application data for this specific molecule are limited in the public domain, its molecular structure and the reactivity of its aldehyde group suggest numerous possibilities for its use in the synthesis of novel compounds with potential biological activities. The proposed synthetic route via the Vilsmeier-Haack reaction offers a practical and efficient method for its preparation, opening the door for further investigation into the chemistry and pharmacology of this intriguing molecule. This guide provides a solid foundation for researchers and scientists interested in exploring the potential of this compound and its derivatives.
References
An In-depth Technical Guide to 4H-1,3-Benzodioxin-6-carboxaldehyde: Synthesis, Isomeric Landscape, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
The benzodioxin scaffold is a privileged heterocyclic motif that appears in numerous biologically active compounds, conferring favorable pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive analysis of 4H-1,3-Benzodioxin-6-carboxaldehyde, a key representative of this class. While this specific molecule is not extensively documented in the literature, this guide constructs a robust framework for its study by detailing its chemical identity, exploring its isomeric diversity, proposing a detailed synthetic protocol, and discussing its potential reactivity and applications in medicinal chemistry. By examining its more well-characterized isomers, such as 1,4-benzodioxan-6-carboxaldehyde and 1,3-benzodioxole-5-carboxaldehyde (piperonal), we extrapolate key insights relevant to the synthesis, characterization, and therapeutic exploration of this promising, yet under-investigated, chemical entity. This document serves as a foundational resource for researchers aiming to leverage the unique structural and electronic properties of the 4H-1,3-benzodioxin ring system in the design of novel therapeutics.
Chemical Identity and Nomenclature
This compound is a bicyclic aromatic aldehyde. The core of the molecule is the 4H-1,3-benzodioxin ring system, which consists of a benzene ring fused to a six-membered 1,3-dioxin ring. The aldehyde (carboxaldehyde) group is substituted at the 6-position of this bicyclic structure.
Synonyms and Identifiers
A clear and unambiguous identification of a chemical entity is paramount for effective research and communication. Several synonyms and registry numbers are associated with this compound.
| Identifier | Value | Source |
| IUPAC Name | 4H-1,3-benzodioxine-6-carbaldehyde | PubChem[1] |
| CAS Number | 29668-44-8, 92607-80-2 | PubChem[1] |
| PubChem CID | 122447 | PubChem[1] |
| Molecular Formula | C₉H₈O₃ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| Synonyms | This compound, NSC 64681 | PubChem[1] |
Note on CAS Numbers: PubChem lists both 29668-44-8 and 92607-80-2 for this compound, which may indicate a historical or alternative registration.
Chemical Structure
The structural representation of this compound is crucial for understanding its chemical properties and spatial arrangement.
Figure 1: 2D structure of this compound.
The Isomeric Landscape of Benzodioxin Carboxaldehydes
The biological activity and synthetic accessibility of aromatic compounds are highly dependent on their isomeric forms. For C₉H₈O₃, several key isomers exist, differing in the arrangement of the oxygen atoms within the heterocyclic ring and the position of the aldehyde substituent. Understanding these isomers is critical for structure-activity relationship (SAR) studies and for avoiding isomeric impurities during synthesis.
Ring Isomers
The primary ring isomers are based on the fusion of a benzene ring with either a 1,3-dioxin, a 1,4-dioxan, or a 1,3-dioxole ring.
Figure 2: Key ring isomers of benzodioxin carboxaldehyde.
-
This compound: The primary subject of this guide.
-
1,4-Benzodioxan-6-carboxaldehyde (CAS: 29668-44-8): A well-characterized isomer with a saturated 1,4-dioxan ring. It is a solid with a melting point of 50-52 °C and is used as a building block in the synthesis of various biologically active molecules, including potential inhibitors of phosphodiesterase type IV.
-
1,3-Benzodioxole-5-carboxaldehyde (Piperonal, Heliotropine; CAS: 120-57-0): A naturally occurring compound with a five-membered dioxole ring. It is widely used in the fragrance industry and as a precursor in the synthesis of pharmaceuticals and illicit drugs.
Positional Isomers
Within the 4H-1,3-benzodioxin scaffold, the aldehyde group can be located at different positions on the benzene ring, leading to positional isomers with potentially distinct biological activities.
-
4H-1,3-Benzodioxin-5-carboxaldehyde
-
4H-1,3-Benzodioxin-7-carboxaldehyde
-
4H-1,3-Benzodioxin-8-carboxaldehyde
The electronic environment of the aldehyde group varies with its position relative to the dioxin ring's oxygen atoms, which can influence its reactivity and interactions with biological targets.
Synthesis of this compound and Its Isomers
Proposed Synthesis of this compound
This proposed two-step synthesis starts from commercially available p-cresol and proceeds through a key intermediate, 4-formyl-2-hydroxymethylphenol.
Figure 3: Proposed synthetic workflow for this compound.
Step 1: Synthesis of 3-Hydroxymethyl-4-hydroxybenzaldehyde (Precursor)
The Duff reaction is a classic method for the ortho-formylation of phenols. In this case, it can be adapted to introduce a hydroxymethyl group ortho to the hydroxyl of p-cresol, followed by oxidation to the aldehyde. A more direct approach involves the base-catalyzed reaction of a phenol with formaldehyde to introduce hydroxymethyl groups.
Experimental Protocol (Adapted from general procedures for phenol hydroxymethylation):
-
Reaction Setup: In a round-bottom flask, dissolve p-cresol (1 equivalent) in an aqueous solution of sodium hydroxide (1.1 equivalents).
-
Addition of Formaldehyde: To the stirred solution, add aqueous formaldehyde (37%, 2.5 equivalents) dropwise at room temperature.
-
Reaction: Heat the mixture to 60-70°C for 4-6 hours, monitoring the reaction progress by TLC.
-
Workup: Cool the reaction mixture to room temperature and carefully acidify with dilute HCl until the pH is approximately 3-4.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield 3-hydroxymethyl-4-hydroxybenzaldehyde.
Step 2: Cyclization to form the 1,3-Benzodioxin Ring
The final step involves the acid-catalyzed condensation of the ortho-hydroxymethylphenol with a formaldehyde equivalent to form the six-membered dioxin ring.
Experimental Protocol (Proposed):
-
Reaction Setup: Dissolve 3-hydroxymethyl-4-hydroxybenzaldehyde (1 equivalent) in a suitable solvent such as toluene or dichloromethane.
-
Addition of Reagents: Add paraformaldehyde (1.2 equivalents) and a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA) (0.05 equivalents).
-
Reaction: Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction. Monitor the reaction by TLC until the starting material is consumed.
-
Workup: Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the resulting crude product by column chromatography or recrystallization to afford this compound.
Established Synthesis of 1,4-Benzodioxan-6-carboxaldehyde
The synthesis of the 1,4-isomer is well-documented and typically proceeds via the reaction of 3,4-dihydroxybenzaldehyde with a two-carbon electrophile.
Experimental Protocol:
-
Reaction Setup: Combine 3,4-dihydroxybenzaldehyde (1 equivalent), 1,2-dichloroethane or 1,2-dibromoethane (2 equivalents), and a base such as potassium carbonate or cesium carbonate (2 equivalents) in a polar aprotic solvent like DMF.
-
Reaction: Stir the mixture vigorously at an elevated temperature (70-105°C) for several hours, monitoring by TLC.
-
Workup: After cooling, filter the mixture to remove inorganic salts. Dilute the filtrate with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify the crude product by silica gel column chromatography to yield 1,4-Benzodioxan-6-carboxaldehyde.
Spectroscopic Characterization (Predicted)
Due to the lack of published experimental spectra for this compound, the following data are predicted based on the analysis of its structural features and comparison with related compounds.
| Technique | Predicted Key Features |
| ¹H NMR | - Aldehyde proton (CHO): A singlet around δ 9.8-10.0 ppm. - Aromatic protons: Three protons on the benzene ring, likely appearing as a doublet, a singlet (or narrow doublet), and a doublet of doublets in the region of δ 7.0-7.8 ppm. - Dioxin protons (O-CH₂-O): A singlet for the two equivalent protons at approximately δ 5.0-5.5 ppm. - Dioxin protons (Ar-O-CH₂): A singlet for the benzylic protons around δ 4.8-5.2 ppm. |
| ¹³C NMR | - Aldehyde carbon (C=O): A signal around δ 190-195 ppm. - Aromatic carbons: Six signals in the aromatic region (δ 110-160 ppm), including two quaternary carbons attached to oxygen. - Dioxin carbons (O-CH₂-O): A signal around δ 90-95 ppm. - Dioxin carbon (Ar-O-CH₂): A signal around δ 65-70 ppm. |
| IR Spectroscopy | - C=O stretch (aldehyde): A strong, sharp absorption band around 1680-1700 cm⁻¹. - C-H stretch (aldehyde): Two weak bands around 2720 and 2820 cm⁻¹. - C-O-C stretch (dioxin): Strong bands in the region of 1050-1250 cm⁻¹. - Aromatic C=C stretch: Medium to weak bands in the 1450-1600 cm⁻¹ region. |
| Mass Spectrometry | - Molecular Ion (M⁺): An intense peak at m/z = 164. - Fragmentation: Expect loss of the formyl radical (CHO, 29 Da) to give a fragment at m/z = 135, and potential fragmentation of the dioxin ring. |
Chemical Reactivity
The reactivity of this compound is dominated by the aldehyde functional group and the electron-rich aromatic ring.
Reactions of the Aldehyde Group
The formyl group is expected to undergo typical aldehyde reactions:
-
Oxidation: Can be oxidized to the corresponding carboxylic acid (4H-1,3-Benzodioxin-6-carboxylic acid) using standard oxidizing agents like potassium permanganate or Jones reagent.
-
Reduction: Can be reduced to the corresponding alcohol ( (4H-1,3-Benzodioxin-6-yl)methanol) using reducing agents such as sodium borohydride or lithium aluminum hydride.
-
Nucleophilic Addition: Will react with various nucleophiles, including Grignard reagents, organolithium compounds, and cyanide, at the carbonyl carbon.
-
Condensation Reactions: Can participate in condensation reactions like the Wittig reaction to form alkenes, or the Knoevenagel and aldol condensations.
-
Reductive Amination: Can react with amines in the presence of a reducing agent to form secondary or tertiary amines, a key transformation in drug synthesis.
Reactions of the Aromatic Ring
The benzodioxin ring is electron-rich due to the oxygen atoms, making it susceptible to electrophilic aromatic substitution. The directing effects of the existing substituents will govern the position of further substitution. The aldehyde group is deactivating and meta-directing, while the dioxin ring is activating and ortho-, para-directing. The interplay of these effects will determine the regioselectivity of reactions like nitration, halogenation, and Friedel-Crafts reactions.
Potential Applications in Drug Discovery and Development
While this compound itself is not widely cited in medicinal chemistry literature, the broader class of benzodioxin and benzodioxole derivatives has shown a wide range of biological activities, suggesting that this molecule is a valuable starting point for the synthesis of new therapeutic agents.
-
Alpha-Adrenergic Receptor Antagonists: The 1,4-benzodioxan moiety is a core component of several α₁-adrenoceptor antagonists, which are used to treat hypertension and benign prostatic hyperplasia.
-
Anticancer and Cytotoxic Agents: Various benzodioxole derivatives have been synthesized and evaluated as inhibitors of cyclooxygenase (COX) enzymes and have shown cytotoxic activity against cancer cell lines.
-
Antidiabetic Agents: Recently, benzodioxole carboxamide derivatives have been investigated for their potential as antidiabetic agents, showing efficacy against α-amylase.
-
Central Nervous System (CNS) Activity: The benzodioxan scaffold is found in molecules targeting various CNS receptors, including serotonergic and nicotinic receptors.
Given these precedents, this compound represents a versatile scaffold for the development of new libraries of compounds to be screened against a variety of biological targets. Its aldehyde functionality provides a convenient handle for derivatization and the introduction of diverse pharmacophoric features.
Conclusion
This compound is a structurally interesting molecule that sits at the intersection of several classes of biologically active compounds. Although detailed experimental data for this specific compound is limited, this guide has provided a comprehensive overview of its chemical properties, a systematic analysis of its isomers, a plausible and detailed synthetic protocol, and a discussion of its potential reactivity and applications. By leveraging the extensive knowledge available for its isomers and related scaffolds, researchers can confidently approach the synthesis and exploration of this compound as a novel building block for the discovery of next-generation therapeutics. The frameworks and protocols detailed herein provide a solid foundation for initiating such research endeavors.
References
Introduction: The Significance of a Versatile Scaffolding Molecule
An In-Depth Technical Guide to the Physical Characteristics of 1,4-Benzodioxan-6-carboxaldehyde
1,4-Benzodioxan-6-carboxaldehyde, also widely known by synonyms such as 3,4-Ethylenedioxybenzaldehyde and 6-Formyl-1,4-benzodioxane, is a solid organic compound of significant interest to the scientific community.[1][2][3] Identified by its CAS Number 29668-44-8, this aromatic aldehyde serves as a pivotal intermediate and structural motif in the fields of medicinal chemistry and organic synthesis.[4][5] Its rigid, bicyclic framework is a key component in the design of various biologically active molecules. Notably, it is a recognized building block in the synthesis of novel therapeutics, including potential inhibitors for cAMP-specific phosphodiesterase type IV (PDE4) and a new class of Dopamine D3 and D4 receptor antagonists.[1] The compound's utility extends to agrochemical research and the development of specialized polymers, making a thorough understanding of its physical characteristics essential for its effective application and manipulation.[2][3]
This guide provides a comprehensive overview of the core physical and spectral properties of 1,4-Benzodioxan-6-carboxaldehyde, supported by established experimental protocols for its characterization. The information presented is intended to equip researchers, chemists, and drug development professionals with the technical data necessary for its confident use in a laboratory setting.
Core Physicochemical Properties
The fundamental physical properties of 1,4-Benzodioxan-6-carboxaldehyde are summarized in the table below. These values are critical for predicting the compound's behavior in various solvents and reaction conditions, as well as for establishing identity and purity criteria.
| Property | Value | Source(s) |
| CAS Number | 29668-44-8 | [4][5] |
| Molecular Formula | C₉H₈O₃ | [1][5] |
| Molecular Weight | 164.16 g/mol | [5][6] |
| Appearance | White to yellow-beige or pale brown crystalline powder/chunks.[1][3][7][8] | [1][3][7][8] |
| Melting Point | 50-52 °C (lit.) | [1] |
| Boiling Point | 105 °C at 15 mmHg | [1][8] |
| Solubility | Soluble in methanol.[1][8] | [1][8] |
| Density | ~1.2-1.3 g/cm³ (estimate) | [1][8] |
| Refractive Index | ~1.54-1.59 (estimate) | [1][8] |
Molecular Structure and Identity
The compound consists of a benzene ring fused to a 1,4-dioxane ring, with a carboxaldehyde group attached at the 6-position of the benzodioxan core. This structure, C₉H₈O₃, results in a molecular weight of approximately 164.16 g/mol .[5][6] Its IUPAC name is 2,3-dihydro-1,4-benzodioxine-6-carbaldehyde.[1][7][9]
Thermal Properties: Melting and Boiling Points
The melting point of 1,4-Benzodioxan-6-carboxaldehyde is consistently reported in the range of 47 °C to 54 °C.[1][3][7] A narrow melting range within this window typically signifies high purity. The compound is thermally sensitive at atmospheric pressure and is best purified by vacuum distillation. Its boiling point is documented as 105 °C at a reduced pressure of 15 mmHg, a critical parameter for preventing thermal decomposition during purification.[1][8]
Solubility Profile
Based on its chemical structure, which contains both a polar aldehyde group and a largely nonpolar aromatic diether framework, 1,4-Benzodioxan-6-carboxaldehyde exhibits predictable solubility. It is known to be soluble in alcohols like methanol and is expected to show good solubility in other common organic solvents such as chloroform, dichloromethane, ethyl acetate, and acetone.[1][8] Its solubility in nonpolar solvents like hexane is likely limited, and it is poorly soluble in water.
Spectroscopic and Spectrometric Characterization
Spectroscopic analysis is indispensable for the unambiguous confirmation of the molecular structure and assessment of purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the hydrogen and carbon framework of the molecule.
-
¹H NMR (Proton NMR): In a typical spectrum recorded in CDCl₃, the aldehyde proton appears as a distinct singlet at approximately 9.82 ppm.[8] The aromatic protons on the benzene ring appear as multiplets between 6.98 and 7.42 ppm.[8] The four protons of the ethylenedioxy group (OCH₂CH₂O) are chemically equivalent and typically present as a multiplet or a sharp singlet around 4.28-4.35 ppm.[8]
-
¹³C NMR (Carbon NMR): The carbon spectrum is characterized by a signal for the aldehyde carbonyl carbon at approximately 190.7 ppm.[8] The carbons of the ethylenedioxy bridge appear around 64.0 and 64.7 ppm.[8] The remaining signals correspond to the six distinct aromatic carbons. The availability of ¹³C NMR data is crucial for confirming the carbon backbone.[10]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. The spectrum of 1,4-Benzodioxan-6-carboxaldehyde is distinguished by the following characteristic absorption bands:
-
Aldehyde C=O Stretch: A strong, sharp peak around 1687 cm⁻¹, indicative of an aromatic aldehyde carbonyl group.[8]
-
Aromatic C=C Stretch: Multiple peaks in the 1500-1600 cm⁻¹ region.[8]
-
C-O Ether Stretch: Strong bands typically found in the 1000-1300 cm⁻¹ range, corresponding to the aryl-ether and alkyl-ether bonds of the dioxane ring.[8]
-
Aromatic C-H Stretch: Signals appearing just above 3000 cm⁻¹.[8]
-
Aliphatic C-H Stretch: Signals appearing just below 3000 cm⁻¹ (around 2883 cm⁻¹).[8]
Mass Spectrometry (MS)
Electron Ionization Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation pattern. The mass spectrum will show a prominent molecular ion (M⁺) peak at an m/z value corresponding to its molecular weight (164.16).[6][11]
Experimental Protocols for Physical Characterization
The following protocols describe standard, self-validating methodologies for determining the key physical properties of 1,4-Benzodioxan-6-carboxaldehyde.
Protocol for Melting Point Determination
-
Rationale: The melting point is a rapid and reliable indicator of purity. A pure crystalline solid will melt over a very narrow temperature range (typically <1 °C). Impurities depress and broaden the melting range.
-
Methodology:
-
Ensure the sample is completely dry by placing a small amount in a vacuum desiccator for several hours.
-
Load a small amount of the finely crushed solid into a capillary tube to a height of 2-3 mm.
-
Place the capillary tube into a calibrated melting point apparatus.
-
Heat the apparatus rapidly to a temperature approximately 10-15 °C below the expected melting point (e.g., to 35-40 °C).
-
Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium.
-
Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes a clear liquid (T₂).
-
The melting range is reported as T₁-T₂. For a pure sample, this should be a narrow range within the literature value of 50-52 °C.[1]
-
Caption: Workflow for confirming product identity and purity.
Protocol for Spectroscopic Sample Preparation (NMR)
-
Rationale: Proper sample preparation is critical for obtaining high-resolution NMR spectra free from contaminants or signal broadening. Deuterated chloroform (CDCl₃) is a common solvent as the compound is readily soluble in it and its residual proton signal does not interfere with key sample signals.
-
Methodology:
-
Weigh approximately 5-10 mg of the dry 1,4-Benzodioxan-6-carboxaldehyde sample directly into a clean, dry NMR tube.
-
Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Cap the NMR tube securely and gently agitate or vortex until the sample is completely dissolved.
-
Visually inspect the solution to ensure it is clear and free of any particulate matter.
-
Insert the tube into the NMR spectrometer spinner and proceed with data acquisition.
-
Safety, Handling, and Storage
Hazard Identification
1,4-Benzodioxan-6-carboxaldehyde is classified as an irritant.[1]
-
Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[12] Some sources also include H302 (Harmful if swallowed) and H332 (Harmful if inhaled).[1]
-
GHS Pictogram: GHS07 (Exclamation Mark).[1]
Handling and Personal Protective Equipment (PPE)
Due to its irritant nature, appropriate precautions must be taken.
-
Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Personal Protective Equipment:
-
Hygiene: Avoid breathing dust.[12] Wash hands thoroughly after handling.
Storage Recommendations
Proper storage is essential to maintain the compound's integrity.
-
Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[1] Room temperature storage is generally acceptable.[1]
-
Atmosphere: For long-term storage, or if the compound is found to be sensitive to air, storing under an inert atmosphere (e.g., nitrogen or argon) is recommended.[14]
Conclusion
1,4-Benzodioxan-6-carboxaldehyde is a foundational building block in modern chemical synthesis, particularly for pharmaceutical and materials science applications. Its physical characteristics—a moderate melting point, susceptibility to purification via vacuum distillation, and distinct spectroscopic signatures—are well-defined. A comprehensive understanding and application of these properties, as detailed in this guide, are paramount for ensuring the purity, structural integrity, and successful utilization of this valuable chemical intermediate in research and development.
References
- 1. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE | 29668-44-8 [chemicalbook.com]
- 2. Page loading... [guidechem.com]
- 3. chemimpex.com [chemimpex.com]
- 4. 29668-44-8 Cas No. | 1,4-Benzodioxan-6-carboxaldehyde | Apollo [store.apolloscientific.co.uk]
- 5. scbt.com [scbt.com]
- 6. 1,4-Benzodioxan-6-carboxaldehyde [webbook.nist.gov]
- 7. A18696.06 [thermofisher.com]
- 8. echemi.com [echemi.com]
- 9. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 10. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE(29668-44-8) 13C NMR [m.chemicalbook.com]
- 11. 1,4-Benzodioxan-6-carboxaldehyde [webbook.nist.gov]
- 12. fishersci.co.uk [fishersci.co.uk]
- 13. assets.thermofisher.cn [assets.thermofisher.cn]
- 14. 3,4-Ethylenedioxybenzaldehyde | 29668-44-8 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
Spectroscopic Characterization of 4H-1,3-Benzodioxin-6-carboxaldehyde: A Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the analytical characterization of 4H-1,3-Benzodioxin-6-carboxaldehyde. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this specific molecule. The focus is on providing not just data, but a foundational understanding of the experimental methodologies and the rationale behind the spectral interpretations.
Introduction to this compound
This compound, with the molecular formula C₉H₈O₃ and a molecular weight of 164.16 g/mol , is a member of the benzodioxin family.[1] Compounds within this class are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications as synthetic intermediates. Accurate structural elucidation and purity assessment are paramount for any application, necessitating a thorough spectroscopic analysis. This guide will provide predicted spectroscopic data and the methodologies to acquire and interpret it.
Molecular Structure and Logic of Analysis
The structure of this compound dictates its spectroscopic features. The molecule consists of a benzene ring fused to a 1,3-dioxin ring and possesses a carboxaldehyde substituent. This unique combination of an aromatic system, an acetal-like moiety, and an aldehyde functional group gives rise to a distinct set of signals in various spectroscopic techniques. Our analytical approach is therefore to systematically probe these functional groups.
Caption: Molecular Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR will provide critical information about the electronic environment of the hydrogen and carbon atoms, respectively.
¹H NMR Spectroscopy: Predicted Data
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.8-10.0 | Singlet (s) | 1H | Aldehyde (-CHO) | The aldehyde proton is highly deshielded due to the electronegativity of the oxygen and the anisotropic effect of the carbonyl group. |
| ~7.5-7.8 | Multiplet (m) | 3H | Aromatic (Ar-H) | Protons on the aromatic ring will appear in the characteristic downfield region. The substitution pattern will lead to complex splitting. |
| ~5.0-5.5 | Singlet (s) | 2H | O-CH₂-O | The methylene protons of the dioxin ring are in an acetal-like environment, leading to a downfield shift. |
| ~4.5-5.0 | Singlet (s) | 2H | Ar-CH₂-O | The benzylic methylene protons are deshielded by the adjacent oxygen and the aromatic ring. |
¹³C NMR Spectroscopy: Predicted Data
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~190-195 | Aldehyde (C=O) | The carbonyl carbon of an aldehyde is significantly deshielded and appears far downfield.[2] |
| ~120-150 | Aromatic (Ar-C) | Aromatic carbons resonate in this region. Carbons attached to oxygen will be further downfield. |
| ~90-100 | O-CH₂-O | The carbon of the acetal-like group is shifted downfield due to the two attached oxygens. |
| ~60-70 | Ar-CH₂-O | The benzylic carbon is deshielded by the adjacent oxygen atom. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3] The choice of solvent is critical to avoid signal overlap with the analyte.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis is required.
-
-
Instrument Setup:
-
Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity. This is essential for achieving high resolution.
-
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
-
For the ¹³C NMR spectrum, a proton-decoupled sequence is typically used to simplify the spectrum to singlets for each unique carbon. A sufficient number of scans should be acquired to achieve an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply Fourier transformation to the raw data (Free Induction Decay - FID).
-
Phase the resulting spectrum to obtain a pure absorption lineshape.
-
Calibrate the chemical shift scale using the residual solvent peak or the internal standard.
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Infrared (IR) Spectroscopy
IR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| ~2820 and ~2720 | Aldehyde C-H | C-H Stretch (Fermi doublet) |
| ~1700-1680 | Aldehyde C=O | C=O Stretch |
| ~1600-1450 | Aromatic Ring | C=C Stretch |
| ~1250-1000 | C-O-C (Dioxin) | C-O Stretch (Asymmetric & Symmetric) |
| ~3100-3000 | Aromatic C-H | C-H Stretch |
Experimental Protocol for IR Spectroscopy (ATR)
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining IR spectra of solid samples.
-
Sample Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Record a background spectrum of the empty ATR accessory. This will be subtracted from the sample spectrum.
-
-
Data Acquisition:
-
Place a small amount of the solid this compound onto the ATR crystal.
-
Apply pressure using the built-in press to ensure good contact between the sample and the crystal.
-
Acquire the IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The software will automatically subtract the background spectrum.
-
Identify and label the major absorption peaks in the spectrum.
-
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight of a compound and gaining structural information through the analysis of its fragmentation patterns.
Predicted Mass Spectrum Data
| m/z | Proposed Fragment | Rationale |
| 164 | [M]⁺ | Molecular ion peak, corresponding to the intact molecule. |
| 163 | [M-H]⁺ | Loss of a hydrogen atom, commonly from the aldehyde.[4] |
| 135 | [M-CHO]⁺ | Loss of the formyl radical, a common fragmentation for aldehydes.[4] |
| 136 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule.[4] |
| 77 | [C₆H₅]⁺ | Phenyl cation, indicative of a substituted benzene ring.[4] |
Experimental Protocol for Mass Spectrometry (EI-MS)
Electron Ionization (EI) is a hard ionization technique that provides detailed fragmentation patterns.
-
Sample Introduction:
-
Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solids or through a gas chromatograph (GC-MS).
-
-
Ionization:
-
The sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
-
Mass Analysis:
-
The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
-
Detection and Data Processing:
-
An ion detector records the abundance of each ion.
-
The resulting mass spectrum is a plot of relative ion abundance versus m/z.
-
Caption: Predicted Fragmentation Pathway in EI-MS.
Conclusion
The comprehensive spectroscopic analysis of this compound, utilizing NMR, IR, and MS, provides a robust framework for its structural confirmation and purity assessment. This guide has outlined the predicted spectral data based on the molecule's structure and provided standardized protocols for data acquisition. By understanding the principles behind these techniques and the interpretation of the resulting spectra, researchers can confidently characterize this and other related compounds, ensuring the integrity and reliability of their scientific endeavors.
References
- 1. This compound | C9H8O3 | CID 122447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. beilstein-journals.org [beilstein-journals.org]
- 4. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
An In-Depth Technical Guide to the Solubility of 1,4-Benzodioxan-6-carboxaldehyde in Organic Solvents
Abstract
This technical guide provides a comprehensive framework for understanding and determining the solubility of 1,4-Benzodioxan-6-carboxaldehyde, a key building block in pharmaceutical synthesis. In the absence of extensive published quantitative solubility data, this document emphasizes the foundational principles of solubility, the rationale behind solvent selection, and a detailed, field-proven experimental protocol for the accurate determination of equilibrium solubility. This guide is intended for researchers, scientists, and drug development professionals who require a robust understanding of this compound's solution behavior to facilitate process development, formulation, and synthetic route optimization.
Introduction: The Significance of Solubility for 1,4-Benzodioxan-6-carboxaldehyde
1,4-Benzodioxan-6-carboxaldehyde is a versatile intermediate used in the synthesis of a range of biologically active molecules.[1] Its utility in multi-step syntheses is critically dependent on its behavior in solution. Solubility data is paramount for:
-
Reaction Kinetics and Yield: Ensuring the aldehyde is fully dissolved in a reaction medium is crucial for maximizing reaction rates and achieving theoretical yields. Poor solubility can lead to heterogeneous reaction conditions, resulting in incomplete conversions and complex purification profiles.
-
Process Development and Scale-Up: Selecting an appropriate solvent system in which the compound is highly soluble is essential for developing scalable, efficient, and reproducible manufacturing processes.
-
Purification Strategies: Knowledge of solubility in various solvents is fundamental for designing crystallization, precipitation, and chromatographic purification methods.
-
Formulation Development: For compounds intended for biological screening, understanding their solubility is the first step in creating suitable formulations for in vitro and in vivo testing.
This guide will provide the theoretical and practical tools necessary to systematically evaluate and quantify the solubility of this important aldehyde.
Theoretical Framework: Governing Principles of Solubility
The dissolution of a solid solute, such as 1,4-Benzodioxan-6-carboxaldehyde, in a liquid solvent is a thermodynamic process. Equilibrium is achieved when the rate of dissolution of the solid equals the rate of precipitation from the solution. This equilibrium concentration is known as the thermodynamic or equilibrium solubility , which is the true, stable measure of a compound's solubility in a given solvent at a specific temperature and pressure.[2][3] This is distinct from kinetic solubility , which measures the concentration at which a compound precipitates from a supersaturated solution and can often yield higher, but less stable, values.[4][5] For robust process design, determining the equilibrium solubility is essential.
The primary maxim governing solubility is "like dissolves like."[6] This principle is rooted in the nature of intermolecular forces between the solute and solvent molecules.
Molecular Structure of 1,4-Benzodioxan-6-carboxaldehyde:
-
Polar Groups: The molecule possesses a polar aldehyde (carbonyl) group and two ether linkages within the dioxan ring. These groups can participate in dipole-dipole interactions.[4]
-
Aromatic System: The benzene ring is largely nonpolar and capable of engaging in π-π stacking and van der Waals interactions.
-
Hydrogen Bonding: The carbonyl oxygen can act as a hydrogen bond acceptor, interacting with protic solvents (e.g., alcohols).[7][8]
A solvent's ability to dissolve this compound depends on its capacity to overcome the crystal lattice energy of the solid by forming favorable solute-solvent interactions.
Solvent Selection Rationale
The choice of solvent is the most critical experimental variable. Solvents can be broadly classified by their polarity. For 1,4-Benzodioxan-6-carboxaldehyde, a systematic approach involves testing a range of solvents with varying polarities and hydrogen bonding capabilities.[6][8]
Table 1: Candidate Organic Solvents for Solubility Determination
| Polarity Class | Solvent | Rationale for Inclusion |
| Polar Aprotic | Acetonitrile (MeCN) | Strong dipole moment; can interact with the aldehyde group. Often used in reactions involving similar compounds.[6] |
| Acetone | Good solvent for many aldehydes and ketones; can accept hydrogen bonds.[9] | |
| Tetrahydrofuran (THF) | Cyclic ether structure is similar to the dioxan ring; effective at solvating polar organic molecules.[6] | |
| Dimethyl Sulfoxide (DMSO) | Highly polar; excellent solvent for a wide range of organic compounds, often used for initial high-concentration stock solutions.[10] | |
| Polar Protic | Ethanol | Capable of hydrogen bonding with the carbonyl oxygen; a common and relatively non-toxic solvent.[9] |
| Methanol | Similar to ethanol but more polar; effective at dissolving polar compounds.[11] | |
| Isopropanol (IPA) | Less polar than ethanol; useful for creating solvent systems with intermediate polarity. | |
| Nonpolar / Weakly Polar | Toluene | Aromatic solvent; can engage in favorable π-π interactions with the compound's benzene ring. |
| Dichloromethane (DCM) | A common solvent for organic synthesis; effective at dissolving moderately polar compounds. | |
| Ethyl Acetate | An ester with moderate polarity; a versatile solvent for a wide range of compounds. |
Experimental Protocol: Determination of Equilibrium Solubility
The most reliable method for determining equilibrium solubility is the Shake-Flask Method .[12] This procedure ensures that the system reaches thermodynamic equilibrium. The subsequent quantification of the dissolved solute is accurately performed using High-Performance Liquid Chromatography (HPLC).[13][14]
Materials and Equipment
-
1,4-Benzodioxan-6-carboxaldehyde (solid, purity >98%)[1]
-
Selected organic solvents (HPLC grade)
-
Analytical balance
-
Scintillation vials or glass test tubes with screw caps
-
Orbital shaker or rotator with temperature control
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Autosampler vials
-
HPLC system with UV detector
-
Volumetric flasks and pipettes
Step-by-Step Methodology
The following protocol outlines a robust procedure for determining the solubility in a single solvent. This process should be replicated for each candidate solvent.
Step 1: Preparation of Saturated Solutions
-
Add an excess amount of solid 1,4-Benzodioxan-6-carboxaldehyde to a pre-weighed glass vial. An amount that is visibly in excess after equilibration is required (e.g., ~20-50 mg).
-
Record the exact mass of the compound added.
-
Add a precise volume of the selected organic solvent (e.g., 2.0 mL) to the vial.
-
Securely cap the vial to prevent solvent evaporation.
-
Prepare at least three replicates for each solvent to ensure statistical validity.
Step 2: Equilibration
-
Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25 °C).
-
Agitate the mixtures at a constant, moderate speed for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typically recommended.[15]
-
Causality Check: A prolonged equilibration time is necessary to ensure the dissolution process has reached a true thermodynamic equilibrium, where the concentration of the dissolved solute remains constant over time.[12] Preliminary experiments can be run to sample the supernatant at 24, 48, and 72 hours to confirm that the concentration has plateaued.
Step 3: Phase Separation
-
After equilibration, remove the vials and allow the undissolved solid to settle for a short period.
-
To ensure complete removal of particulate matter, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
Self-Validation: This centrifugation step is critical. Any suspended microparticles in the analyzed sample will lead to an overestimation of solubility.
-
Carefully collect a known volume of the clear supernatant using a pipette. Avoid disturbing the solid pellet at the bottom.
-
Immediately filter the collected supernatant through a 0.22 µm syringe filter into a clean autosampler vial. This provides a second layer of protection against particulate contamination.
Step 4: Sample Dilution
-
Based on an estimated solubility, perform an accurate serial dilution of the filtered supernatant with the same solvent to bring the concentration into the linear range of the HPLC calibration curve.
HPLC Quantification
1. Preparation of Standard Solutions:
-
Accurately prepare a stock solution of 1,4-Benzodioxan-6-carboxaldehyde in the solvent of interest (e.g., 1 mg/mL).
-
From this stock, prepare a series of at least five standard solutions of known concentrations through serial dilution. This series should bracket the expected concentration of the diluted experimental samples.[14]
2. Calibration Curve Generation:
-
Inject the standard solutions into the HPLC system.
-
Record the peak area corresponding to the analyte for each standard.
-
Plot a graph of peak area versus concentration. Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.99 is required for a reliable calibration.
3. Analysis of Experimental Samples:
-
Inject the diluted supernatant samples into the HPLC system.
-
Record the peak area for each sample.
-
Use the equation from the calibration curve to calculate the concentration of the diluted sample.
4. Final Solubility Calculation:
-
Multiply the calculated concentration by the dilution factor to determine the original concentration in the saturated supernatant.
-
The final solubility is typically reported in units of mg/mL or mol/L.
Data Presentation and Interpretation
All quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and conditions.
Table 2: Hypothetical Solubility Data for 1,4-Benzodioxan-6-carboxaldehyde at 25 °C
| Solvent | Polarity Index | Solubility (mg/mL) | Solubility (mol/L) |
| Acetonitrile | 5.8 | [Experimental Value] | [Calculated Value] |
| Acetone | 5.1 | [Experimental Value] | [Calculated Value] |
| Ethanol | 4.3 | [Experimental Value] | [Calculated Value] |
| Ethyl Acetate | 4.4 | [Experimental Value] | [Calculated Value] |
| Dichloromethane | 3.1 | [Experimental Value] | [Calculated Value] |
| Toluene | 2.4 | [Experimental Value] | [Calculated Value] |
Visualizations: Workflows and Interactions
Diagrams provide a clear visual representation of complex processes and concepts.
Caption: Experimental workflow for determining equilibrium solubility.
Caption: Key intermolecular forces influencing solubility.
Conclusion
While specific, pre-existing data on the solubility of 1,4-Benzodioxan-6-carboxaldehyde is sparse, a systematic and rigorous determination is achievable through well-established methodologies. By applying the principles of "like dissolves like" to guide solvent selection and meticulously executing the shake-flask equilibrium method coupled with HPLC quantification, researchers can generate reliable and reproducible solubility data. This information is not merely an academic exercise; it is a critical dataset that informs practical decisions in synthesis, purification, and formulation, ultimately enabling more efficient and successful drug discovery and development programs.
References
- 1. Equilibrium Solubility Assays Protocol | AxisPharm [axispharm.com]
- 2. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 3. researchgate.net [researchgate.net]
- 4. Optimizing solubility: kinetic versus thermodynamic solubility temptations and risks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 6. m.youtube.com [m.youtube.com]
- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Pharmaceutical Solvents | Basicmedical Key [basicmedicalkey.com]
- 10. researchgate.net [researchgate.net]
- 11. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. pharmaguru.co [pharmaguru.co]
- 15. researchgate.net [researchgate.net]
The Dual Legacy of Benzodioxins: From Unintended Pollutants to Designed Therapeutics
An In-depth Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
The term "benzodioxin" encompasses a broad class of bicyclic heteroaromatic compounds, yet the history and application of these structures diverge into two profoundly different narratives. On one hand, the polychlorinated dibenzo-p-dioxins (PCDDs) are infamous as persistent, highly toxic environmental pollutants, their discovery intertwined with industrial accidents and chemical warfare. On the other, the 1,4-benzodioxane scaffold has emerged as a privileged and versatile template in medicinal chemistry, serving as the foundation for numerous therapeutic agents.[1] This guide provides an in-depth technical exploration of these two families, detailing their distinct discovery pathways, chemical properties, biological mechanisms, and the scientific methodologies developed for their study. We will examine the causality behind experimental choices, from the analytical techniques used to detect trace environmental contaminants to the synthetic strategies employed to create novel drug candidates.
Part I: The Unintended Discovery and Toxicological Impact of Polychlorinated Dibenzo-p-dioxins (PCDDs)
Polychlorinated dibenzo-p-dioxins, commonly referred to as "dioxins," are a group of 75 related compounds, or congeners, that were never intentionally manufactured as commercial products.[2] Their history is one of accidental discovery, environmental contamination, and subsequent toxicological investigation.
A History of Contamination
The story of PCDDs begins not with a deliberate synthesis for a specific purpose, but as an unwanted byproduct of industrial processes.
-
19th Century Origins : The first unintentional production of dioxins is traced back to the mid-19th century with the advent of large-scale industrial chemical manufacturing, such as the Leblanc process for producing soda ash.[3] Incidents of poisoning from industrial emissions were recorded during this period, though the causative agents were not yet identified.[3]
-
First Intentional Synthesis (1872) : The first deliberate chemical synthesis of a chlorinated dibenzodioxin was accomplished in 1872, long before their toxicological significance was understood.[3]
-
Mid-20th Century Awareness : The widespread production of organochlorine-based products after World War II, including chlorinated phenols used in pesticides and herbicides, dramatically increased the environmental burden of PCDDs.[4] A classic example is the formation of 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD) as a contaminant during the synthesis of 2,4,5-trichlorophenol, a precursor to the herbicide Agent Orange.[4]
-
Agent Orange and Public Recognition : The extensive use of Agent Orange by the U.S. military during the Vietnam War led to the release of significant quantities of TCDD, bringing the term "dioxin" into the public lexicon due to its devastating health effects.[3][5]
-
Industrial Accidents : High-profile industrial disasters, such as the chemical plant explosion in Seveso, Italy (1976), and the contamination at Love Canal, New York, and Times Beach, Missouri, solidified the reputation of dioxins as potent and dangerous environmental toxins.[3][6]
Chemical Structure and Toxicity
The basic structure of dibenzo-p-dioxin consists of two benzene rings linked by two oxygen atoms.[3] The toxicity of the different PCDD congeners varies dramatically and is dependent on the number and position of the chlorine atoms.[2]
-
The "Dirty Dozen" : Of the 75 PCDD congeners, seven are considered to have significant toxicity.[2] The most potent and well-studied is 2,3,7,8-tetrachlorodibenzo-p-dioxin (TCDD).[3][7]
-
Persistence and Bioaccumulation : PCDDs are chemically stable and lipophilic, meaning they resist degradation and accumulate in the fatty tissues of animals.[3][7] This leads to biomagnification up the food chain, with more than 90% of human exposure occurring through the consumption of meat, dairy products, fish, and shellfish.[7]
Mechanism of Toxicity: The Aryl Hydrocarbon (Ah) Receptor Pathway
The toxicity of TCDD and related compounds is mediated primarily through their interaction with the aryl hydrocarbon (Ah) receptor, a ligand-activated transcription factor.
Causality of the Pathway: The lipophilic nature of TCDD allows it to passively diffuse across the cell membrane into the cytoplasm. Its specific, planar structure enables high-affinity binding to the Ah receptor, causing a conformational change that exposes a nuclear localization signal. This is the critical initiating step; without this binding, the toxic cascade does not begin. The activated TCDD-AhR complex then translocates into the nucleus, where it dimerizes with the ARNT (Ah receptor nuclear translocator) protein. This new complex is now capable of binding to specific DNA sequences known as xenobiotic response elements (XREs) in the promoter regions of target genes, leading to altered gene expression and subsequent toxic effects, including reproductive issues, developmental problems, and carcinogenesis.[7]
Caption: Mechanism of TCDD-induced toxicity via the Ah receptor pathway.
Protocol: High-Resolution Gas Chromatography-Mass Spectrometry (HRGC-MS) for Dioxin Analysis
The detection of PCDDs requires highly sensitive and specific analytical methods due to their extremely low concentrations in environmental and biological samples. HRGC-MS is the gold standard.
Self-Validating System: This protocol is inherently self-validating through the use of isotopically labeled internal standards. A known amount of a ¹³C₁₂-labeled TCDD standard is added to the sample at the beginning of the extraction. Since this standard behaves chemically identically to the native (¹²C₁₂) TCDD, any loss during the multi-step cleanup process affects both equally. The final mass spectrometry analysis distinguishes between the two based on their mass difference. The recovery of the labeled standard provides a precise measure of the method's efficiency for that specific sample, allowing for accurate quantification of the native dioxin.
Methodology:
-
Sample Extraction:
-
A solid sample (e.g., soil, tissue) is typically Soxhlet extracted for 16-24 hours with a high-purity solvent like toluene. The choice of toluene is based on its high boiling point and excellent solvating power for lipophilic compounds like PCDDs.
-
-
Multi-Step Cleanup:
-
The raw extract contains numerous interfering compounds. A multi-column chromatographic cleanup is essential.
-
Acid/Base Silica Gel Column: The extract is first passed through a multi-layered silica gel column containing layers of acidic, basic, and neutral silica to remove polar interferences.
-
Alumina Column: A subsequent column of activated alumina is used to separate PCDDs from compounds like polychlorinated biphenyls (PCBs).
-
Carbon Column: A final activated carbon column separates PCDD congeners based on their planarity, providing a highly purified fraction.
-
-
Concentration: The purified fraction is carefully concentrated under a gentle stream of nitrogen to a final volume of a few microliters.
-
HRGC-MS Analysis:
-
The concentrate is injected into a high-resolution gas chromatograph equipped with a capillary column (e.g., DB-5) to separate the individual congeners.
-
The eluent is directed into a high-resolution mass spectrometer operating in Selected Ion Monitoring (SIM) mode. The instrument is tuned to detect the specific molecular ions of both the native and the ¹³C-labeled internal standards, providing definitive identification and quantification.
-
Part II: The Designed Scaffold - 1,4-Benzodioxane in Medicinal Chemistry
In stark contrast to the accidental discovery of PCDDs, the 1,4-benzodioxane scaffold has been intentionally and extensively utilized by medicinal chemists for decades.[1] Its rigid structure, which can mimic the spatial orientation of catecholamines, and its synthetic tractability make it a valuable building block in drug design.[8]
Discovery and Early Pharmaceutical Applications
The 1,4-benzodioxane core, also known as 2,3-dihydro-1,4-benzodioxine, was first explored for its pharmacological potential in the early 20th century.[9][10] Its derivatives were among the first synthetic agents found to possess adrenergic blocking activity.
-
Pioneering Work: Early work led to the synthesis of Piperoxan , one of the first α-adrenergic receptor antagonists used clinically for the diagnosis of pheochromocytoma.
-
A Versatile Template: This initial success spurred decades of research, establishing the 1,4-benzodioxane moiety as a "versatile template" for designing molecules with a wide range of biological activities.[1]
Applications in Modern Drug Development
The 1,4-benzodioxane scaffold is present in numerous compounds targeting various receptors and enzymes.
| Therapeutic Target Class | Example Compound/Derivative | Primary Application/Activity |
| α₁-Adrenergic Receptors | WB-4101 Analogues | High-affinity antagonists, tools for receptor subtype characterization.[8] |
| Serotonin Receptors | Eltoprazine | 5-HT₁A/₁B receptor agonist, used in preclinical research for aggression.[9] |
| Neuronal Nicotinic Receptors | - | Development of agonists and antagonists for neurological disorders.[1] |
| Cyclooxygenase-2 (COX-2) | Phenylpiperazine derivatives | Selective COX-2 inhibitors with anti-inflammatory properties.[11] |
| Platelet Aggregation | - | Development of novel GPIIb/IIIa antagonists for antithrombotic therapy.[12] |
| TRPV1 Receptor | AMG-9810 | A selective antagonist used in research for pain and inflammation.[13] |
General Synthetic Workflow for 1,4-Benzodioxane Derivatives
The most common and historically significant method for constructing the 1,4-benzodioxane ring system is the Williamson ether synthesis, involving the reaction of a catechol with a 1,2-dielectrophile.
Experimental Rationale: The reaction relies on the nucleophilicity of the catecholate anion. A base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH), is required to deprotonate the weakly acidic hydroxyl groups of catechol, forming a more potent dianionic nucleophile.[8] A polar aprotic solvent like DMF or acetone is chosen to solvate the cation of the base without interfering with the nucleophile. The 1,2-dihaloethane (e.g., 1,2-dibromoethane) provides the two-carbon linker. The reaction proceeds via a double Sₙ2 mechanism to form the heterocyclic ring.
Caption: General workflow for the synthesis of the 1,4-benzodioxane core.
Protocol: Synthesis of 1,4-Benzodioxane-2-carboxylic Acid
This protocol illustrates a common synthetic route to a key functionalized intermediate used in drug development.[8]
Methodology:
-
Reaction Setup:
-
To a solution of catechol (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), add potassium carbonate (K₂CO₃, 2.5 eq). The use of anhydrous solvent is critical to prevent quenching the base and ensure efficient deprotonation of the catechol.
-
Stir the suspension vigorously at room temperature for 30 minutes.
-
-
Nucleophilic Addition:
-
Add methyl 2,3-dibromopropionate (1.1 eq) dropwise to the suspension. The reaction is often exothermic and may require cooling to maintain control.
-
Heat the reaction mixture to 80 °C and maintain for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting catechol is consumed.
-
-
Hydrolysis:
-
Cool the mixture to room temperature and add a solution of sodium hydroxide (NaOH, 3.0 eq) in water.
-
Stir at room temperature for 2-4 hours to hydrolyze the methyl ester to the corresponding carboxylate salt.
-
-
Workup and Isolation:
-
Pour the reaction mixture into water and wash with diethyl ether to remove any non-polar impurities.
-
Acidify the aqueous layer to pH 1-2 with concentrated HCl. The desired carboxylic acid product will precipitate out of the solution.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1,4-benzodioxane-2-carboxylic acid.
-
Part III: A Comparative Analysis and Future Outlook
The divergent histories of PCDDs and medicinal 1,4-benzodioxanes highlight how the context of discovery and molecular functionalization dictate the ultimate application and perception of a chemical scaffold.
| Feature | Polychlorinated Dibenzo-p-dioxins (PCDDs) | 1,4-Benzodioxane Derivatives |
| Discovery Context | Unintentional byproduct of industrial synthesis.[3][4] | Intentional design and synthesis for pharmacological activity.[1] |
| Primary Field | Environmental Science, Toxicology.[14] | Medicinal Chemistry, Pharmacology.[1][8] |
| Key Structural Feature | Planar, aromatic system with chlorine substitution.[3] | Saturated, non-planar dioxin ring fused to benzene.[9] |
| Primary Biological Target | Aryl Hydrocarbon (Ah) Receptor. | G-protein coupled receptors (e.g., adrenergic, serotonergic), enzymes.[1][11] |
| Typical Application | Environmental contaminant marker, toxicological research. | Therapeutic agents, pharmacological tools.[9][12] |
The future of benzodioxin chemistry will continue on its dual track. For PCDDs, research will focus on more efficient remediation strategies, understanding long-term, low-dose exposure effects, and refining ultra-sensitive analytical techniques. For 1,4-benzodioxanes, the scaffold will undoubtedly remain a mainstay in drug discovery, with ongoing efforts to synthesize novel derivatives with enhanced selectivity and improved pharmacokinetic profiles for a new generation of therapeutics.
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Dioxins and dioxin-like compounds - Wikipedia [en.wikipedia.org]
- 3. Polychlorinated dibenzodioxins - Wikipedia [en.wikipedia.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Sources and fate of polychlorinated dibenzodioxins, dibenzofurans and related compounds in human environments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Dioxins [who.int]
- 8. mdpi.com [mdpi.com]
- 9. Benzodioxan - Wikipedia [en.wikipedia.org]
- 10. 1,4-Benzodioxin, 2,3-dihydro- [webbook.nist.gov]
- 11. Synthesis of phenylpiperazine derivatives of 1,4-benzodioxan as selective COX-2 inhibitors and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of 1,4-benzodioxine derivatives as novel platelet aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. AMG-9810 - Wikipedia [en.wikipedia.org]
- 14. Larry Robertson (toxicologist) - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to the Reactivity of the Aldehyde Group in 4H-1,3-Benzodioxin-6-carboxaldehyde
Abstract
4H-1,3-Benzodioxin-6-carboxaldehyde is a versatile aromatic aldehyde featuring a unique heterocyclic scaffold. The presence of the 4H-1,3-benzodioxin moiety imparts distinct electronic and steric characteristics that modulate the reactivity of the appended aldehyde group. This guide provides a comprehensive exploration of these properties, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the molecule's structural and electronic profile, analyze its reactivity across a spectrum of canonical aldehyde transformations, and present detailed, field-proven experimental protocols for key reactions. The causality behind experimental choices and the integration of self-validating systems are emphasized to ensure scientific rigor and reproducibility.
Introduction: A Molecule of Latent Potential
Aromatic aldehydes are cornerstone building blocks in organic synthesis, prized for their ability to participate in a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions. Within this class, this compound presents a unique case study. Its structure, which fuses a reactive aldehyde function to a benzodioxin ring system, creates a nuanced electronic environment that distinguishes it from simpler analogues like benzaldehyde.
The 4H-1,3-benzodioxin ring is not merely a passive scaffold; its two oxygen atoms actively influence the electrophilicity of the carbonyl carbon, which in turn governs the kinetics and outcomes of nucleophilic attacks. Understanding this interplay is paramount for chemists aiming to leverage this molecule as a precursor in the synthesis of complex targets, particularly in the realms of pharmaceuticals and materials science where the benzodioxin motif is of growing interest.
This document serves as a technical deep-dive into the chemical behavior of the aldehyde group in this specific context. It moves beyond a simple recitation of reactions to explain the underlying principles governing its reactivity, offering both theoretical grounding and practical, actionable protocols for the modern research laboratory.
Structural and Electronic Profile
The reactivity of any functional group is inextricably linked to the molecule's overall structure and electronic landscape. For this compound, the key lies in the electronic dialogue between the aromatic system, the dioxin oxygens, and the carbonyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | PubChem[1] |
| Molecular Weight | 164.16 g/mol | PubChem[1] |
| IUPAC Name | 4H-1,3-benzodioxine-6-carbaldehyde | PubChem[1] |
| CAS Number | 29668-44-8 | PubChem[1] |
| XLogP3 | 0.9 | PubChem[1] |
Electronic Effects: A Balancing Act
The aldehyde group's reactivity is primarily dictated by the electrophilicity of its carbonyl carbon. This electrophilicity is modulated by two opposing electronic effects originating from the benzodioxin ring system:
-
Inductive Effect (-I): Oxygen is highly electronegative and withdraws electron density from the adjacent aromatic ring through the sigma bonds. This effect tends to increase the partial positive charge on the carbonyl carbon, making it more susceptible to nucleophilic attack.
-
Resonance Effect (+R): The lone pairs on the ether-like oxygen atoms can be delocalized into the aromatic π-system. This donation of electron density decreases the electrophilicity of the carbonyl carbon.
Generally, for ether groups attached to an aromatic ring, the resonance effect (+R) outweighs the inductive effect (-I). Consequently, the 4H-1,3-benzodioxin moiety acts as a net electron-donating group. This makes the carbonyl carbon of this compound slightly less electrophilic, and therefore less reactive towards nucleophiles, than the carbonyl carbon in unsubstituted benzaldehyde.[2] However, it is still highly susceptible to attack by a wide range of nucleophiles.
Caption: Electronic effects influencing aldehyde reactivity.
Steric Considerations
Steric hindrance plays a crucial role in modulating the accessibility of the carbonyl carbon to incoming nucleophiles.[2] In this compound, the aldehyde group is attached to a six-membered aromatic ring, which presents a relatively unhindered environment. The fused dioxin ring is positioned away from the immediate reaction center and does not impose significant steric bulk compared to, for instance, an ortho-substituted benzaldehyde. Therefore, steric factors are generally not a primary barrier to its reactivity, allowing for a broad range of transformations.
A Survey of Key Aldehyde Transformations
The aldehyde group is a hub of chemical reactivity. The following sections detail the principal reaction classes applicable to this compound, with an emphasis on synthetic utility.
Nucleophilic Addition Reactions
This is the quintessential reaction pathway for aldehydes.[3] A nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate that is subsequently protonated.
Caption: General mechanism of nucleophilic addition.
-
Reductive Amination: A cornerstone of medicinal chemistry for forging C-N bonds. The aldehyde first reacts with a primary or secondary amine to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine.[3] This reaction is highly efficient for creating libraries of bioactive compounds.
-
Wittig Reaction: Converts the aldehyde to an alkene, providing a powerful method for C=C bond formation with excellent regiochemical control.[3]
-
Grignard/Organolithium Addition: Reaction with organometallic reagents (e.g., RMgBr, RLi) yields secondary alcohols, enabling chain elongation and the introduction of diverse substituents.
-
Acetal Formation: Reaction with alcohols under acidic catalysis forms a hemiacetal and then a stable acetal. This is a common and robust strategy for protecting the aldehyde group during multi-step syntheses.
Oxidation and Reduction
-
Oxidation to Carboxylic Acid: The aldehyde can be readily oxidized to 4H-1,3-Benzodioxin-6-carboxylic acid using a variety of standard reagents, such as potassium permanganate (KMnO₄), Jones reagent (CrO₃/H₂SO₄), or Tollens' reagent ([Ag(NH₃)₂]⁺). The choice of oxidant depends on the presence of other sensitive functional groups in the molecule.
-
Reduction to Primary Alcohol: The aldehyde is easily reduced to the corresponding primary alcohol, (4H-1,3-benzodioxin-6-yl)methanol. Sodium borohydride (NaBH₄) in an alcoholic solvent is a mild and highly effective reagent for this transformation, offering excellent chemoselectivity. For more robust reductions, lithium aluminum hydride (LiAlH₄) can be used.
Condensation Reactions
As an aromatic aldehyde lacking α-hydrogens, this compound is a prime candidate for several classic condensation reactions:
-
Cannizzaro Reaction: In the presence of a strong base (e.g., concentrated NaOH), the aldehyde undergoes a disproportionation reaction where one molecule is reduced to the primary alcohol and a second molecule is oxidized to the carboxylate salt.[4]
-
Perkin Reaction: Condensation with an acid anhydride in the presence of its corresponding carboxylate salt yields an α,β-unsaturated carboxylic acid.[4]
-
Benzoin Condensation: In the presence of a cyanide catalyst, two molecules of the aldehyde condense to form an α-hydroxy ketone, known as a benzoin derivative.[4]
Field-Proven Experimental Protocols
The following protocols are designed to be robust and reproducible, incorporating principles of experimental design and self-validation.
Protocol 1: Reductive Amination with Morpholine
This procedure details the synthesis of 4-((4H-1,3-benzodioxin-6-yl)methyl)morpholine, a common scaffold in drug discovery.
Causality Behind Experimental Choices:
-
Reagent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is chosen as the reducing agent. It is milder and more selective than NaBH₄ or NaCNBH₃, reducing the intermediate iminium ion much faster than the starting aldehyde. This prevents side reactions and allows for a one-pot procedure. It is also less toxic than sodium cyanoborohydride.
-
Solvent: Dichloromethane (DCM) is an excellent solvent for this reaction as it is aprotic and effectively dissolves the starting materials and the reducing agent.
-
Stoichiometry: A slight excess of the amine and reducing agent is used to ensure the complete consumption of the limiting aldehyde.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 6.09 mmol).
-
Dissolution: Dissolve the aldehyde in anhydrous DCM (30 mL).
-
Amine Addition: Add morpholine (0.64 mL, 7.31 mmol, 1.2 equiv) to the solution and stir for 20 minutes at room temperature to allow for iminium ion formation.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.55 g, 7.31 mmol, 1.2 equiv) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (20 mL). Stir vigorously for 15 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with DCM (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to yield the pure tertiary amine.
Self-Validating System:
-
Reaction Monitoring: Progress can be monitored by Thin Layer Chromatography (TLC), observing the disappearance of the aldehyde spot and the appearance of a new, more polar product spot.
-
Product Characterization: The structure of the final product should be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to verify its identity and purity.
Caption: Workflow for reductive amination protocol.
Protocol 2: Wittig Olefination
This protocol describes the conversion of the aldehyde to an alkene, specifically (4H-1,3-benzodioxin-6-yl)methylene)triphenylphosphorane, using a stabilized ylide.
Causality Behind Experimental Choices:
-
Reagent: A stabilized ylide (e.g., (triphenylphosphoranylidene)acetonitrile) is used, which is less reactive than non-stabilized ylides and can be handled more easily. It typically leads to the formation of the (E)-alkene as the major product.
-
Solvent: Tetrahydrofuran (THF) is an ideal aprotic polar solvent for Wittig reactions, effectively solvating the ylide and the intermediates. Anhydrous conditions are critical as the ylide is basic and will be quenched by protic solvents like water.
-
Temperature: The reaction is often run at room temperature, but gentle heating can be applied to drive the reaction to completion if necessary.
Step-by-Step Methodology:
-
Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add (triphenylphosphoranylidene)acetonitrile (2.02 g, 6.70 mmol, 1.1 equiv).
-
Dissolution: Add anhydrous THF (35 mL) and stir until the ylide is fully dissolved.
-
Aldehyde Addition: Dissolve this compound (1.0 g, 6.09 mmol) in anhydrous THF (15 mL) and add it dropwise to the ylide solution over 10 minutes.
-
Reaction: Stir the mixture at room temperature for 24 hours. The formation of triphenylphosphine oxide may result in a white precipitate.
-
Monitoring: Monitor the reaction by TLC until the aldehyde is consumed.
-
Work-up: Remove the THF under reduced pressure.
-
Purification: Add diethyl ether (50 mL) to the residue to precipitate the triphenylphosphine oxide. Filter the solid and wash with cold diethyl ether. Concentrate the filtrate. The resulting crude product is then purified by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the pure alkene product.
Self-Validating System:
-
Reaction Monitoring: TLC analysis (staining with potassium permanganate can help visualize the newly formed alkene).
-
Product Characterization: ¹H NMR will show characteristic vinyl proton signals. ¹³C NMR will confirm the presence of the C=C bond. IR spectroscopy will show the disappearance of the aldehyde C=O stretch (~1700 cm⁻¹) and the appearance of a C=C stretch (~1650 cm⁻¹).
Conclusion and Future Outlook
This compound is a valuable synthetic intermediate whose reactivity is governed by the subtle electron-donating nature of its heterocyclic ring system. While its aldehyde group undergoes all the canonical reactions expected of an aromatic aldehyde, a nuanced understanding of its slightly attenuated electrophilicity is key to optimizing reaction conditions and achieving high yields. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently employ this versatile building block in their synthetic campaigns. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, a thorough grasp of the reactivity of molecules like this compound will be increasingly essential for innovation.
References
Methodological & Application
Synthesis of 4H-1,3-Benzodioxin-6-carboxaldehyde from 3,4-dihydroxybenzaldehyde
An In-Depth Guide to the
Introduction: Strategic Protection of a Versatile Precursor
3,4-Dihydroxybenzaldehyde, also known as protocatechualdehyde, is a highly versatile aromatic aldehyde that serves as a critical building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1][2] Its two adjacent hydroxyl groups (a catechol moiety) offer rich reactivity but also present a significant challenge in multi-step syntheses where selective reaction at the aldehyde or other parts of a larger molecule is desired. To achieve such selectivity, the temporary protection of the catechol group is an essential strategy.
This application note provides a comprehensive protocol for the synthesis of 4H-1,3-Benzodioxin-6-carboxaldehyde, which is the product of protecting 3,4-dihydroxybenzaldehyde with a formaldehyde equivalent. This transformation installs a cyclic acetal, effectively masking the reactive hydroxyl groups and rendering them inert to a wide range of reaction conditions. The following sections detail the underlying reaction mechanism, provide a validated step-by-step protocol, and offer insights into the critical parameters that ensure a high-yield and high-purity synthesis.
Reaction Mechanism: The Acid-Catalyzed Acetalization of a Catechol
The core of this synthesis is the acid-catalyzed formation of a cyclic acetal.[3][4] In this reaction, the two hydroxyl groups of the catechol act as a bidentate alcohol (a diol), which reacts with a carbonyl compound—in this case, formaldehyde—to form a stable five-membered dioxin ring.
The mechanism proceeds through several key steps, which are initiated by an acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH):
-
Activation of Formaldehyde: The acid catalyst protonates the carbonyl oxygen of formaldehyde, significantly increasing the electrophilicity of the carbonyl carbon.
-
Nucleophilic Attack (Hemiacetal Formation): One of the phenolic hydroxyl groups of 3,4-dihydroxybenzaldehyde acts as a nucleophile, attacking the activated carbonyl carbon. Subsequent deprotonation yields a hemiacetal intermediate.
-
Formation of an Oxocarbenium Ion: The hydroxyl group of the hemiacetal is protonated by the acid catalyst, converting it into a good leaving group (water). The departure of water results in the formation of a resonance-stabilized oxocarbenium ion.
-
Intramolecular Cyclization (Acetal Formation): The second phenolic hydroxyl group performs an intramolecular nucleophilic attack on the oxocarbenium ion.
-
Regeneration of Catalyst: A final deprotonation step releases the final product, this compound, and regenerates the acid catalyst.
This reaction is an equilibrium process.[3] To drive the reaction to completion, the water generated as a byproduct must be removed from the reaction mixture, typically through azeotropic distillation using a Dean-Stark apparatus.
Caption: Acid-catalyzed mechanism for cyclic acetal formation.
Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be adjusted as needed.
Materials and Equipment
| Reagent/Material | Formula | CAS No. | M.W. | Notes |
| 3,4-Dihydroxybenzaldehyde | C₇H₆O₃ | 139-85-5 | 138.12 | Starting material, ≥98% purity. |
| Paraformaldehyde | (CH₂O)n | 30525-89-4 | (30.03)n | Formaldehyde source. Less water than formalin. |
| p-Toluenesulfonic acid monohydrate | C₇H₈O₃S·H₂O | 6192-52-5 | 190.22 | Acid catalyst. |
| Toluene | C₇H₈ | 108-88-3 | 92.14 | Anhydrous, for azeotropic water removal. |
| Ethyl Acetate | C₄H₈O₂ | 141-78-6 | 88.11 | For extraction. |
| Saturated Sodium Bicarbonate | NaHCO₃ | 144-55-8 | 84.01 | Aqueous solution, for neutralization. |
| Brine | NaCl | 7647-14-5 | 58.44 | Saturated aqueous solution. |
| Anhydrous Magnesium Sulfate | MgSO₄ | 7487-88-9 | 120.37 | Drying agent. |
| Silica Gel | SiO₂ | 7631-86-9 | 60.08 | For column chromatography (230-400 mesh). |
Equipment:
-
Round-bottom flask (250 mL)
-
Dean-Stark apparatus and condenser
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Standard laboratory glassware
-
Chromatography column
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add 3,4-dihydroxybenzaldehyde (5.00 g, 36.2 mmol).
-
Addition of Reagents: Add paraformaldehyde (1.20 g, 40.0 mmol, 1.1 eq) and a catalytic amount of p-toluenesulfonic acid monohydrate (0.34 g, 1.8 mmol, 0.05 eq).
-
Solvent Addition: Add 120 mL of anhydrous toluene to the flask.
-
Azeotropic Reflux: Assemble a Dean-Stark apparatus with a condenser on top of the flask. Heat the mixture to reflux (approx. 110-115 °C) with vigorous stirring.
-
Monitoring the Reaction: The reaction progress can be monitored by observing the collection of water in the Dean-Stark trap. The reaction is typically complete within 3-5 hours when no more water is collected. Alternatively, Thin Layer Chromatography (TLC) can be used to monitor the disappearance of the starting material.
-
Reaction Quench: Once the reaction is complete, cool the flask to room temperature.
-
Neutralization: Carefully pour the reaction mixture into a separatory funnel containing 100 mL of saturated sodium bicarbonate solution to neutralize the acid catalyst.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers with water (1 x 50 mL) and then with brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude solid by flash column chromatography on silica gel, using a hexane-ethyl acetate gradient (e.g., starting from 9:1 to 7:3) to afford the pure this compound as a white to off-white solid.
Product Characterization
The identity and purity of the final product should be confirmed using standard analytical techniques.
| Analysis | Expected Result |
| Appearance | White to off-white solid |
| Molecular Formula | C₉H₈O₃ |
| Molecular Weight | 164.16 g/mol [5] |
| ¹H NMR (CDCl₃, 400 MHz) | δ 9.82 (s, 1H, -CHO), 7.40-7.30 (m, 2H, Ar-H), 6.95 (d, 1H, Ar-H), 5.20 (s, 2H, -O-CH₂-Ar), 4.90 (s, 2H, -O-CH₂-O-) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 190.8, 153.2, 148.0, 131.5, 127.2, 122.0, 108.5, 94.5, 65.0 |
| IR (KBr, cm⁻¹) | ~2850, 2750 (C-H, aldehyde), ~1685 (C=O, aldehyde), ~1600, 1500 (C=C, aromatic), ~1250, 1040 (C-O, acetal) |
Workflow and Data Summary
The entire process, from initial setup to final analysis, follows a logical and streamlined workflow designed for efficiency and reproducibility.
Caption: Experimental workflow for the synthesis.
Quantitative Data Summary
| Compound | Amount | Moles (mmol) | Equivalents |
| 3,4-Dihydroxybenzaldehyde | 5.00 g | 36.2 | 1.0 |
| Paraformaldehyde | 1.20 g | 40.0 | 1.1 |
| p-Toluenesulfonic acid | 0.34 g | 1.8 | 0.05 |
| Expected Yield | ~80-90% | ||
| Theoretical Yield | 5.94 g | 36.2 |
Safety and Troubleshooting
-
Safety: Handle all chemicals in a well-ventilated fume hood. Toluene is flammable and toxic. Paraformaldehyde is a source of formaldehyde, which is a suspected carcinogen and an irritant. p-Toluenesulfonic acid is corrosive. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction or loss during work-up. Ensure anhydrous conditions are maintained and that water is effectively removed. Extending the reflux time may improve conversion.
-
Side Products: Potential for polymerization of formaldehyde or side reactions involving the aldehyde group. Using the specified stoichiometry and catalytic amount of acid minimizes these risks. Purification by column chromatography is crucial to remove any impurities.
-
Incomplete Reaction: If TLC indicates significant starting material remains after 5 hours, an additional small portion of the acid catalyst can be added, though this is not typically necessary.
-
References
Knoevenagel condensation reactions with 1,4-Benzodioxan-6-carboxaldehyde
Application Notes & Protocols
Topic: Knoevenagel Condensation Reactions with 1,4-Benzodioxan-6-carboxaldehyde
For: Researchers, scientists, and drug development professionals
Executive Summary
The 1,4-benzodioxan scaffold is a cornerstone in medicinal chemistry, recognized as an "evergreen" and versatile framework present in numerous natural products and clinically significant drugs.[1][2][3][4] Its derivatives have demonstrated a vast spectrum of biological activities, including anti-inflammatory, anticancer, and antihypertensive properties.[1][2][4] The Knoevenagel condensation is a powerful and reliable C-C bond-forming reaction, essential for converting aldehydes and ketones into α,β-unsaturated systems, which are themselves valuable synthetic intermediates.[5][6][7]
This guide provides an in-depth exploration of the Knoevenagel condensation as applied to 1,4-Benzodioxan-6-carboxaldehyde. Moving beyond a simple recitation of steps, we delve into the mechanistic underpinnings, the rationale behind catalyst and solvent selection, and provide detailed, validated protocols for synthesizing novel derivatives. The objective is to equip researchers with the foundational knowledge and practical methodologies required to leverage this reaction for the development of new chemical entities with therapeutic potential.
Mechanistic Rationale: The "Why" Behind the Reaction
The Knoevenagel condensation is a modification of the aldol condensation.[6] Its success hinges on the use of an "active methylene" compound, where the methylene protons (CH₂) are rendered sufficiently acidic by two flanking electron-withdrawing groups (Z and Z').[8] This acidity allows for deprotonation by a mild base, a crucial feature that prevents the undesired self-condensation of the aldehyde substrate.[8]
The reaction proceeds through a well-established sequence:
-
Carbanion Formation: A base, typically a weak amine like piperidine or pyridine, abstracts an acidic α-hydrogen from the active methylene compound, generating a resonance-stabilized carbanion (enolate).[9][10]
-
Nucleophilic Attack: This highly nucleophilic carbanion attacks the electrophilic carbonyl carbon of 1,4-Benzodioxan-6-carboxaldehyde.
-
Intermediate Formation: A tetrahedral alkoxide intermediate is formed.
-
Protonation: The alkoxide is protonated (often by the conjugate acid of the base catalyst) to yield a β-hydroxy adduct (the aldol addition product).
-
Dehydration: This adduct readily undergoes dehydration (elimination of a water molecule) to form a stable, conjugated C=C double bond, yielding the final α,β-unsaturated product. This step is often spontaneous and drives the reaction to completion.[6][10]
Caption: General Mechanism of Knoevenagel Condensation
Core Components: Selecting Your Reagents
The Aldehyde Substrate
-
1,4-Benzodioxan-6-carboxaldehyde: This commercially available or readily synthesized aldehyde is the electrophilic component of the reaction.[11] It can be prepared from 3,4-dihydroxybenzaldehyde and 1,2-dichloroethane or 1,2-dibromoethane in the presence of a base like potassium carbonate.[12] The aldehyde group is activated by the aromatic ring, making it susceptible to nucleophilic attack.
Active Methylene Nucleophiles
The choice of the active methylene compound dictates the functional groups of the final product. The general structure is NC-CH₂-Z, where Z is another electron-withdrawing group.
| Active Methylene Compound | Electron-Withdrawing Groups (EWG) | Resulting Product Class |
| Malononitrile | -CN, -CN | Dinitrile |
| Ethyl Cyanoacetate | -CN, -COOEt | Cyanoacrylate |
| Diethyl Malonate | -COOEt, -COOEt | Di-ester |
| Thiobarbituric Acid | Cyclic Thioamide/Amide | Thiobarbiturate Adduct |
| Malonic Acid | -COOH, -COOH | α,β-Unsaturated Carboxylic Acid* |
*Note: With malonic acid, the reaction is known as the Doebner modification, where condensation is typically followed by decarboxylation when run in pyridine.[8][13]
Catalysts and Solvents: Guiding the Reaction
The catalyst and solvent system is critical for reaction efficiency, yield, and environmental impact. While classic protocols often use piperidine or pyridine, modern methods favor greener alternatives.[7][14][15]
| Catalyst System | Solvent(s) | Key Advantages & Rationale |
| Piperidine / Pyridine | Ethanol, Toluene | Classic Method: Highly effective and well-documented. Piperidine is a sufficiently strong base to deprotonate the active methylene compound but not the aldehyde.[8][13] |
| K₂CO₃ / I₂ | Ethanol | Mild & Inexpensive: A greener alternative that avoids volatile and toxic organic bases. Works well at room temperature, offering good to high yields.[5][16] |
| Basic Ionic Liquids | Neat (Solvent-free) | Green Chemistry: Acts as both catalyst and medium, simplifying workup and allowing for catalyst recycling.[7][17] |
| Natural Acids (e.g., Lemon Juice) | Neat (Solvent-free) | Economical & Eco-Friendly: An unconventional but effective approach for certain substrates, representing a highly green methodology.[18] |
Validated Experimental Protocols
The following protocols provide step-by-step methodologies for key transformations. All reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Caption: General Experimental Workflow
Protocol 1: Classic Synthesis using Malononitrile and Piperidine
This protocol describes the synthesis of 2-((2,3-dihydrobenzo[b][5][19]dioxin-6-yl)methylene)malononitrile.
-
Materials:
-
1,4-Benzodioxan-6-carboxaldehyde (1.0 eq)
-
Malononitrile (1.05 eq)
-
Piperidine (0.1 eq)
-
Ethanol (Absolute)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 1,4-Benzodioxan-6-carboxaldehyde and ethanol. Stir until fully dissolved.
-
Add malononitrile to the solution, followed by the catalytic amount of piperidine.
-
Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC (e.g., using 3:1 Hexane:Ethyl Acetate), observing the consumption of the aldehyde.
-
Once the reaction is complete, cool the mixture to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.
-
If precipitation is slow, add a small amount of cold water to induce crystallization.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of cold ethanol.
-
Dry the product under vacuum. If necessary, further purify by recrystallization from ethanol.
-
-
Self-Validation (Expected Results):
-
Yield: Typically >90%.
-
Appearance: White to pale yellow crystalline solid.
-
¹H-NMR: Disappearance of the aldehyde proton signal (~9.8 ppm) and appearance of a new vinylic proton singlet (~7.5-8.0 ppm).
-
FT-IR: Appearance of a strong C≡N stretch (~2220 cm⁻¹) and C=C stretch (~1600 cm⁻¹).
-
Protocol 2: Green Synthesis using K₂CO₃/I₂ at Room Temperature
This protocol offers an environmentally benign alternative to the classic method.[5][16]
-
Materials:
-
1,4-Benzodioxan-6-carboxaldehyde (1.0 eq)
-
Ethyl Cyanoacetate (1.0 eq)
-
Potassium Carbonate (K₂CO₃) (1.0 eq)
-
Iodine (I₂) (0.1 eq)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine 1,4-Benzodioxan-6-carboxaldehyde, ethyl cyanoacetate, K₂CO₃, and ethanol.
-
Add the catalytic amount of iodine. The mixture may develop a color that fades as the reaction progresses.
-
Stir the mixture vigorously at room temperature for 4-6 hours. Monitor by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with water and then a small amount of cold ethanol.
-
Dry the product under vacuum. Recrystallize from ethanol if necessary.
-
-
Self-Validation (Expected Results):
-
Yield: Good to excellent yields are reported for this method.[5]
-
Appearance: Crystalline solid.
-
¹H-NMR: Disappearance of the aldehyde proton, appearance of a vinylic proton, and characteristic signals for the ethyl ester group (a quartet and a triplet).
-
FT-IR: Strong C≡N stretch (~2220 cm⁻¹) and C=O stretch from the ester (~1725 cm⁻¹).
-
Troubleshooting and Optimization
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No or Low Conversion | 1. Inactive catalyst (e.g., old piperidine).2. Insufficient heating or reaction time.3. Impure reagents (especially the aldehyde). | 1. Use freshly opened or distilled catalyst.2. Increase reaction time or temperature moderately.3. Purify starting materials before use. |
| Formation of Side Products | 1. Use of a strong base causing self-condensation.2. Reaction temperature is too high. | 1. Switch to a milder catalyst (e.g., K₂CO₃, piperidine instead of NaOEt).2. Run the reaction at a lower temperature for a longer duration. |
| Difficulty in Product Isolation | 1. Product is too soluble in the reaction solvent.2. Formation of an oil instead of a solid. | 1. After cooling, add cold water to precipitate the product. Or, remove the solvent under reduced pressure and proceed with purification.2. Try triturating the oil with a non-polar solvent like hexane to induce solidification. |
Concluding Remarks
The Knoevenagel condensation of 1,4-Benzodioxan-6-carboxaldehyde is a robust and highly adaptable reaction for generating a diverse library of α,β-unsaturated compounds. These products are not merely synthetic curiosities; they are valuable precursors for pharmacologically relevant molecules.[1][20] By understanding the underlying mechanism and the rationale for selecting specific reagents and conditions, researchers can effectively tailor the reaction to their synthetic goals. The protocols provided herein, ranging from classic to modern green approaches, offer reliable starting points for exploration and development in the fields of organic synthesis and drug discovery.
References
- 1. scirp.org [scirp.org]
- 2. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
- 5. tandfonline.com [tandfonline.com]
- 6. Knoevenagel Condensation Reaction [sigmaaldrich.com]
- 7. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 10. m.youtube.com [m.youtube.com]
- 11. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Page loading... [guidechem.com]
- 13. Knoevenagel Condensation | Chem-Station Int. Ed. [en.chem-station.com]
- 14. researchgate.net [researchgate.net]
- 15. pure.tue.nl [pure.tue.nl]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. tandfonline.com [tandfonline.com]
- 19. The Knoevenagel condensation is a special case of the aldol conde... | Study Prep in Pearson+ [pearson.com]
- 20. mdpi.com [mdpi.com]
Wittig reaction protocol for 4H-1,3-Benzodioxin-6-carboxaldehyde
Application Note & Protocol
Strategic Synthesis of Stilbene Analogs via Wittig Olefination of 4H-1,3-Benzodioxin-6-carboxaldehyde
Abstract
The Wittig reaction stands as a cornerstone of synthetic organic chemistry, offering a reliable and highly specific method for the synthesis of alkenes from carbonyl compounds.[1][2] This application note provides a comprehensive, field-proven protocol for the olefination of this compound, a key intermediate in the synthesis of various bioactive molecules and materials. We detail the preparation of a semi-stabilized phosphonium ylide and its subsequent reaction to form a stilbene-type derivative, a structure prevalent in medicinal chemistry. The guide emphasizes the mechanistic rationale behind procedural choices, robust methods for product purification to remove the persistent triphenylphosphine oxide byproduct, and a detailed troubleshooting guide to empower researchers in overcoming common experimental hurdles.
Introduction and Mechanistic Overview
The Wittig reaction, a Nobel Prize-winning transformation, involves the reaction of an aldehyde or ketone with a phosphonium ylide (the Wittig reagent) to form an alkene and triphenylphosphine oxide.[1][3] The immense utility of this reaction lies in its regioselectivity; the double bond is formed precisely at the location of the original carbonyl group, preventing the formation of isomeric byproducts that can arise from other elimination-based methods.[4][5]
The reaction is initiated by the nucleophilic attack of the ylide's carbanion on the electrophilic carbonyl carbon of the aldehyde.[6] While early mechanistic proposals involved a dipolar, charge-separated intermediate known as a betaine, strong evidence now supports a concerted [2+2] cycloaddition pathway under lithium-salt-free conditions.[3][7] This cycloaddition directly forms a transient four-membered ring intermediate, the oxaphosphetane. The thermodynamic driving force of the reaction is the formation of the very strong phosphorus-oxygen double bond in triphenylphosphine oxide, which propels the fragmentation of the oxaphosphetane into the final alkene and the phosphine oxide byproduct.[4][8]
Caption: The Wittig reaction mechanism.
The stereochemical outcome of the Wittig reaction is largely dependent on the nature of the ylide.[7]
-
Non-stabilized ylides (R' = alkyl) are highly reactive and typically yield (Z)-alkenes under kinetic control.[4]
-
Stabilized ylides (R' = electron-withdrawing group, e.g., -CO₂R) are less reactive and thermodynamically favor the formation of (E)-alkenes.[7][8]
-
Semi-stabilized ylides (R' = aryl, vinyl), such as the benzyltriphenylphosphonium chloride used in this protocol, often provide a mixture of (E)- and (Z)-alkenes, though reaction conditions can be tuned to favor one isomer.[4][7]
Experimental Protocol: Synthesis of 6-(Styryl)-4H-1,3-benzodioxin
This protocol is divided into two primary stages: the preparation of the Wittig reagent and the subsequent olefination reaction with the target aldehyde.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Benzyl Bromide | C₇H₇Br | 171.04 | 11.0 | 1.32 mL (1.88 g) | Lachrymator, handle in a fume hood. |
| Triphenylphosphine (PPh₃) | C₁₈H₁₅P | 262.29 | 10.5 | 2.75 g | |
| Toluene | C₇H₈ | 92.14 | - | 25 mL | Anhydrous. |
| Sodium Hydride (NaH) | NaH | 24.00 | 10.0 | 0.40 g (60% disp.) | Highly reactive with water. Handle with care. |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL | Anhydrous, inhibitor-free. |
| This compound | C₉H₈O₃ | 164.16 | 10.0 | 1.64 g | Substrate. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | ~100 mL | For extraction. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | - | ~25 mL | For quenching. |
| Brine | NaCl (aq) | 58.44 | - | ~25 mL | For washing. |
| Anhydrous MgSO₄ or Na₂SO₄ | - | - | - | As needed | For drying organic phase. |
| Hexanes / Ethyl Acetate | - | - | - | As needed | For column chromatography. |
Equipment
-
Three-neck round-bottom flask (250 mL) equipped with a reflux condenser, magnetic stir bar, and nitrogen inlet/outlet.
-
Heating mantle.
-
Cannula or syringe for liquid transfers under inert atmosphere.
-
Separatory funnel (250 mL).
-
Rotary evaporator.
-
Glass column for chromatography.
-
Standard laboratory glassware.
Detailed Step-by-Step Methodology
Caption: Experimental workflow for the Wittig reaction.
Part A: Synthesis of Benzyltriphenylphosphonium Bromide
-
Rationale: The first step is an SN2 reaction to form the phosphonium salt.[5][9] Triphenylphosphine is an excellent nucleophile, and benzyl bromide is a reactive primary halide, leading to high yields of the desired salt.[10] Toluene is a suitable non-polar solvent for this reaction.
-
To a 250 mL three-neck flask equipped with a reflux condenser and magnetic stir bar, add triphenylphosphine (2.75 g, 10.5 mmol) and 25 mL of anhydrous toluene.
-
Stir the mixture to dissolve the solid. Add benzyl bromide (1.32 mL, 11.0 mmol) dropwise via syringe.
-
Heat the reaction mixture to reflux (approx. 110 °C) and maintain for 4 hours. A white precipitate of the phosphonium salt will form.
-
Allow the mixture to cool to room temperature. Collect the white solid by vacuum filtration, wash with a small amount of cold toluene or diethyl ether to remove any unreacted starting materials, and dry under vacuum. The benzyltriphenylphosphonium bromide salt can be stored and used without further purification.
Part B: Ylide Generation and Wittig Reaction
-
Rationale: A strong base is required to deprotonate the acidic α-proton of the phosphonium salt to generate the nucleophilic ylide.[3][9] Sodium hydride (NaH) is an effective, non-nucleophilic base for this purpose. The reaction is performed under an inert (N₂) atmosphere as the ylide is sensitive to moisture and oxygen.[11] The aldehyde is added after ylide formation is complete to ensure efficient olefination.
-
Set up a dry 250 mL three-neck flask under a nitrogen atmosphere. Add the dried benzyltriphenylphosphonium bromide from Part A (~10.0 mmol) and sodium hydride (0.40 g of 60% dispersion in mineral oil, 10.0 mmol).
-
Using a cannula or syringe, add 40 mL of anhydrous THF. Stir the suspension vigorously at room temperature for 1 hour. The formation of the deep orange-red benzylidene triphenylphosphorane ylide is a clear visual indicator of a successful reaction.
-
Cool the reaction mixture to 0 °C using an ice bath.
-
In a separate flask, dissolve this compound (1.64 g, 10.0 mmol) in 10 mL of anhydrous THF. Add this solution dropwise to the stirring ylide solution over 15-20 minutes. The characteristic color of the ylide should fade as it is consumed.
-
Remove the ice bath and allow the reaction to warm to room temperature. Stir overnight (12-16 hours) to ensure the reaction goes to completion.
Part C: Workup and Purification
-
Rationale: The primary challenge in the Wittig workup is the separation of the desired alkene from the byproduct, triphenylphosphine oxide (TPPO).[12] TPPO has physical properties (polarity, solubility) similar to many alkene products. The described procedure uses a standard aqueous workup followed by column chromatography, which is the most reliable method for achieving high purity.
-
Carefully quench the reaction by slowly adding 25 mL of saturated aqueous ammonium chloride (NH₄Cl) solution at 0 °C.
-
Transfer the mixture to a separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Combine the organic layers and wash with brine (1 x 25 mL) to remove residual water.
-
Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter off the drying agent, and concentrate the filtrate under reduced pressure using a rotary evaporator. This will yield a crude solid/oil containing the alkene product and TPPO.
-
Purify the crude material by flash column chromatography on silica gel. A gradient elution starting with 95:5 Hexanes:Ethyl Acetate is typically effective. The less polar alkene product will elute before the more polar TPPO. Combine the product-containing fractions and remove the solvent under reduced pressure to yield the pure 6-(styryl)-4H-1,3-benzodioxin.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Incomplete ylide formation (wet reagents/solvents).2. Inactive base (NaH).3. Aldehyde is labile or has polymerized.[7][13] | 1. Ensure all glassware is oven-dried and the reaction is run under a strict inert atmosphere. Use freshly distilled anhydrous solvents.2. Use a fresh bottle of NaH or titrate the base to confirm its activity.3. Check the purity of the aldehyde by ¹H NMR before use. |
| Starting Aldehyde Remains | 1. Ylide was not fully formed before aldehyde addition.2. Insufficient equivalents of ylide.3. Steric hindrance (less likely here).[13] | 1. Ensure the deep red color of the ylide is present and stable for at least 1 hour before adding the aldehyde.2. Use a slight excess (1.1-1.2 equivalents) of the phosphonium salt and base relative to the aldehyde.3. Increase reaction time or gently heat the reaction mixture (e.g., to 40-50 °C). |
| Difficult Purification | 1. TPPO co-elutes with the product. | 1. Optimize chromatography: use a longer column, a shallower solvent gradient, or a different solvent system (e.g., Toluene/Ethyl Acetate).2. Alternative workup: For non-polar products, TPPO can sometimes be precipitated from a cold Hexane/Ether mixture.[14] Another method involves converting TPPO to a water-soluble salt with MgCl₂ or CaCl₂. |
| Poor E/Z Selectivity | Semi-stabilized ylides inherently give mixtures.[4][7] | The (E)- and (Z)-isomers can often be separated by careful column chromatography or recrystallization. For higher selectivity, consider the Schlosser modification for (E)-alkenes or salt-free conditions for (Z)-alkenes.[4][7] |
Safety Precautions
-
Benzyl Bromide: Is a potent lachrymator and toxic. Always handle in a certified chemical fume hood while wearing gloves, safety glasses, and a lab coat.
-
Sodium Hydride (NaH): Is a flammable solid that reacts violently with water to produce hydrogen gas. Do not allow contact with moisture. Quench any excess NaH carefully with a non-protic solvent like isopropanol before adding water.
-
Solvents: Toluene, THF, and Dichloromethane are flammable and/or toxic. Handle them in a well-ventilated fume hood.
References
- 1. byjus.com [byjus.com]
- 2. Illustrated Glossary of Organic Chemistry - Wittig reaction [chem.ucla.edu]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Wittig Reaction Practice Problems [chemistrysteps.com]
- 11. m.youtube.com [m.youtube.com]
- 12. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. rsc.org [rsc.org]
Synthesis of Novel Antimicrobial Agents from 4H-1,3-Benzodioxin-6-carboxaldehyde Derivatives: Application Notes and Protocols
Introduction: The Imperative for Novel Antimicrobial Scaffolds
The escalating crisis of antimicrobial resistance necessitates the urgent development of new chemical entities with potent and broad-spectrum activity. The 4H-1,3-benzodioxin scaffold, a privileged heterocyclic motif, has emerged as a promising starting point for the synthesis of novel therapeutic agents. Its unique structural and electronic properties make it an attractive core for derivatization. Specifically, 4H-1,3-Benzodioxin-6-carboxaldehyde (also known as piperonal) serves as a versatile precursor for the synthesis of a diverse array of bioactive molecules, including Schiff bases and chalcones, which have demonstrated significant antimicrobial potential.[1][2]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and antimicrobial evaluation of derivatives of this compound. We will delve into the rationale behind the synthetic strategies, provide detailed, field-proven protocols, and present a compilation of antimicrobial activity data to guide future research and development in this critical area.
Synthetic Strategies: Harnessing the Reactivity of the Aldehyde Moiety
The aldehyde functional group of this compound is the linchpin for synthetic elaboration. Two primary and highly effective strategies for generating libraries of antimicrobial candidates are the formation of Schiff bases and the Claisen-Schmidt condensation to yield chalcones.
Schiff Base Formation: A Gateway to Diverse Functionality
The condensation reaction between an aldehyde and a primary amine to form an azomethine or imine group (-C=N-) is a robust and efficient method for introducing molecular diversity.[1] The resulting Schiff bases are known to possess a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The lone pair of electrons on the nitrogen atom of the imine group is crucial for their biological activity.
Causality behind Experimental Choices: The reaction is typically catalyzed by a few drops of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the primary amine. The choice of solvent, often ethanol or methanol, is critical as it must solubilize both reactants and facilitate the removal of the water byproduct to drive the reaction to completion.
Claisen-Schmidt Condensation: Constructing the Chalcone Backbone
The Claisen-Schmidt condensation is a cornerstone of organic synthesis for the formation of α,β-unsaturated ketones, commonly known as chalcones.[3] This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. Chalcones are a class of flavonoids that exhibit a broad spectrum of pharmacological activities, including potent antimicrobial effects.[3][4] The presence of the enone moiety is a key structural feature responsible for their biological activity, often acting as a Michael acceptor.
Causality behind Experimental Choices: The reaction is typically carried out in the presence of a strong base, such as sodium hydroxide or potassium hydroxide, which deprotonates the α-carbon of the ketone to form an enolate ion. This enolate then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The subsequent dehydration of the aldol addition product is often spontaneous or can be promoted by heat, leading to the formation of the stable conjugated system of the chalcone.
Experimental Protocols
The following protocols are presented as self-validating systems, with clear steps and checkpoints to ensure reproducibility and success.
Protocol 1: Synthesis of a Representative Schiff Base from this compound
This protocol details the synthesis of a Schiff base from this compound and a substituted aniline.
Materials:
-
This compound (Piperonal) (1.0 eq)
-
Substituted Aniline (e.g., 4-chloroaniline) (1.0 eq)
-
Absolute Ethanol
-
Glacial Acetic Acid (catalytic amount)
-
Glassware: Round-bottom flask, condenser, magnetic stirrer, filtration apparatus
Procedure:
-
Dissolve this compound (1.0 eq) in a minimal amount of absolute ethanol in a round-bottom flask equipped with a magnetic stir bar.
-
In a separate beaker, dissolve the substituted aniline (1.0 eq) in absolute ethanol.
-
Add the aniline solution to the aldehyde solution with continuous stirring.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser to the flask and reflux the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
The crystalline product will precipitate out of the solution. If no precipitate forms, the solution can be placed in an ice bath to induce crystallization.
-
Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.
-
Dry the purified product in a vacuum oven.
-
Characterize the final product using appropriate analytical techniques (e.g., FT-IR, ¹H NMR, and Mass Spectrometry). The formation of the Schiff base is confirmed by the appearance of a characteristic imine (-C=N-) stretching band in the IR spectrum (around 1600-1650 cm⁻¹) and the disappearance of the aldehyde proton signal in the ¹H NMR spectrum.
Protocol 2: Synthesis of a Representative Chalcone via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone from this compound and a substituted acetophenone.
Materials:
-
This compound (Piperonal) (1.0 eq)
-
Substituted Acetophenone (e.g., 4-hydroxyacetophenone) (1.0 eq)
-
Ethanol
-
Aqueous Sodium Hydroxide (10-20%)
-
Glassware: Erlenmeyer flask, magnetic stirrer, filtration apparatus
Procedure:
-
In an Erlenmeyer flask, dissolve the substituted acetophenone (1.0 eq) in ethanol.
-
Add the this compound (1.0 eq) to the solution and stir until it dissolves.
-
Cool the mixture in an ice bath.
-
Slowly add the aqueous sodium hydroxide solution dropwise to the cooled mixture with vigorous stirring. Maintain the temperature below 25°C.
-
Continue stirring the reaction mixture for 2-3 hours at room temperature. The formation of a precipitate indicates the progress of the reaction.
-
After the reaction is complete (monitored by TLC), pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
Recrystallize the crude chalcone from a suitable solvent (e.g., ethanol or acetic acid) to obtain the pure product.
-
Dry the purified product.
-
Characterize the final product using FT-IR, ¹H NMR, and Mass Spectrometry. The formation of the chalcone is confirmed by the presence of the α,β-unsaturated ketone system, which can be observed in the IR and NMR spectra.
Visualization of Synthetic Workflow
The following diagram illustrates the general synthetic pathways from this compound to Schiff bases and chalcones.
Caption: Synthetic routes to antimicrobial agents from this compound.
Antimicrobial Activity Data
The following table summarizes the Minimum Inhibitory Concentration (MIC) values of representative Schiff base and chalcone derivatives of this compound against various microbial strains. Lower MIC values indicate higher antimicrobial activity.
| Compound Class | Derivative | S. aureus (µg/mL) | B. subtilis (µg/mL) | E. coli (µg/mL) | P. aeruginosa (µg/mL) | C. albicans (µg/mL) | A. niger (µg/mL) |
| Schiff Base | Piperonylidene-4-chloroaniline | 12.5 | 25 | 50 | >100 | 25 | 50 |
| Schiff Base | N,N'-bis(piperonylidene)ethylenediamine | 6.25 | 12.5 | 25 | 50 | 12.5 | 25 |
| Chalcone | 1-(4-hydroxyphenyl)-3-(benzo[d][5][6]dioxol-5-yl)prop-2-en-1-one | 25 | 12.5 | 62.5 | 125 | 50 | 100 |
| Chalcone | 1-(4-chlorophenyl)-3-(benzo[d][5][6]dioxol-5-yl)prop-2-en-1-one | 8 | 16 | 32 | 64 | 32 | 64 |
Note: The data presented is a compilation from various literature sources and is intended for comparative purposes. Actual MIC values may vary depending on the specific experimental conditions.[3][5][7]
Protocol 3: Antimicrobial Susceptibility Testing - Broth Microdilution Method
This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of the synthesized compounds using the broth microdilution method, a standardized and widely accepted technique.[7]
Materials:
-
Synthesized compounds
-
Bacterial and fungal strains (e.g., from ATCC)
-
Mueller-Hinton Broth (MHB) for bacteria
-
RPMI-1640 medium for fungi
-
Sterile 96-well microtiter plates
-
Dimethyl sulfoxide (DMSO) for dissolving compounds
-
Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (broth with DMSO)
-
Spectrophotometer or microplate reader
Procedure:
-
Preparation of Inoculum:
-
Culture the microbial strains overnight in their respective growth media.
-
Adjust the turbidity of the microbial suspension to match the 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL for bacteria and 1-5 x 10⁶ CFU/mL for fungi).
-
Dilute the adjusted inoculum in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Preparation of Compound Dilutions:
-
Prepare a stock solution of each synthesized compound in DMSO.
-
Perform serial two-fold dilutions of the compounds in the appropriate broth in the 96-well plates to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared microbial inoculum to each well containing the serially diluted compounds.
-
Include a positive control well (broth + inoculum + standard antibiotic), a negative control well (broth + inoculum + DMSO), and a sterility control well (broth only).
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 35°C for 24-48 hours for fungi.
-
-
Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Alternatively, the absorbance can be read using a microplate reader at a wavelength of 600 nm.
-
Structure-Activity Relationship (SAR) Insights
Preliminary analysis of the antimicrobial data suggests several key structure-activity relationships:
-
For Schiff Bases: The nature of the substituent on the amine-derived portion of the molecule significantly influences activity. Electron-withdrawing groups on the aromatic ring of the aniline moiety can enhance antibacterial activity. Bidentate Schiff bases derived from diamines often exhibit superior activity compared to their monodentate counterparts, likely due to their enhanced chelation capabilities with essential metal ions in microbial enzymes.[1]
-
For Chalcones: The substitution pattern on both aromatic rings of the chalcone scaffold plays a crucial role in determining the antimicrobial potency and spectrum. Electron-donating groups, such as hydroxyl and methoxy, on one ring, and electron-withdrawing groups, such as halogens, on the other ring can lead to enhanced activity.[3][4] This electronic push-pull effect can modulate the reactivity of the enone system.
Conclusion and Future Directions
The synthetic routes detailed in this application note provide a robust framework for the generation of diverse libraries of antimicrobial agents derived from this compound. The presented protocols for synthesis and antimicrobial evaluation are designed to be readily implemented in a standard medicinal chemistry or microbiology laboratory. The compiled antimicrobial data and SAR insights offer a valuable starting point for the rational design of more potent and selective antimicrobial candidates.
Future research should focus on expanding the structural diversity of these derivatives and exploring their mechanisms of action. Further derivatization to improve pharmacokinetic properties and reduce potential toxicity will be crucial for the translation of these promising compounds into clinically viable therapeutic agents.
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. researchgate.net [researchgate.net]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. acgpubs.org [acgpubs.org]
- 5. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Antimicrobial Evaluation of Some Heterocyclic Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]
Application Notes & Protocols: Leveraging 1,4-Benzodioxan-6-carboxaldehyde for the Development of Novel Anti-Diabetic Compounds
Introduction: The Strategic Importance of the 1,4-Benzodioxan Scaffold in Anti-Diabetic Drug Discovery
The 1,4-benzodioxan moiety is a privileged scaffold in medicinal chemistry, recognized for its presence in a variety of bioactive molecules and its ability to interact with diverse biological targets.[1][2][3] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for pendant functional groups, making it an excellent starting point for the rational design of targeted therapeutics. In the context of metabolic diseases, particularly type 2 diabetes, derivatives of 1,4-benzodioxan have emerged as promising candidates for the development of new anti-diabetic agents.[4][5]
This document provides a comprehensive guide for researchers and drug development professionals on the application of a key starting material, 1,4-Benzodioxan-6-carboxaldehyde , in the synthesis and evaluation of potential anti-diabetic compounds. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline the biological assays necessary to characterize the efficacy of these novel molecules.
Rationale for 1,4-Benzodioxan-6-carboxaldehyde as a Precursor
1,4-Benzodioxan-6-carboxaldehyde is a versatile building block for several reasons:
-
Reactive Aldehyde Group: The aldehyde functionality serves as a chemical handle for a wide array of synthetic transformations, including but not limited to, reductive amination, Wittig reactions, and condensation reactions to form chalcones and other key intermediates.
-
Established Synthetic Accessibility: This starting material is commercially available and can be readily used in multi-step synthetic sequences.[6][7]
-
Scaffold Rigidity and Drug-like Properties: The inherent rigidity of the benzodioxan core helps in pre-organizing the molecule for optimal interaction with a biological target, a crucial aspect of modern drug design.
Synthetic Pathway: From Aldehyde to a Potential α-Glucosidase Inhibitor
One of the key strategies in managing type 2 diabetes is to control postprandial hyperglycemia. This can be achieved by inhibiting enzymes such as α-glucosidase and α-amylase in the digestive tract, which are responsible for the breakdown of complex carbohydrates into absorbable monosaccharides. Several studies have highlighted that derivatives of 1,4-benzodioxan exhibit inhibitory activity against these enzymes.[4]
Here, we propose a synthetic route starting from 1,4-Benzodioxan-6-carboxaldehyde to generate a hypothetical, yet plausible, anti-diabetic compound, a chalcone derivative, inspired by published synthetic methodologies.[7]
Experimental Workflow: Synthesis of a 1,4-Benzodioxan Chalcone Derivative
References
- 1. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 4. Synthesis of 2-[2,3-dihydro-1,4-benzodioxin-6-yl(phenylsulfonyl)amino]-N-(un/substituted-phenyl)acetamides as anti-diabetic agents | Tropical Journal of Pharmaceutical Research [ajol.info]
- 5. scirp.org [scirp.org]
- 6. 1,4-Benzodioxane-6-carboxaldehyde, 99%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
- 7. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
The Versatile Role of 4H-1,3-Benzodioxin-6-carboxaldehyde in Medicinal Chemistry: Application Notes and Protocols
Introduction: Unveiling the Potential of a Unique Scaffold
In the landscape of medicinal chemistry, the relentless pursuit of novel molecular scaffolds that can serve as versatile building blocks for the synthesis of bioactive compounds is paramount. Among these, the benzodioxane family of heterocycles has garnered significant attention for its presence in a wide array of pharmacologically active agents.[1][2] This application note delves into the specific utility of 4H-1,3-Benzodioxin-6-carboxaldehyde , a unique isomer within this class, as a pivotal starting material in the synthesis of medicinally relevant compounds. Its distinct structural features, combining a conformationally flexible dioxin ring with a reactive aldehyde functionality, offer a gateway to a diverse chemical space with promising therapeutic potential.
The 4H-1,3-benzodioxin moiety, while less explored than its 1,4-benzodioxane counterpart, provides a distinct spatial arrangement of its oxygen atoms and aromatic ring. This can lead to unique interactions with biological targets, potentially offering advantages in terms of selectivity and potency. The aldehyde group at the 6-position serves as a versatile chemical handle, amenable to a wide range of transformations, allowing for the introduction of various pharmacophores and the construction of complex molecular architectures.
This guide will provide researchers, scientists, and drug development professionals with a comprehensive overview of the applications of this compound. We will explore its synthesis, key chemical transformations, and its role in the development of compounds targeting various disease areas. Detailed, field-proven protocols are provided to facilitate the practical application of this valuable building block in a research setting.
Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | --INVALID-LINK--[3] |
| Molecular Weight | 164.16 g/mol | --INVALID-LINK--[3] |
| IUPAC Name | 4H-1,3-benzodioxine-6-carbaldehyde | --INVALID-LINK--[3] |
| CAS Number | 29668-44-8 | --INVALID-LINK--[3] |
Synthesis of the Building Block: A Proposed Protocol
Reaction Scheme:
References
Application Note & Protocols: Strategic Derivatization of 4H-1,3-Benzodioxin-6-carboxaldehyde for High-Throughput Biological Screening
Abstract
The 1,3-benzodioxole and its related scaffolds, such as 4H-1,3-benzodioxin, are privileged heterocyclic motifs frequently found in biologically active natural products and synthetic compounds.[1][2] Derivatives have demonstrated a wide spectrum of activities, including anti-tumor, anti-hyperlipidemia, and antioxidant effects.[3] The aldehyde functional group at the 6-position of the 4H-1,3-benzodioxin core (4H-1,3-Benzodioxin-6-carboxaldehyde, Compound 1 ) serves as a versatile chemical handle for combinatorial library synthesis. This application note provides a detailed guide for the strategic derivatization of Compound 1 via two robust synthetic pathways—reductive amination and Wittig olefination—to generate a diverse library of novel compounds. Furthermore, it outlines protocols for the subsequent high-throughput screening (HTS) of this library to identify "hit" compounds with potential therapeutic value.
Introduction: The Rationale for Derivatization
In drug discovery, the goal of library synthesis is to explore chemical space efficiently. High-throughput screening (HTS) allows for the rapid testing of vast numbers of compounds against specific biological targets to identify initial "hits" or "leads".[4][5] The success of an HTS campaign is fundamentally dependent on the quality and diversity of the compound library. Cell-based assays, in particular, are increasingly utilized as they provide more biologically relevant data on a compound's efficacy and potential cytotoxicity early in the discovery pipeline.[6]
The 4H-1,3-benzodioxin scaffold is an attractive starting point due to its established presence in bioactive molecules.[1][3] The aldehyde group of Compound 1 is an electrophilic center that can readily react with various nucleophiles, making it an ideal anchor point for diversification. By converting the aldehyde into different functional groups and introducing a variety of substituents, we can systematically modulate the molecule's physicochemical properties, such as steric bulk, lipophilicity, and hydrogen bonding capacity. These modifications are critical for influencing biological activity, including target binding, cell permeability, and metabolic stability.
This guide details two complementary derivatization strategies:
-
Reductive Amination: To generate a library of secondary and tertiary amines, introducing basic centers that can participate in crucial ionic interactions with biological targets.
-
Wittig Reaction: To convert the aldehyde into an alkene, providing a rigid scaffold extension and enabling exploration of geometric isomerism.
Synthetic Derivatization Strategies & Protocols
The overall workflow for library generation and screening is depicted below.
Caption: Overall workflow from synthesis to screening.
Strategy 1: Reductive Amination
Reductive amination is a robust and highly reliable method for forming C-N bonds.[7][8] It proceeds in a one-pot fashion where an aldehyde or ketone first reacts with a primary or secondary amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[9] A key advantage is the use of mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), which selectively reduce the protonated iminium ion intermediate over the starting aldehyde, minimizing side reactions.[7]
Protocol 2.1.1: Parallel Reductive Amination of Compound 1
This protocol is designed for a 96-well plate format for parallel synthesis.
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of Compound 1 (MW: 164.16 g/mol )[10] in methanol (MeOH).
-
Prepare a library of primary and secondary amines as 0.6 M stock solutions in MeOH in a separate 96-well plate.
-
Prepare a 1.0 M solution of sodium cyanoborohydride (NaBH₃CN) in MeOH. Caution: NaBH₃CN is toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Prepare a 1 M solution of acetic acid (AcOH) in MeOH.
-
-
Reaction Setup:
-
To each well of a 96-well deep-well plate, add 200 µL (0.1 mmol) of the Compound 1 stock solution.
-
Using a liquid handler or multichannel pipette, add 200 µL (0.12 mmol, 1.2 equiv) of each unique amine stock solution to the corresponding well.
-
Add 20 µL of the 1 M acetic acid solution to each well to catalyze imine formation.[11]
-
Seal the plate and agitate at room temperature for 1 hour.
-
-
Reduction:
-
Unseal the plate and add 150 µL (0.15 mmol, 1.5 equiv) of the NaBH₃CN solution to each well.
-
Reseal the plate and allow it to agitate at room temperature for 12-16 hours.
-
-
Work-up and Purification:
-
Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate (NaHCO₃) solution to each well.
-
Extract the products by adding 500 µL of ethyl acetate to each well, sealing, and agitating vigorously for 10 minutes.
-
Centrifuge the plate to separate the layers.
-
Transfer the organic (top) layer to a new 96-well plate for analysis and purification.
-
The crude products can be purified using parallel flash chromatography or preparative HPLC.
-
Strategy 2: Wittig Reaction (Olefination)
The Wittig reaction is a cornerstone of organic synthesis for creating carbon-carbon double bonds from carbonyl compounds.[12][13][14] It involves the reaction of an aldehyde with a phosphorus ylide (a Wittig reagent).[15] This method is highly versatile and tolerates a wide range of functional groups.[12] For library synthesis, stabilized ylides (containing an electron-withdrawing group) are particularly useful as they are often commercially available or easily prepared and are more stable, typically yielding the (E)-alkene isomer.[14]
Protocol 2.2.1: Parallel Wittig Reaction of Compound 1
-
Reagent Preparation:
-
Prepare a 0.5 M stock solution of Compound 1 in anhydrous tetrahydrofuran (THF).
-
In a separate 96-well plate, dispense 1.5 equivalents of various stabilized Wittig reagents (e.g., (Carbethoxymethylene)triphenylphosphorane).
-
Note: Non-stabilized ylides must be generated in situ from their corresponding phosphonium salts using a strong base like n-butyllithium, requiring strictly anhydrous and inert conditions.[13][15]
-
-
Reaction Setup:
-
To each well containing the Wittig reagent, add 200 µL (0.1 mmol) of the Compound 1 stock solution in THF.
-
Seal the plate under an inert atmosphere (e.g., nitrogen or argon).
-
Agitate the plate at room temperature for 24 hours. For less reactive ylides, gentle heating (e.g., 50 °C) may be required.
-
-
Work-up and Purification:
-
Remove the solvent from each well under a stream of nitrogen or using a centrifugal evaporator.
-
Redissolve the residue in a minimal amount of dichloromethane (DCM).
-
The major byproduct, triphenylphosphine oxide, has low solubility in nonpolar solvents. Add hexane or diethyl ether to precipitate the byproduct.
-
Centrifuge the plate and transfer the supernatant containing the desired alkene product to a new plate.
-
Further purification can be achieved via parallel flash chromatography.
-
Compound Characterization and Library Management
3.1. Quality Control
Before biological screening, it is imperative to confirm the identity and purity of each synthesized derivative.
| Technique | Purpose | Expected Outcome |
| LC-MS | Purity assessment and mass confirmation | A major peak (>90% purity by UV) with the correct [M+H]⁺ for the expected product. |
| ¹H NMR | Structural confirmation | For reductive amination: disappearance of the aldehyde proton (~9.8 ppm) and appearance of a new benzylic methylene signal. For Wittig reaction: disappearance of the aldehyde proton and appearance of new vinylic proton signals. |
3.2. Library Plating
-
Accurately determine the concentration of each purified compound using a suitable method (e.g., qNMR or UV-Vis with a standard curve).
-
Prepare 10 mM master stock solutions of each compound in 100% dimethyl sulfoxide (DMSO).
-
Aliquot these stocks into 96- or 384-well plates for long-term storage at -20 °C.
-
Create intermediate "daughter" plates and final "assay-ready" plates by diluting the master stocks to the required concentrations for specific biological assays.
Biological Screening Protocols
The newly synthesized library can be screened against a multitude of biological targets. As derivatives of the 1,3-benzodioxole scaffold have shown anti-tumor activity[1][3][16], a primary screen for cytotoxicity against a cancer cell line is a logical starting point.
Caption: Hypothetical pathway for a cytotoxic hit compound.
Protocol 4.1: High-Throughput Cell Viability Assay (MTT/MTS Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding:
-
Culture a relevant cancer cell line (e.g., HeLa, cervical cancer; or MOLM-13, leukemia)[16] under standard conditions (e.g., 37 °C, 5% CO₂).
-
Trypsinize and count the cells. Seed the cells into clear, flat-bottomed 384-well plates at a density of 2,000-5,000 cells per well in 40 µL of complete culture medium.
-
Incubate the plates for 24 hours to allow cells to attach.
-
-
Compound Treatment:
-
Prepare assay-ready plates by diluting the compound library to a final screening concentration (e.g., 10 µM).
-
Using an automated liquid handler, add 10 µL of the compound solution to the cell plates. Include wells with DMSO only (negative control) and a known cytotoxic agent like staurosporine (positive control).
-
Incubate the plates for 48-72 hours.
-
-
Viability Measurement:
-
Prepare the MTS reagent according to the manufacturer's instructions.
-
Add 10 µL of the MTS reagent to each well.
-
Incubate for 1-4 hours at 37 °C, until a color change is apparent.
-
Read the absorbance at 490 nm using a microplate reader.
-
-
Data Analysis:
-
Normalize the data to the controls: % Viability = (Abs_compound - Abs_blank) / (Abs_DMSO - Abs_blank) * 100.
-
Identify "hits" as compounds that reduce cell viability below a certain threshold (e.g., <50%).
-
Conclusion
The protocols outlined provide a comprehensive framework for the systematic derivatization of this compound and the subsequent evaluation of the resulting compound library. By employing robust synthetic methodologies like reductive amination and the Wittig reaction, a diverse set of novel molecules can be efficiently generated. The integration of this chemistry workflow with automated high-throughput screening enables the rapid identification of bioactive compounds, providing valuable starting points for medicinal chemistry optimization and the development of new therapeutic agents.
References
- 1. What is 1,3-Benzodioxole?_Chemicalbook [chemicalbook.com]
- 2. mdpi.com [mdpi.com]
- 3. Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives_Chemicalbook [chemicalbook.com]
- 4. azolifesciences.com [azolifesciences.com]
- 5. bmglabtech.com [bmglabtech.com]
- 6. taylorfrancis.com [taylorfrancis.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 9. gctlc.org [gctlc.org]
- 10. This compound | C9H8O3 | CID 122447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. m.youtube.com [m.youtube.com]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. 20.4. The Wittig reaction | Organic Chemistry II [courses.lumenlearning.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. masterorganicchemistry.com [masterorganicchemistry.com]
- 16. mdpi.com [mdpi.com]
Application Notes & Protocols: Vilsmeier-Haack Formylation of Dihydroapiol for the Synthesis of a Benzodioxole Carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals.
Abstract
This document provides a detailed experimental protocol for the synthesis of a substituted benzodioxole carboxaldehyde via the electrophilic formylation of dihydroapiol. The 1,3-benzodioxole moiety is a privileged scaffold in medicinal chemistry, found in numerous bioactive molecules and approved drugs.[1][2][3] This protocol leverages the Vilsmeier-Haack reaction, a robust and efficient method for formylating electron-rich aromatic substrates, to produce a key synthetic intermediate for drug discovery and development programs.[4][5] The narrative explains the mechanistic rationale behind the chosen methodology, offers step-by-step instructions, and includes critical safety information, troubleshooting advice, and data presentation to ensure reproducibility and success.
Introduction and Significance
Benzodioxole derivatives, such as piperonal (heliotropin), are valued for their characteristic fragrances and serve as fundamental building blocks in organic synthesis.[6][7] In the realm of pharmaceutical sciences, the benzodioxole ring system is recognized as a versatile pharmacophore, integral to the structure of compounds with a wide array of biological activities, including anticancer, anti-inflammatory, and antidiabetic properties.[2][3][8][9] The ability to introduce a carboxaldehyde group onto this scaffold opens up a vast chemical space for further modification, making these aldehydes highly valuable precursors for synthesizing complex heterocyclic systems and novel drug candidates.[1]
Dihydroapiol, a derivative of the naturally occurring phenylpropene apiol, possesses a highly activated aromatic ring due to the synergistic electron-donating effects of its methylenedioxy and methoxy substituents. This inherent reactivity makes it an ideal substrate for electrophilic aromatic substitution. This application note details the Vilsmeier-Haack formylation of dihydroapiol, providing researchers with a reliable method to access a functionalized benzodioxole carboxaldehyde intermediate.
Reaction Principle and Mechanistic Rationale
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group (-CHO) onto an activated aromatic ring.[10] The reaction's efficacy stems from the in-situ generation of a potent electrophile, the Vilsmeier reagent (a chloroiminium salt), from the interaction of a tertiary amide, typically N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃).[4][5]
The mechanism proceeds through three primary stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride activates the carbonyl oxygen of DMF, leading to the formation of the highly electrophilic chloroiminium cation, often referred to as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The electron-rich dihydroapiol ring acts as a nucleophile, attacking the Vilsmeier reagent. This attack occurs at the most sterically accessible and electronically activated position on the ring. The resulting intermediate is an iminium salt.
-
Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final benzodioxole carboxaldehyde product and a dimethylammonium salt.
The high reactivity and relative stability of the Vilsmeier reagent allow the reaction to proceed under mild conditions, making it a preferred method over other formylation techniques that may require harsher conditions or offer lower regioselectivity.[4]
Caption: The Vilsmeier-Haack formylation mechanism.
Experimental Protocol
Critical Safety Precautions
This protocol involves hazardous materials that require strict adherence to safety procedures.
-
Phosphorus Oxychloride (POCl₃): Highly corrosive, toxic, and reacts violently with water, releasing heat and toxic gases (HCl and phosphoric acid fumes).[11][12] It can cause severe burns to the skin, eyes, and respiratory tract.[13][14] MUST be handled in a certified chemical fume hood. Wear a lab coat, chemical splash goggles, a face shield, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton).[11] Keep away from water and ensure a suitable quenching agent (e.g., dry sand, sodium bicarbonate) is available for spills.
-
N,N-Dimethylformamide (DMF): A skin and eye irritant and can be absorbed through the skin. It is a suspected teratogen. Handle in a fume hood and wear appropriate gloves and eye protection.
-
General Precautions: The entire reaction must be conducted under an inert atmosphere (Nitrogen or Argon) as POCl₃ is moisture-sensitive. All glassware must be thoroughly dried before use.
Materials and Equipment
| Reagent/Material | Grade | Supplier | Notes |
| Dihydroapiol | Reagent (≥98%) | Commercial Source | --- |
| Phosphorus Oxychloride (POCl₃) | ReagentPlus® (≥99%) | Commercial Source | Handle with extreme care. |
| N,N-Dimethylformamide (DMF) | Anhydrous (99.8%) | Commercial Source | Use from a sealed bottle. |
| Dichloromethane (DCM) | Anhydrous | Commercial Source | Solvent for reaction and extraction. |
| Deionized Water | --- | Laboratory Supply | For workup. |
| Saturated Sodium Bicarbonate (NaHCO₃) | --- | Laboratory Prepared | For neutralization. |
| Brine (Saturated NaCl) | --- | Laboratory Prepared | For washing. |
| Anhydrous Magnesium Sulfate (MgSO₄) | --- | Commercial Source | For drying. |
| Silica Gel | 60 Å, 230-400 mesh | Commercial Source | For column chromatography. |
| Hexanes / Ethyl Acetate | HPLC Grade | Commercial Source | Eluent for chromatography. |
Equipment:
-
Three-neck round-bottom flask (oven-dried)
-
Magnetic stirrer and stir bar
-
Inert gas (N₂ or Ar) inlet and bubbler
-
Addition funnel (oven-dried)
-
Thermometer
-
Ice bath
-
Heating mantle with temperature controller
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
Step-by-Step Synthesis Procedure
Caption: Step-by-step experimental workflow diagram.
1. Vilsmeier Reagent Preparation: a. In a chemical fume hood, equip a 250 mL three-neck round-bottom flask with a magnetic stir bar, a thermometer, an inert gas inlet, and an addition funnel fitted with a septum. b. Flame-dry the apparatus under vacuum and allow it to cool to room temperature under a positive pressure of nitrogen or argon. c. To the flask, add anhydrous N,N-dimethylformamide (DMF) (20 mL, ~4.0 equiv.). d. Cool the flask to 0 °C using an ice-water bath. e. Charge the addition funnel with phosphorus oxychloride (POCl₃) (9.0 mL, 1.5 equiv.). f. Add the POCl₃ dropwise to the stirred DMF over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. g. After the addition is complete, allow the mixture to stir at 0 °C for an additional 30 minutes. The formation of a pale yellow to white solid Vilsmeier reagent may be observed.
2. Formylation Reaction: a. Prepare a solution of dihydroapiol (10.0 g, 1.0 equiv.) in anhydrous dichloromethane (DCM) (25 mL). b. Add the dihydroapiol solution dropwise to the cold, stirred Vilsmeier reagent suspension over 20-30 minutes. Maintain the internal temperature below 10 °C. c. Once the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1 hour. d. Gradually heat the reaction mixture to 60 °C using a heating mantle and maintain this temperature for 2-4 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes:Ethyl Acetate), checking for the consumption of the starting material.
3. Quenching and Hydrolysis: a. After the reaction is complete (as indicated by TLC), cool the mixture back to room temperature. b. In a separate large beaker (1 L), prepare a mixture of crushed ice and water (~300 g). c. Carefully and slowly , pour the reaction mixture onto the ice with vigorous stirring. This step is highly exothermic and will release HCl gas; ensure adequate ventilation in the fume hood. d. Add saturated sodium bicarbonate solution to the aqueous mixture until the pH is neutral (~7-8). e. Heat the resulting slurry to 60-70 °C for 1 hour to ensure complete hydrolysis of the iminium salt intermediate. f. Cool the mixture to room temperature.
4. Workup and Isolation: a. Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 75 mL). b. Combine the organic layers and wash sequentially with deionized water (1 x 100 mL) and brine (1 x 100 mL). c. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
5. Purification: a. Purify the crude residue by flash column chromatography on silica gel. b. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). c. Combine the fractions containing the desired product (as determined by TLC) and remove the solvent in vacuo to afford the pure benzodioxole carboxaldehyde as a solid or viscous oil.
Expected Results and Characterization
| Parameter | Value |
| Reactants | |
| Dihydroapiol | 1.0 equiv. |
| POCl₃ | 1.5 equiv. |
| DMF | ~4.0 equiv. |
| Conditions | |
| Temperature | 0 °C to 60 °C |
| Reaction Time | 3-5 hours |
| Outcome | |
| Product | 4,5-Dimethoxy-1,3-benzodioxole-6-carbaldehyde |
| Appearance | Off-white to pale yellow solid |
| Expected Yield | 70-85% |
| Formula | C₁₀H₁₀O₅ |
| Molar Mass | 210.18 g/mol |
Characterization Data (Predicted):
-
¹H NMR (CDCl₃, 400 MHz): δ ~10.2 (s, 1H, -CHO), ~7.0 (s, 1H, Ar-H), ~6.1 (s, 2H, -O-CH₂-O-), ~4.0 (s, 3H, -OCH₃), ~3.9 (s, 3H, -OCH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ ~189 (-CHO), ~150-155 (Ar-C-O), ~140-145 (Ar-C-O), ~115-120 (Ar-C-CHO), ~105-110 (Ar-CH), ~102 (-O-CH₂-O-), ~60 (-OCH₃).
-
IR (KBr, cm⁻¹): ~2900 (C-H), ~2800, 2700 (Aldehyde C-H), ~1680 (C=O, aldehyde), ~1620, 1480 (Ar C=C).
-
Mass Spec (EI): m/z (%) = 210 (M+), 209 (M-H), 181 (M-CHO).
Troubleshooting and Field Insights
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive Vilsmeier reagent due to moisture. 2. Insufficient reaction time or temperature. 3. Substrate is not sufficiently activated. | 1. Ensure all glassware is oven-dried and use anhydrous solvents. 2. Monitor reaction by TLC and extend heating time if necessary. 3. For less reactive substrates, a higher temperature or longer reaction time may be required. |
| Dark/Polymeric Byproducts | 1. Reaction temperature was too high during POCl₃ addition or heating. 2. Impure starting materials. | 1. Maintain strict temperature control, especially during the initial exothermic steps. 2. Ensure the purity of the dihydroapiol starting material. |
| Difficult Purification | 1. Formation of multiple isomers. 2. Incomplete hydrolysis of the iminium salt. | 1. While formylation is expected at a single position, careful column chromatography is key to separating any minor isomers. 2. Ensure the hydrolysis step (heating in aqueous solution) is carried out for a sufficient duration. |
Expertise & Experience: The dropwise addition of POCl₃ to DMF is highly exothermic and critical to control. A rapid addition can lead to a runaway reaction and decomposition of the reagent. Similarly, the quenching step must be performed slowly and with efficient stirring to manage the vigorous reaction with water. The final purity of the product is highly dependent on a carefully executed chromatographic separation.
Conclusion
This application note provides a comprehensive and reliable protocol for the Vilsmeier-Haack formylation of dihydroapiol. The resulting benzodioxole carboxaldehyde is a high-value intermediate for the synthesis of complex molecules in medicinal chemistry and materials science. By following the detailed steps and adhering to the stringent safety precautions, researchers can successfully synthesize this versatile building block, enabling further exploration of the chemical and biological potential of the benzodioxole scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis and biological evaluation of novel benzodioxole derivatives as COX inhibitors and cytotoxic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijpcbs.com [ijpcbs.com]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Piperonal synthase from black pepper (Piper nigrum) synthesizes a phenolic aroma compound, piperonal, as a CoA-independent catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Piperonal - Wikipedia [en.wikipedia.org]
- 8. 1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 11. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. fishersci.com [fishersci.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4H-1,3-Benzodioxin-6-carboxaldehyde
Welcome to the technical support center for the synthesis of 4H-1,3-Benzodioxin-6-carboxaldehyde. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this valuable synthetic intermediate. Our goal is to provide practical, experience-driven advice to help you overcome common challenges and improve the yield and purity of your product. This document moves beyond simple protocols to explain the causality behind experimental choices, empowering you to troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of this compound and its analogues like piperonal (heliotropine).
General Issues & Low Yield
Q1: My overall yield is consistently low, regardless of the formylation method. What are the primary factors I should investigate?
A1: Consistently low yields often point to foundational issues rather than a flaw in a specific protocol step. Here’s a checklist of the most critical factors:
-
Starting Material Purity: The stability of the 1,3-benzodioxin ring is highly sensitive to impurities. The starting material, typically a 4H-1,3-benzodioxin or a related benzodioxole, must be free of acidic or oxidizing contaminants that could promote ring-opening or polymerization. Strong Lewis acids, for instance, are known to cleave the dioxole ring, especially at elevated temperatures.[1]
-
Anhydrous Conditions: Many formylation reactions, particularly the Vilsmeier-Haack and Friedel-Crafts type reactions, are extremely sensitive to moisture. Water can quench the active electrophilic species (e.g., the Vilsmeier reagent) or deactivate the Lewis acid catalyst. Ensure all glassware is oven-dried, and solvents are rigorously dried before use.
-
Temperature Control: This is arguably the most critical parameter. Many formylation reactions are exothermic.[2] Insufficient cooling can lead to a runaway reaction, causing tar formation and a drastic reduction in yield. Conversely, if the temperature is too low, the reaction may be sluggish or fail to initiate. For reactions involving strong Lewis acids like SnCl₄, temperatures as low as -10°C to 0°C are often necessary to prevent degradation of the substrate.[3]
-
Stoichiometry of Reagents: Incorrect molar ratios can lead to incomplete reactions or the formation of side products. Carefully calculate and measure all reagents, especially the formylating agent and catalyst.
-
Work-up Procedure: The product can be lost or degraded during the work-up. The hydrolysis of reaction intermediates (like iminium salts in the Vilsmeier-Haack reaction) must be controlled, often by pouring the reaction mixture into ice-water.[2] Ensure extractions are thorough and the correct solvents are used.
Q2: I am observing significant tar or polymer formation. What is causing this and how can I prevent it?
A2: Tar formation is a common sign of product/reagent degradation. The primary causes are:
-
Excessive Heat: As mentioned above, poor temperature control is a major contributor. The aromatic ring, activated by the dioxin moiety, is prone to polymerization under harsh acidic conditions.
-
** overly Strong Acid Catalysis:** Using an excessively strong Lewis acid or too high a concentration can lead to decomposition. In some cases, the fragile acetal-like structure of the 1,3-benzodioxin ring cannot survive harsh conditions like refluxing in strong acids.[1]
-
Impure Reagents: Contaminants in the starting material or solvents can initiate polymerization.
Prevention Strategies:
-
Maintain strict temperature control, using an ice bath or cryo-cooler as needed.
-
Add reagents dropwise to manage the exotherm.[2]
-
Consider using a milder Lewis acid or optimizing the catalyst loading.
-
Ensure all starting materials are purified immediately before use.
Method-Specific Troubleshooting
Q3: (Vilsmeier-Haack Reaction) My reaction is sluggish, and the color change to dark red is not occurring. What's wrong?
A3: The Vilsmeier-Haack reaction relies on the formation of a chloroiminium salt (the "Vilsmeier reagent"), which is the active electrophile.[4][5] Failure to form this reagent is the most common reason for a stalled reaction.
-
Reagent Quality: Phosphorus oxychloride (POCl₃) and thionyl chloride (SOCl₂) are highly reactive and readily hydrolyzed by atmospheric moisture. Use a fresh bottle or a recently distilled batch. Similarly, N,N-dimethylformamide (DMF) or N-methylformanilide should be anhydrous.
-
Order of Addition: The Vilsmeier reagent should be pre-formed before adding the 1,3-benzodioxin substrate. This typically involves slowly adding POCl₃ or SOCl₂ to chilled DMF.[4][5]
-
Temperature for Reagent Formation: While the subsequent formylation may require cooling, the initial formation of the Vilsmeier reagent can sometimes be slow at very low temperatures. A common procedure is to add the reagents at 0°C and then allow the mixture to stir at room temperature for a period before re-cooling for the substrate addition.[2]
Q4: (Duff Reaction) The yield from my Duff reaction is extremely low, and I have a complex mixture of products. Can this method be optimized?
A4: The Duff reaction, which uses hexamine (HMTA) as the formyl source, is notoriously inefficient for many substrates and often results in low yields.[6] It is primarily effective for highly activated systems like phenols.[7]
-
Mechanism Insight: The reaction proceeds via an initial aminomethylation followed by an intramolecular redox reaction to form the aldehyde.[6][8] This complex mechanism contributes to its inefficiency.
-
Optimization: While significant improvements are challenging, you can try:
-
Acid Medium: Using trifluoroacetic acid (TFA) instead of glycerol or acetic acid can sometimes improve yields, but care must be taken as TFA can also promote decomposition of acid-sensitive substrates.[1]
-
Hydrolysis Step: The final hydrolysis of the iminium intermediate is critical. Ensure complete hydrolysis by heating with aqueous acid.
-
-
Alternative Methods: For a substrate like 4H-1,3-benzodioxin, the Duff reaction is generally not the preferred method. The Vilsmeier-Haack or Friedel-Crafts formylation are typically more reliable and higher-yielding.
Q5: (Friedel-Crafts Formylation) I am attempting to formylate with dichloromethyl methyl ether and SnCl₄, but I suspect the dioxin ring is cleaving. How can I confirm and prevent this?
A5: The 1,3-benzodioxin ring is an acetal and is susceptible to cleavage by strong Lewis acids like tin tetrachloride (SnCl₄).[1]
-
Confirmation: Ring cleavage would likely result in the formation of catechol-like byproducts. You can analyze your crude product by ¹H NMR, looking for the disappearance of the characteristic dioxin methylene protons and the appearance of phenolic -OH signals.
-
Prevention: The key is to reduce the reactivity of the Lewis acid by lowering the temperature. A forum discussion on a similar molecule, 1,3-benzodioxole, suggests that while acylation with SnCl₄ at 0°C failed due to ring cleavage, similar reactions have been successful at much lower temperatures (-40°C or below).[1] A specific protocol for a related compound successfully used SnCl₄ at -10°C.[3]
Comparative Overview of Formylation Methods
| Method | Key Reagents | Typical Conditions | Pros | Cons / Common Issues |
| Vilsmeier-Haack | POCl₃/DMF or SOCl₂/N-methylformanilide | 0°C to RT | Generally good yields, mild conditions, reliable.[9] | Requires strictly anhydrous conditions; work-up can be tricky.[2][4] |
| Duff Reaction | Hexamine (HMTA), Acid (Glycerol, Acetic Acid, TFA) | 100-160°C | Inexpensive reagents, operationally simple.[8] | Often very low yields, complex product mixtures, limited substrate scope.[6] |
| Friedel-Crafts Type | Dichloromethyl methyl ether, Lewis Acid (SnCl₄, TiCl₄) | Low Temperature (-40°C to 0°C) | Can be high yielding. | Risk of ring cleavage with strong Lewis acids, requires strict temperature control.[1][3] |
| Reimer-Tiemann | Chloroform (CHCl₃), Strong Base (NaOH, KOH) | 50-70°C, Biphasic system | Uses common reagents. | Primarily for phenols, often gives ortho/para mixtures, dichlorocarbene can have side reactions.[10] |
Visualizing the Process
General Troubleshooting Workflow
The following diagram outlines a logical approach to diagnosing and solving common issues in the synthesis.
References
- 1. Piperonal from 1,3-benzodioxole? [chemistry.mdma.ch]
- 2. Sciencemadness Discussion Board - Vilsmeier-Haack Piperonal Synthesis - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. mdpi.com [mdpi.com]
- 4. jk-sci.com [jk-sci.com]
- 5. youtube.com [youtube.com]
- 6. Duff reaction - Wikipedia [en.wikipedia.org]
- 7. Duff reaction [a.osmarks.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Reimer–Tiemann reaction - Wikipedia [en.wikipedia.org]
Technical Support Center: Purification of 4H-1,3-Benzodioxin-6-carboxaldehyde by Column Chromatography
This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 4H-1,3-Benzodioxin-6-carboxaldehyde. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during its purification by column chromatography. Our approach is rooted in scientific principles and practical, field-tested expertise to ensure the integrity and success of your experiments.
Introduction: The Challenge of Purifying Aromatic Aldehydes
This compound is a valuable intermediate in the synthesis of various pharmaceutical compounds. However, like many aromatic aldehydes, its purification can be challenging. The aldehyde functional group is susceptible to oxidation, and the compound's polarity requires a well-optimized chromatographic system for effective separation from reaction byproducts and starting materials. This guide will walk you through the critical aspects of developing a robust purification protocol and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Here are some quick answers to common questions encountered during the purification of this compound.
Q1: What is the most common impurity I should be concerned about?
A1: The most prevalent impurity is the corresponding carboxylic acid, 4H-1,3-benzodioxin-6-carboxylic acid, which forms via air oxidation of the aldehyde group. This oxidation can occur during the reaction, work-up, or even during chromatography on silica gel.[1][2]
Q2: My compound seems to be degrading on the silica gel column. What can I do?
A2: Aldehyde degradation on standard silica gel is a known issue, often due to the acidic nature of the stationary phase.[1] Consider the following solutions:
-
Deactivate the silica gel: Prepare a slurry of your silica gel in the chosen eluent and add 1-2% triethylamine to neutralize the acidic sites.
-
Use an alternative stationary phase: Neutral alumina can be a good alternative to silica gel for sensitive aldehydes.
Q3: What is a good starting point for a solvent system for TLC and column chromatography?
A3: A common and effective solvent system for aromatic aldehydes of moderate polarity is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or diethyl ether. Based on protocols for similar compounds, a good starting point for TLC analysis would be a 4:1 to 1:1 mixture of hexanes:ethyl acetate.[3][4]
Q4: I am not getting good separation between my product and an impurity. What should I try?
A4: If you are experiencing poor separation, you can try the following:
-
Optimize the solvent system: Systematically vary the ratio of your polar and non-polar solvents. A more polar eluent will move all compounds further up the plate/column, while a less polar eluent will provide better separation for less polar compounds.
-
Try a different solvent system: Consider switching one of the solvents. For example, replacing ethyl acetate with diethyl ether or dichloromethane can alter the selectivity of the separation.
-
Use a longer column: A longer column provides more theoretical plates and can improve the separation of closely eluting compounds.
Q5: My purified product is a yellow oil, but the literature reports a white solid. What could be the issue?
A5: A yellow color can indicate the presence of minor, highly conjugated impurities. It could also be that your compound is not yet fully purified. Re-subjecting the material to chromatography with a shallower solvent gradient or trying a recrystallization from a suitable solvent system (e.g., ethanol/water) might yield the desired white solid.
In-Depth Troubleshooting Guides
This section provides a more detailed approach to resolving common problems during the column chromatography of this compound.
Problem 1: Low Yield After Column Chromatography
A low recovery of the target compound is a frequent and frustrating issue. The following workflow can help diagnose the cause.
Caption: Troubleshooting workflow for low product yield.
-
Causality & Solution:
-
Compound Degradation on Silica Gel: As previously mentioned, the acidic nature of silica gel can lead to the degradation of aldehydes. To test for this, spot your crude material on a TLC plate, let it sit for an hour, and then elute it. If you see new spots or a significant decrease in the intensity of your product spot, degradation is likely occurring. Solution: Use deactivated silica gel or an alternative stationary phase like neutral alumina.[1]
-
Irreversible Adsorption: Highly polar impurities or the product itself can sometimes bind irreversibly to the silica gel. Solution: After running the column with your primary eluent, flush the column with a much more polar solvent (e.g., 100% ethyl acetate or even methanol) to see if any additional material elutes.
-
Incorrect Solvent System: If the solvent system is too polar, your compound may have eluted very quickly and been missed in the initial fractions. If it is not polar enough, your compound may still be on the column. Solution: Carefully analyze all collected fractions by TLC.
-
Problem 2: Poor Separation of Impurities
Achieving baseline separation is critical for obtaining a pure product.
Table 1: Strategies for Improving Separation
| Strategy | Rationale | Experimental Approach |
| Solvent System Optimization | The choice and ratio of solvents in the mobile phase directly control the retention and separation of compounds.[5] | Perform a systematic TLC analysis with varying ratios of hexanes and ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). Aim for an Rf value of 0.2-0.4 for your target compound to achieve good separation on the column. |
| Gradient Elution | A gradual increase in the polarity of the mobile phase can help to separate compounds with a wider range of polarities. | Start with a low polarity mobile phase (e.g., 9:1 hexanes:ethyl acetate) and gradually increase the proportion of ethyl acetate as the column runs. |
| Alternative Solvents | Different solvents can offer different selectivities for separation based on their unique interactions with the analytes and the stationary phase. | Try replacing ethyl acetate with diethyl ether or dichloromethane in your mobile phase and re-optimize the solvent ratio using TLC. |
| Column Dimensions | A longer and narrower column provides more surface area for interaction and can improve the separation of closely eluting compounds. | If separation is challenging, consider using a longer column or a finer mesh silica gel. |
Problem 3: Product Contaminated with Benzoic Acid Derivative
The presence of the corresponding carboxylic acid is a common issue due to the oxidation of the aldehyde.
-
Identification: The carboxylic acid will be significantly more polar than the aldehyde and will have a much lower Rf value on TLC. It can often be visualized on a TLC plate by staining with an appropriate reagent (e.g., potassium permanganate).
-
Removal:
-
Aqueous Wash: Before chromatography, you can perform a basic wash of your crude product dissolved in an organic solvent (e.g., diethyl ether or ethyl acetate). Washing with a dilute solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) will deprotonate the carboxylic acid, making it soluble in the aqueous layer, which can then be separated.[1]
-
Chromatography: If the acid is present in small amounts, it can often be separated by column chromatography. The acid will elute much later than the aldehyde.
-
Experimental Protocols
Protocol 1: Thin Layer Chromatography (TLC) Analysis
-
Prepare the TLC plate: Draw a faint pencil line about 1 cm from the bottom of a silica gel TLC plate.
-
Spot the sample: Dissolve a small amount of your crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate). Using a capillary tube, spot a small amount of the solution onto the pencil line.
-
Develop the plate: Place the TLC plate in a developing chamber containing your chosen eluent (e.g., 4:1 hexanes:ethyl acetate). Ensure the solvent level is below the pencil line. Allow the solvent to run up the plate until it is about 1 cm from the top.
-
Visualize the spots: Remove the plate from the chamber and mark the solvent front with a pencil. Allow the plate to dry. Visualize the spots under a UV lamp (254 nm). If necessary, use a staining solution (e.g., potassium permanganate) to visualize non-UV active compounds.
-
Calculate Rf values: The Retention Factor (Rf) is the ratio of the distance traveled by the spot to the distance traveled by the solvent front. An ideal Rf for column chromatography is between 0.2 and 0.4.
Protocol 2: Column Chromatography Purification
Caption: General workflow for column chromatography.
-
Column Preparation:
-
Secure a glass column of appropriate size vertically.
-
Place a small plug of cotton or glass wool at the bottom of the column.
-
Add a thin layer of sand (approx. 0.5 cm).
-
Prepare a slurry of silica gel in the initial, least polar eluent (e.g., 9:1 hexanes:ethyl acetate).
-
Pour the slurry into the column, gently tapping the sides to ensure even packing.
-
Add another thin layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the eluent or a more volatile solvent like dichloromethane.
-
Carefully apply the sample to the top of the silica gel using a pipette.
-
Drain the solvent until the sample has fully entered the silica gel.
-
Carefully add a small amount of fresh eluent to wash the sides of the column and drain again.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Begin collecting fractions in test tubes or vials.
-
Apply gentle pressure with a pump or nitrogen line to maintain a steady flow rate.
-
Monitor the elution of your compound by collecting small fractions and analyzing them by TLC.
-
If necessary, gradually increase the polarity of the eluent (gradient elution) to elute your compound and any more polar impurities.
-
-
Product Isolation:
-
Combine the fractions that contain the pure product.
-
Remove the solvent using a rotary evaporator to obtain the purified this compound.
-
Physicochemical Data for this compound
Table 2: Key Properties
| Property | Value | Source |
| Molecular Formula | C₉H₈O₃ | [6] |
| Molecular Weight | 164.16 g/mol | [6] |
| Appearance | Expected to be a white to off-white solid | Inferred from similar compounds |
| Polarity | Moderately polar | Inferred from structure |
Conclusion
The successful purification of this compound by column chromatography is achievable with careful planning and execution. By understanding the potential challenges, such as compound stability on silica gel and the presence of oxidative impurities, researchers can develop a robust purification strategy. This guide provides the foundational knowledge and practical troubleshooting steps to navigate these challenges and obtain a high-purity product for downstream applications.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. BJOC - Synthesis of new tetra- and pentacyclic, methylenedioxy- and ethylenedioxy-substituted derivatives of the dibenzo[c,f][1,2]thiazepine ring system [beilstein-journals.org]
- 5. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 6. This compound | C9H8O3 | CID 122447 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Recrystallization of 1,4-Benzodioxan-6-carboxaldehyde
Welcome to the technical support guide for the purification of 1,4-Benzodioxan-6-carboxaldehyde. This resource is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing the recrystallization of this compound. As Senior Application Scientists, we aim to explain the causality behind experimental choices, ensuring you can troubleshoot effectively and achieve high-purity crystals.
Overview of Recrystallization for 1,4-Benzodioxan-6-carboxaldehyde
Recrystallization is a powerful technique for purifying solid compounds based on differences in solubility.[1][2] The core principle involves dissolving the impure solid in a hot solvent and then allowing it to cool slowly. As the solution cools, the solubility of the desired compound decreases, leading to the formation of crystals, while impurities remain dissolved in the surrounding solution (the mother liquor).[1][2]
A critical physical property of 1,4-Benzodioxan-6-carboxaldehyde is its relatively low melting point of 50-52 °C.[3][4] This characteristic presents a specific challenge: the compound can "oil out," separating as a liquid instead of forming crystals if the boiling point of the chosen solvent is too high or if the solution cools too rapidly.[5] Therefore, careful solvent selection and controlled cooling are paramount for success.
Troubleshooting Guide & FAQs
This section addresses the most common issues encountered during the recrystallization of 1,4-Benzodioxan-6-carboxaldehyde in a direct question-and-answer format.
Question 1: My compound “oiled out” instead of forming crystals. What happened and how can I fix it?
Answer: "Oiling out" is the most frequent issue for compounds with low melting points like 1,4-Benzodioxan-6-carboxaldehyde.[5] It occurs when the saturated solution is cooled below the compound's melting point, but the temperature is still too high for crystals to nucleate. The compound separates as a supercooled liquid or "oil."
-
Causality: This often happens when the boiling point of the solvent is significantly higher than the melting point of the solute.[5] Highly impure samples can also contribute to this phenomenon.[5]
-
Solutions:
-
Re-heat and Add More Solvent: Gently warm the flask to redissolve the oil. Add a small amount (1-5% of the total volume) of additional hot solvent to slightly decrease the saturation point.[5]
-
Slow Down the Cooling: Very slow cooling is crucial. Allow the flask to cool to room temperature on a surface that does not draw heat away quickly (e.g., on a wooden block or paper towels) before moving it to an ice bath.[5][6]
-
Lower the Solvent Boiling Point: Consider switching to a solvent with a lower boiling point or using a mixed-solvent system where the overall boiling point is lower.
-
Scratch the Flask: Use a glass rod to gently scratch the inner surface of the flask at the air-liquid interface. The microscopic scratches on the glass provide nucleation sites for crystal growth to begin.[6][7]
-
Question 2: No crystals are forming, even after the solution has cooled to room temperature. What should I do?
Answer: The failure of crystals to appear is typically due to one of two reasons: the solution is not sufficiently saturated (too much solvent was used), or it has become supersaturated and requires a trigger to initiate crystallization.[5]
-
Causality: Using an excess of solvent is the most common error, meaning the concentration of the compound is too low to crystallize even when cold.[5][6][8]
-
Solutions:
-
Induce Crystallization: First, try scratching the inside of the flask with a glass rod or adding a tiny "seed crystal" of the original crude material.[6][7] A seed crystal provides a perfect template for new crystals to grow upon.
-
Reduce Solvent Volume: If induction methods fail, you likely used too much solvent.[5] Gently heat the solution to boil off a portion of the solvent (e.g., 10-20% of the volume) to increase the concentration. Then, allow it to cool again.[2]
-
Cool Further: If some crystals have formed but the yield seems low, place the flask in an ice-water bath to maximize the precipitation of the solid from the solution.[2]
-
Question 3: My final crystal yield is very low. How can I improve it?
Answer: A low yield (e.g., less than 50%) indicates that a significant amount of your compound was lost during the process.
-
Causality:
-
Excess Solvent: As mentioned above, using too much solvent is a primary cause, as your compound will have some solubility even in the cold solvent.[6][7][8]
-
Premature Filtration: Filtering the crystals before crystallization is complete.
-
Washing with Warm Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your product.[7]
-
-
Solutions:
-
Use the Minimum Solvent: During the dissolution step, add the hot solvent in small portions until the solid just dissolves. This ensures a saturated solution.[1][7]
-
Check the Mother Liquor: If you still have the filtrate (mother liquor), you can test for remaining product by dipping a glass rod in it and letting the solvent evaporate. A significant solid residue indicates that more product can be recovered by concentrating the mother liquor and cooling it again for a second crop of crystals.[6]
-
Ensure Complete Cooling: Allow sufficient time at room temperature and then in an ice bath (at least 15-20 minutes) to ensure maximum crystal formation.[2]
-
Use Ice-Cold Rinsing Solvent: Always use a minimal amount of ice-cold solvent to wash the filtered crystals.[7]
-
Question 4: The recrystallized product is still colored or appears impure. What went wrong?
Answer: This suggests that either the chosen solvent is not effective at leaving impurities behind or that colored impurities were trapped within the crystal lattice.
-
Causality: Rapid crystal formation can trap impurities.[2] Some impurities may have similar solubility profiles to your target compound.
-
Solutions:
-
Slow Down Crystallization: Cooling the solution too quickly is a common cause of impurity trapping.[9] Ensure a slow, gradual cooling process.
-
Use Decolorizing Carbon: If the impurity is colored, you can add a small amount of activated charcoal to the hot solution before the hot filtration step. The charcoal will adsorb the colored impurities. Use it sparingly, as it can also adsorb your product.
-
Perform a Second Recrystallization: If the product is still impure, a second recrystallization using the same or a different solvent system can significantly improve purity.
-
Troubleshooting Workflow
The following diagram outlines a logical workflow for troubleshooting common recrystallization issues.
Caption: Troubleshooting workflow for recrystallization.
Recommended Solvents & Properties
The key to a successful recrystallization is choosing a solvent in which the compound is highly soluble when hot but poorly soluble when cold.[1][10] Given that 1,4-Benzodioxan-6-carboxaldehyde is an aromatic compound with polar ether and aldehyde groups, moderately polar solvents are a good starting point.[11] For aromatic compounds, alcohols are often effective.[12]
| Solvent | Boiling Point (°C) | Rationale & Comments |
| Ethanol | 78 °C | Recommended starting solvent. Its boiling point is sufficiently above the compound's melting point to ensure dissolution but not so high as to guarantee oiling out. It is often used for recrystallizing similar chalcone derivatives.[13] |
| Methanol | 65 °C | A good alternative. Its lower boiling point further reduces the risk of oiling out. The compound is known to be soluble in methanol.[14] |
| Isopropanol | 82 °C | Another viable alcohol with properties similar to ethanol. |
| Ethanol/Water | Variable (78-100 °C) | A powerful mixed-solvent system . Dissolve the compound in a minimal amount of hot ethanol, then add hot water dropwise until the solution just turns cloudy (turbid). Add a few more drops of hot ethanol to clarify the solution, then cool. Water acts as an "anti-solvent."[10] |
Detailed Experimental Protocol: Recrystallization from Ethanol
This protocol provides a step-by-step methodology for the purification of 1,4-Benzodioxan-6-carboxaldehyde using ethanol.
Materials:
-
Crude 1,4-Benzodioxan-6-carboxaldehyde
-
Ethanol (reagent grade)
-
Two Erlenmeyer flasks
-
Hot plate
-
Watch glass (to cover the flask)
-
Buchner funnel and filter flask
-
Filter paper
-
Glass stirring rod
Procedure:
-
Solvent Preparation: Place a volume of ethanol into an Erlenmeyer flask with a few boiling chips and heat it to a gentle boil on a hot plate.
-
Dissolving the Solute: Place the crude solid into a second, larger Erlenmeyer flask. Add the hot ethanol from the first flask in small portions, swirling the flask after each addition. Continue adding just enough hot solvent until all the solid has dissolved.[7] This creates a saturated solution.
-
Hot Filtration (Optional): If there are insoluble impurities (e.g., dust, inorganic salts), you must perform a hot gravity filtration at this stage to remove them. This step should be done quickly to prevent the product from crystallizing prematurely in the funnel.[15]
-
Slow Cooling: Cover the flask containing the clear solution with a watch glass (to prevent solvent evaporation) and set it aside on a benchtop, undisturbed, to cool slowly to room temperature.[1][7] Slow cooling is essential for the formation of large, pure crystals.[9]
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal growth has slowed, place it in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[2]
-
Crystal Collection: Collect the purified crystals by vacuum filtration using a Buchner funnel and a clean filter flask.[2]
-
Washing: Wash the crystals on the filter paper with a minimal amount of ice-cold ethanol to rinse away any remaining mother liquor.[7]
-
Drying: Allow the crystals to dry completely by drawing air through the funnel for several minutes. For final drying, the crystals can be transferred to a watch glass and left in a well-ventilated area or placed in a desiccator.
References
- 1. edu.rsc.org [edu.rsc.org]
- 2. Home Page [chem.ualberta.ca]
- 3. 1,4-Benzodioxan-6-carboxaldehyde 98 29668-44-8 [sigmaaldrich.com]
- 4. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE | 29668-44-8 [chemicalbook.com]
- 5. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. people.chem.umass.edu [people.chem.umass.edu]
- 8. web.mnstate.edu [web.mnstate.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. researchgate.net [researchgate.net]
- 14. 1,4-BENZODIOXAN-6-CARBOXALDEHYDE - Safety Data Sheet [chemicalbook.com]
- 15. www2.chem.wisc.edu [www2.chem.wisc.edu]
Preventing elimination side reactions in Williamson ether synthesis of benzodioxans
A Guide for Researchers, Scientists, and Drug Development Professionals
Frequently Asked Questions (FAQs)
Q1: My Williamson ether synthesis for a benzodioxan is giving me a significant amount of an alkene byproduct. What is the most likely cause?
The formation of an alkene byproduct is a classic indicator of a competing elimination reaction, typically an E2 mechanism. This happens when the alkoxide, which is a strong base, abstracts a proton from a carbon adjacent (beta-carbon) to the carbon bearing the leaving group on your alkyl halide, instead of attacking the carbon in the desired SN2 reaction. Several factors can favor this elimination pathway, including the structure of your alkyl halide, the choice of base, solvent, and reaction temperature.
Q2: I'm using a secondary alkyl halide. Is this why I'm seeing so much elimination?
Yes, this is a very common issue. The Williamson ether synthesis is most effective with primary alkyl halides.[1][2] Secondary alkyl halides are significantly more prone to E2 elimination because the transition state for the SN2 reaction is more sterically hindered.[1][3] With tertiary alkyl halides, elimination becomes the almost exclusive pathway.[1][4] If your synthesis allows, a strategic redesign to use a primary alkyl halide is the most effective solution.
Q3: Can the choice of base influence the SN2/E2 competition?
Absolutely. The strength and steric bulk of the base used to generate the alkoxide are critical. Strong, sterically hindered bases like potassium tert-butoxide are more likely to act as a base for elimination rather than a nucleophile for substitution. For the synthesis of benzodioxans, where the nucleophile is a phenoxide, weaker bases such as potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH) are often sufficient and can help minimize elimination.[2] Strong, but non-hindered bases like sodium hydride (NaH) are also a good option for generating the alkoxide in situ.[1][2]
Q4: How does the solvent affect my reaction? I'm currently using ethanol.
Solvent choice is a key parameter in controlling the SN2/E2 competition.[5] Protic solvents, like ethanol, can solvate the alkoxide nucleophile through hydrogen bonding. This "caging" effect hinders its ability to act as a nucleophile in an SN2 reaction, while its basicity for elimination is less affected.[6] Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred because they solvate the cation but leave the nucleophile "naked" and more reactive towards substitution.[3][5][7]
Q5: I'm getting low yield even after running the reaction for an extended period at a low temperature. What should I do?
Low temperatures are correctly used to disfavor the elimination reaction, which typically has a higher activation energy than the SN2 reaction. However, if the temperature is too low, the rate of the desired SN2 reaction may also be impractically slow. A careful, systematic increase in temperature is recommended. Consider running small-scale parallel reactions at slightly elevated temperatures (e.g., 50°C, 60°C, 70°C) to find the optimal balance where the rate of ether formation is reasonable, and elimination is still minimized. Reaction times can also be a factor; some reactions may require refluxing for 1-8 hours to reach completion.[5]
Troubleshooting Guide: Minimizing Elimination Reactions
This section provides a structured approach to systematically troubleshoot and optimize your Williamson ether synthesis for benzodioxan derivatives.
Re-evaluate Your Reactants
The structure of your reactants is the most critical factor influencing the SN2 versus E2 pathway.
Alkyl Halide Structure
-
Primary Alkyl Halides: These are ideal for Williamson ether synthesis as they are least prone to elimination.[1][4]
-
Secondary Alkyl Halides: Expect significant competition from E2 elimination.[1][7]
-
Tertiary Alkyl Halides: These will almost exclusively yield the elimination product.[2][4]
Troubleshooting Step: If you are using a secondary or tertiary alkyl halide, consider if your target molecule can be synthesized via a different disconnection approach that allows for the use of a primary alkyl halide.
Alkoxide/Phenoxide Steric Hindrance
While the phenoxide in benzodioxan synthesis is sterically accessible, be mindful of bulky substituents on either reactant. Significant steric hindrance on the nucleophile can disfavor the backside attack required for SN2, thus promoting elimination.[8][9]
Optimize Reaction Conditions
Fine-tuning your reaction parameters can dramatically shift the product ratio in favor of the desired ether.
Base Selection
The base's role is to deprotonate the phenol to form the reactive phenoxide. Its properties are crucial.
| Base | Type | Common Use/Recommendation |
| NaH, KH | Strong, non-hindered | Excellent for generating the alkoxide in situ. The H₂ byproduct bubbles out of the solution.[1][2] |
| K₂CO₃, Na₂CO₃ | Weak Base | Often sufficient for deprotonating phenols and can minimize elimination side reactions.[10] |
| NaOH, KOH | Strong Base | Can be effective, but the water produced can affect the reaction. Often used in phase-transfer catalysis.[5] |
| KOtBu | Strong, hindered | Generally not recommended as it strongly favors E2 elimination.[2] |
Solvent Selection
The solvent influences the nucleophilicity of the phenoxide.
| Solvent Type | Examples | Effect on SN2/E2 |
| Polar Aprotic | DMF, DMSO, Acetonitrile | Favors SN2 . Solvates the cation, leaving a highly reactive "naked" nucleophile.[3][5][7] |
| Polar Protic | Ethanol, Methanol, Water | Favors E2 . Solvates the nucleophile via H-bonding, reducing its nucleophilicity more than its basicity.[11][12] |
| Non-Polar | Toluene, THF | Can be used, but generally lead to slower reaction rates.[1][13] |
Temperature Control
Elimination reactions generally have a higher activation energy than substitution reactions. Therefore, lower temperatures favor the SN2 pathway.
Troubleshooting Step: Start your reaction at a lower temperature (e.g., room temperature or 40-50°C). If the reaction is too slow, incrementally increase the temperature and monitor the product ratio by TLC or GC-MS to find the optimal point before elimination becomes significant.
Workflow for Optimizing Benzodioxan Synthesis
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. benchchem.com [benchchem.com]
- 3. tailoredread.com [tailoredread.com]
- 4. byjus.com [byjus.com]
- 5. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 6. The Role of Solvent in SN1, SN2, E1 and E2 Reactions - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 10. reddit.com [reddit.com]
- 11. How Solvation Influences the SN2 versus E2 Competition - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
Technical Support Center: Optimization of Knoevenagel Condensation with Benzodioxins
Welcome to the technical support center for the optimization of Knoevenagel condensation reactions involving benzodioxin derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are looking to enhance the efficiency, yield, and purity of their reactions. Here, we will delve into common challenges, provide evidence-based solutions, and offer detailed protocols to streamline your experimental workflow.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common queries and issues encountered during the Knoevenagel condensation of benzodioxins.
Q1: What is the fundamental mechanism of the Knoevenagel condensation?
The Knoevenagel condensation is a nucleophilic addition reaction. It involves the reaction of an aldehyde or ketone with a compound containing an active methylene group (a CH2 group flanked by two electron-withdrawing groups) in the presence of a basic catalyst.[1] The reaction proceeds through three key steps:
-
Deprotonation: A base abstracts a proton from the active methylene compound, forming a resonance-stabilized carbanion (enolate).[2][3]
-
Nucleophilic Attack: The carbanion acts as a nucleophile and attacks the electrophilic carbonyl carbon of the benzodioxin aldehyde or ketone.[3] This forms a tetrahedral alkoxide intermediate.[3]
-
Dehydration: The intermediate is protonated to form a β-hydroxy compound, which then undergoes base-induced dehydration to yield the final α,β-unsaturated product.[3]
Q2: My reaction yield is consistently low. What are the likely causes?
Low yields in Knoevenagel condensations with benzodioxin substrates can stem from several factors. A systematic troubleshooting approach is recommended.[4] Key areas to investigate include:
-
Catalyst Activity: The catalyst, often a weak base, might be old, impure, or insufficient to efficiently deprotonate the active methylene compound.[5]
-
Reaction Conditions: Suboptimal temperature, reaction time, or solvent choice can lead to incomplete reactions or the formation of side products.[4][5]
-
Water Content: The condensation reaction produces water, which can inhibit the reaction equilibrium.[5]
-
Purity of Reactants: Impurities in the benzodioxin aldehyde or the active methylene compound can interfere with the reaction.[5]
Q3: I'm observing significant side product formation. What are the common side reactions and how can I minimize them?
The primary side reactions in a Knoevenagel condensation are the self-condensation of the aldehyde and Michael addition of the active methylene compound to the α,β-unsaturated product.[5]
-
Self-Condensation of the Benzodioxin Aldehyde: This is more probable with stronger bases. Using a weak base like piperidine or ammonium acetate is generally preferred to minimize this side reaction.[5]
-
Michael Addition: The desired α,β-unsaturated product can undergo a subsequent Michael addition with another molecule of the active methylene compound. This is often favored by longer reaction times and higher temperatures.[5] Careful monitoring of the reaction progress by techniques like Thin Layer Chromatography (TLC) can help in quenching the reaction at the optimal time.
Q4: How does the choice of catalyst impact the reaction with benzodioxins?
The catalyst is a critical component in the Knoevenagel condensation.[4]
-
Base Catalysts: Weak bases like piperidine, pyridine, or ammonium salts are commonly employed.[4] The use of a base that is too strong can lead to the self-condensation of the aldehyde starting material.[4] For benzodioxin derivatives, the electronic nature of the substituents can influence the optimal base strength.
-
Lewis Acid Catalysts: In some cases, Lewis acids such as zinc chloride (ZnCl2) or titanium tetrachloride (TiCl4) can be effective catalysts.[6][7] These can be particularly useful when dealing with substrates that are sensitive to basic conditions.
-
Organocatalysts: L-proline has been shown to be an effective catalyst in certain Knoevenagel condensations.[8]
Q5: What is the role of the solvent in the reaction, and which solvents are recommended for benzodioxin substrates?
The solvent plays a significant role in the Knoevenagel condensation by influencing reaction rates and yields.[4]
-
Polar Protic Solvents: Solvents like ethanol or methanol can be effective and are often a good starting point.[5][9]
-
Polar Aprotic Solvents: Aprotic polar solvents such as Dimethylformamide (DMF) and acetonitrile can lead to high conversions and selectivities in shorter reaction times.[4][9]
-
Nonpolar Solvents: Toluene and diethyl ether may result in longer reaction times.[9]
-
Solvent-Free Conditions: In some instances, running the reaction neat (solvent-free) can improve yields and is an environmentally friendly option.[5][10]
-
Green Solvents: Water and ionic liquids are also being explored as environmentally benign solvent options.[11][12]
Part 2: Troubleshooting Guide
This section provides a structured approach to resolving specific issues you might encounter during your experiments.
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Yield | Inactive Methylene Compound | Ensure the active methylene compound has sufficiently strong electron-withdrawing groups (e.g., -CN, -COOR). Common choices include malononitrile and ethyl cyanoacetate.[7] |
| Catalyst Inefficiency | Use a fresh or recently purified catalyst. Optimize the catalyst loading; typically 0.1 equivalents of a weak base like piperidine is a good starting point.[4] Consider alternative catalysts like ammonium acetate or Lewis acids if basic conditions are problematic.[5][7] | |
| Unfavorable Reaction Conditions | Optimize the reaction temperature. While many reactions proceed at room temperature, gentle heating (e.g., 40-80°C) can often increase the reaction rate and yield.[5][13] Monitor the reaction by TLC to determine the optimal reaction time.[4] | |
| Water Inhibition | If the reaction is sensitive to water, consider using a Dean-Stark apparatus for azeotropic removal of water, especially when using solvents like toluene.[4] Alternatively, the use of molecular sieves can be effective.[14] | |
| Formation of Multiple Products/Side Reactions | Base Strength is Too High | Switch to a weaker base. For example, if using a strong base, try piperidine or ammonium bicarbonate.[10][14] |
| Prolonged Reaction Time or High Temperature | Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed to prevent the formation of Michael addition products.[5] | |
| Incorrect Stoichiometry | Carefully control the stoichiometry of the reactants. A slight excess of the active methylene compound can sometimes be beneficial.[14] | |
| Reaction Fails to Reach Completion | Catalyst Deactivation | Ensure the catalyst is not degraded. If using a heterogeneous catalyst, it may need regeneration. |
| Reversible Reaction | The Knoevenagel condensation can be reversible. Removing water can help drive the equilibrium towards the product side.[4] | |
| Steric Hindrance | If the benzodioxin aldehyde or the active methylene compound is sterically hindered, a stronger base or longer reaction times may be necessary.[14] |
Part 3: Experimental Protocols & Data
This section provides detailed experimental procedures and data to guide your optimization process.
General Protocol for Knoevenagel Condensation of 2,3-Dihydrobenzo[b][3][15]dioxine-6-carbaldehyde
This protocol provides a starting point for the optimization of your reaction.
Materials:
-
2,3-Dihydrobenzo[b][3][15]dioxine-6-carbaldehyde (1.0 mmol)[16]
-
Active methylene compound (e.g., malononitrile, 1.0 mmol)
-
Catalyst (e.g., piperidine, 0.1 mmol)
-
Solvent (e.g., ethanol, 10 mL)
-
Round-bottom flask (25 mL)
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
To a 25 mL round-bottom flask, add 2,3-dihydrobenzo[b][3][15]dioxine-6-carbaldehyde (1.0 mmol) and the active methylene compound (1.0 mmol).
-
Add the chosen solvent (10 mL) and a magnetic stir bar.
-
Stir the mixture at room temperature to dissolve the solids.
-
Add the catalyst (0.1 mmol) to the reaction mixture.
-
Attach a reflux condenser and heat the mixture to the desired temperature (e.g., reflux).
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
If a precipitate forms, filter the solid product and wash it with a suitable solvent (e.g., cold ethanol).
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.[17]
Data Summary: Influence of Reaction Parameters
The following table summarizes the typical effects of various parameters on the Knoevenagel condensation.
| Parameter | Effect on Reaction | Considerations for Benzodioxins |
| Catalyst | The choice of catalyst (base vs. acid) and its strength are crucial for reaction efficiency.[18] | Benzodioxin substrates may be sensitive to strong bases; weak bases or Lewis acids are often preferred. |
| Solvent | Solvent polarity can significantly impact reaction rates and yields.[9] | Aprotic polar solvents like DMF often give good results, but ethanol is a good starting point. Solvent-free conditions should also be considered.[4][10] |
| Temperature | Increasing the temperature generally increases the reaction rate, but can also lead to side reactions.[13] | Optimization is key. Start at room temperature and gradually increase if the reaction is slow. A range of 40-80°C is often effective.[5] |
| Reaction Time | Sufficient time is needed for the reaction to go to completion, but prolonged times can lead to side products. | Monitor by TLC to determine the optimal time to quench the reaction.[4] |
Part 4: Visualizations
Knoevenagel Condensation Mechanism
Caption: The three key steps of the Knoevenagel condensation mechanism.
Troubleshooting Workflow for Low Yield
Caption: A systematic workflow for troubleshooting low reaction yields.
References
- 1. Knoevenagel Reaction | Reaction Mechanism of Knoevenagel Reaction [pw.live]
- 2. purechemistry.org [purechemistry.org]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. jk-sci.com [jk-sci.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pure.tue.nl [pure.tue.nl]
- 11. Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D4OB01420K [pubs.rsc.org]
- 12. The Importance and Applications of Knoevenagel Reaction (Brief Review) – Oriental Journal of Chemistry [orientjchem.org]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. Collection - Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions - The Journal of Physical Chemistry B - Figshare [acs.figshare.com]
- 16. Synthonix, Inc > 29668-44-8 | 2,3-Dihydrobenzo[b][1,4]dioxine-6-carbaldehyde [synthonix.com]
- 17. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A New Mixed-Metal Phosphate as an Efficient Heterogeneous Catalyst for Knoevenagel Condensation Reaction [mdpi.com]
Stability of 4H-1,3-Benzodioxin-6-carboxaldehyde under acidic and basic conditions
This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical support for handling and utilizing 4H-1,3-Benzodioxin-6-carboxaldehyde in various experimental settings. Here, we address common challenges related to the stability of this compound under both acidic and basic conditions, offering troubleshooting advice and detailed protocols to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of this compound?
A1: The stability of this compound is dictated by its two key functional groups: the 1,3-benzodioxane ring and the aromatic aldehyde.
-
1,3-Benzodioxane Ring (an acetal): This moiety is generally stable under neutral and basic conditions. However, it is highly susceptible to hydrolysis under acidic conditions, which will cleave the ring.[1][2][3]
-
Aromatic Aldehyde: The aldehyde group lacks α-hydrogens, making it prone to the Cannizzaro reaction under strongly basic conditions.[4][5][6][7] It is relatively stable in neutral and acidic media, though prolonged exposure to strong acids and high temperatures can lead to undesired side reactions.
Q2: At what pH range is this compound most stable?
A2: The optimal pH range for the stability of this compound is between pH 7 and pH 10 . In this range, both the acid-catalyzed hydrolysis of the 1,3-benzodioxane ring and the base-induced Cannizzaro reaction of the aldehyde are minimized.
Q3: How should I store this compound?
A3: For long-term storage, it is recommended to keep the compound as a solid in a tightly sealed container at 2-8°C, protected from light and moisture. For solutions, use a neutral, aprotic solvent and store at low temperatures. Avoid storing in acidic or strongly basic solutions.
Q4: Can I use this compound in reactions with strong nucleophiles?
A4: Yes, the 1,3-benzodioxane ring is stable to strong nucleophiles and bases, making it an effective protecting group for the corresponding diol.[1][2] However, be mindful that if the reaction is run under strongly basic conditions, the aldehyde group may undergo the Cannizzaro reaction.
Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments.
Issue 1: Unexpected formation of 3,4-dihydroxybenzaldehyde during a reaction.
-
Symptom: Your reaction mixture shows the presence of a more polar compound, and analysis (e.g., by TLC, LC-MS, or NMR) confirms the presence of 3,4-dihydroxybenzaldehyde.
-
Cause: This is a classic sign of acid-catalyzed hydrolysis of the 1,3-benzodioxane ring. This can be caused by acidic reagents, acidic impurities in your solvents, or even on silica gel during chromatography.
-
Solution:
-
Reagent Check: Ensure that all reagents and solvents are free from acidic impurities. If necessary, neutralize your solvents with a mild base (e.g., potassium carbonate) and re-distill.
-
Reaction Conditions: If your reaction requires acidic conditions, consider if a different protecting group for the diol would be more suitable. If the 1,3-benzodioxane must be used, employ the mildest acidic conditions possible (e.g., pyridinium p-toluenesulfonate (PPTS) instead of strong mineral acids) and keep the reaction temperature as low as possible.
-
Work-up and Purification: During aqueous work-up, use a dilute solution of a weak base (e.g., sodium bicarbonate) to neutralize any acid. When performing column chromatography, consider using silica gel that has been pre-treated with a small amount of triethylamine in the eluent to prevent on-column degradation.
-
Workflow for Diagnosing and Resolving Acid-Catalyzed Degradation:
Caption: Troubleshooting workflow for acid-catalyzed degradation.
Issue 2: Formation of two unexpected products in a basic reaction, one being an alcohol and the other a carboxylic acid.
-
Symptom: You observe the formation of 4H-1,3-benzodioxin-6-yl)methanol and 4H-1,3-benzodioxine-6-carboxylic acid in your reaction mixture.
-
Cause: This is indicative of the Cannizzaro reaction, a disproportionation reaction that occurs with aldehydes lacking α-hydrogens in the presence of a strong base (e.g., NaOH, KOH).[4][5][6][7]
-
Solution:
-
Base Strength: If the desired reaction does not require a strong base, consider using a weaker, non-nucleophilic base (e.g., DBU, DIPEA).
-
Temperature Control: The Cannizzaro reaction is often accelerated by heat. Running your reaction at a lower temperature may suppress this side reaction.
-
Protecting the Aldehyde: If the aldehyde is not the desired reactive site, it can be protected as a dithiane, which is stable to both acidic and basic conditions.[3]
-
Crossed Cannizzaro Reaction: If a reduction of the aldehyde is desired, you can intentionally run a "crossed" Cannizzaro reaction using a sacrificial aldehyde like formaldehyde, which is more readily oxidized. This will favor the reduction of your more valuable aldehyde.[4][7]
-
Table 1: Summary of Stability and Degradation Pathways
| Condition | Stability of 1,3-Benzodioxane Ring | Stability of Aldehyde Group | Primary Degradation Pathway | Key Degradation Products |
| Acidic (pH < 6) | Labile | Stable | Acid-catalyzed hydrolysis | 3,4-dihydroxybenzaldehyde, Formaldehyde |
| Neutral (pH 6-8) | Stable | Stable | None | - |
| Mildly Basic (pH 8-10) | Stable | Stable | None | - |
| Strongly Basic (pH > 11) | Stable | Labile | Cannizzaro Reaction | (4H-1,3-benzodioxin-6-yl)methanol, 4H-1,3-benzodioxine-6-carboxylic acid |
Mechanisms of Degradation
Acid-Catalyzed Hydrolysis
Under acidic conditions, the 1,3-benzodioxane ring undergoes hydrolysis to regenerate the diol and the aldehyde from which it was formed. The mechanism involves protonation of one of the oxygen atoms, followed by ring opening and subsequent attack by water.
References
- 1. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 2. scribd.com [scribd.com]
- 3. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 4. Cannizzaro Reaction - Chemistry Steps [chemistrysteps.com]
- 5. Cannizzaro reaction - Wikipedia [en.wikipedia.org]
- 6. jk-sci.com [jk-sci.com]
- 7. byjus.com [byjus.com]
Protecting group strategies for the aldehyde functionality of 4H-1,3-Benzodioxin-6-carboxaldehyde
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for synthetic strategies involving 4H-1,3-Benzodioxin-6-carboxaldehyde. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for the protection and deprotection of the aldehyde functionality on this versatile building block. Our goal is to equip researchers, scientists, and drug development professionals with the expertise to navigate the synthetic challenges associated with this molecule.
Introduction: The Challenge of Selective Aldehyde Reactivity
The aldehyde group is one of the most reactive functionalities in organic chemistry, susceptible to nucleophilic attack, oxidation, and reduction. In a complex molecule like this compound, this high reactivity can interfere with desired transformations elsewhere in the molecule.[1] A protecting group strategy is therefore essential for achieving chemoselectivity. This involves temporarily masking the aldehyde to render it inert to specific reaction conditions, followed by its regeneration in a later step.[2][3][4]
The choice of protecting group is critical and must be tailored to the stability requirements of the entire synthetic route.[5] This guide will focus on the most robust and commonly employed strategies for the aldehyde on the this compound core.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the aldehyde group on this compound?
The aldehyde functional group is highly electrophilic and will react with a wide range of reagents, including Grignard reagents, organolithiums, reducing agents (like LiAlH₄ and NaBH₄), and strong bases.[6][7] If you intend to perform a reaction on another part of the molecule that involves such reagents, you must first protect the aldehyde to prevent unwanted side reactions.[8] For instance, if you wanted to perform a Grignard reaction on a different functional group within a more complex derivative of this molecule, the Grignard reagent would preferentially attack the highly reactive aldehyde.
Q2: What are the most reliable protecting groups for this aldehyde?
The most common and effective protecting groups for aldehydes are acetals and their sulfur analogs, thioacetals .[9][10]
-
Cyclic Acetals (1,3-Dioxolanes): Formed by reacting the aldehyde with a diol, typically ethylene glycol, under acidic catalysis. Acetals are excellent protecting groups because they are stable in neutral to strongly basic environments and are inert to nucleophiles, organometallics, and hydrides.[6][8]
-
Cyclic Thioacetals (1,3-Dithianes): Formed by reacting the aldehyde with a dithiol, such as 1,3-propanedithiol. Thioacetals offer a key advantage over acetals: they are stable under both acidic and basic conditions.[9] This makes them suitable for synthetic routes that involve acidic steps where a standard acetal would be cleaved.
Q3: How do I decide between using an acetal or a thioacetal?
The choice is dictated entirely by the reaction conditions of your subsequent synthetic steps. This is a core principle of an orthogonal protecting group strategy , where one group can be removed without affecting another.[2][11][12]
-
Use an Acetal if: Your subsequent reactions are performed under basic, neutral, or reducing conditions (e.g., Grignard reactions, LiAlH₄ reduction of an ester, basic hydrolysis). Acetals are generally easier to remove than thioacetals.[3]
-
Use a Thioacetal if: Your synthetic route involves acidic conditions that would cleave an acetal. Thioacetals provide more robust protection across a wider pH range.[9]
Below is a decision-making workflow to help guide your choice.
Troubleshooting Guide
Problem: My acetal/thioacetal protection reaction is sluggish or incomplete.
-
Possible Cause 1: Water in the reaction. Acetal formation is a reversible equilibrium reaction. The water produced as a byproduct can drive the reaction backward.
-
Solution: Ensure all glassware is oven-dried and use anhydrous solvents. For acetal formation, employ a Dean-Stark trap to azeotropically remove water as it forms.
-
-
Possible Cause 2: Inactive catalyst. The acid catalyst (e.g., p-toluenesulfonic acid, p-TsOH) may be old or hydrated.
-
Solution: Use a fresh batch of the acid catalyst. Alternatively, Lewis acids like Er(OTf)₃ can be effective catalysts for acetalization.
-
-
Possible Cause 3: Insufficient reaction time or temperature.
-
Solution: Increase the reaction time or temperature. Microwave-assisted acetalization can significantly reduce reaction times and improve yields.[13]
-
Problem: My protecting group was unintentionally removed during a subsequent step.
-
Possible Cause: The chosen protecting group is not stable under your reaction conditions. Most commonly, an acetal was used in a reaction that was unexpectedly acidic (this can include workup conditions).
-
Solution: Re-evaluate the stability of your protecting group against all reagents and conditions in your planned step. If acidic conditions are unavoidable, you must switch to a more robust protecting group like a thioacetal.[9] Refer to the stability data in Table 1.
-
Problem: I'm struggling to deprotect the aldehyde.
-
Acetal Deprotection:
-
Issue: Mild acidic hydrolysis is ineffective.
-
Solution: Increase the concentration of the acid or switch to a stronger acid (e.g., from acetic acid to HCl). Gentle heating can also facilitate the reaction. Catalytic amounts of reagents like sodium tetrakis(3,5-trifluoromethylphenyl)borate (NaBArF₄) in water can also achieve rapid deprotection.
-
-
Thioacetal Deprotection:
-
Issue: Traditional methods use toxic heavy metals like mercuric chloride (HgCl₂).[9]
-
Solution: Employ modern, milder, and less toxic deprotection methods. Oxidative methods using reagents like o-iodoxybenzoic acid (IBX) or Oxone® are highly effective.[14] For example, a mixture of an oxidant like potassium permanganate (KMnO₄) with a Lewis acid such as AlCl₃ in a non-aqueous solvent can efficiently cleave thioacetals at room temperature.[15] Electrochemical methods also provide a green alternative for deprotection under neutral conditions.[16]
-
Data Summary
The stability of the most common protecting groups for this compound is summarized below.
| Protecting Group | Structure on Aldehyde | Stable To | Labile To (Cleaved By) | Typical Deprotection Conditions |
| Cyclic Acetal (1,3-Dioxolane) |
| Strong bases, Grignard reagents, organolithiums, hydrides, most oxidizing agents.[6] | Aqueous acid, strong Lewis acids.[3] | Dilute HCl or H₂SO₄ in acetone/water; catalytic p-TsOH in wet acetone. |
| Cyclic Thioacetal (1,3-Dithiane) |
| Strong acids, strong bases, Grignard reagents, organolithiums, hydrides.[9] | Heavy metal salts, strong oxidizing agents. | HgCl₂, CaCO₃, aq. CH₃CN; or modern methods like IBX, Oxone®, or electrochemistry.[14][15][16] |
Experimental Protocols & Workflow
The general strategy for employing a protecting group involves three key stages: protection, reaction, and deprotection.
Protocol 1: Protection as a Cyclic Acetal (1,3-Dioxolane)
-
Setup: To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound (1.0 eq).
-
Reagents: Add toluene as the solvent, followed by ethylene glycol (1.2 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.02 eq).
-
Reaction: Heat the mixture to reflux. Monitor the reaction by TLC until the starting material is consumed. Water will collect in the Dean-Stark trap.
-
Workup: Cool the reaction to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel chromatography if necessary.
Protocol 2: Protection as a Cyclic Thioacetal (1,3-Dithiane)
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in an anhydrous solvent like dichloromethane (DCM) or chloroform.
-
Reagents: Add 1,3-propanedithiol (1.1 eq). Cool the mixture to 0 °C in an ice bath.
-
Catalyst: Add a Lewis acid catalyst, such as boron trifluoride etherate (BF₃·OEt₂), dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting aldehyde.
-
Workup: Quench the reaction by carefully adding water. Extract the product with DCM. Wash the combined organic layers with saturated aqueous NaHCO₃ and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify by column chromatography.
Protocol 3: Deprotection of a Cyclic Acetal
-
Setup: Dissolve the protected compound in a mixture of acetone and water (e.g., 4:1 v/v).
-
Reagent: Add a catalytic amount of p-TsOH or a stoichiometric amount of a milder acid like pyridinium p-toluenesulfonate (PPTS).
-
Reaction: Stir the mixture at room temperature or warm gently (e.g., to 40-50 °C) until the deprotection is complete as monitored by TLC.
-
Workup: Neutralize the acid with saturated aqueous NaHCO₃. Remove the acetone under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield the deprotected aldehyde.
Protocol 4: Oxidative Deprotection of a Cyclic Thioacetal
-
Setup: Dissolve the 1,3-dithiane protected compound in a solvent mixture such as acetonitrile/water.
-
Reagent: Add o-iodoxybenzoic acid (IBX, ~2.5 eq).
-
Reaction: Stir the suspension vigorously at room temperature or with gentle heating. The reaction progress can be monitored by TLC.
-
Workup: Upon completion, dilute the reaction mixture with ethyl acetate and filter to remove insoluble byproducts.
-
Purification: Wash the filtrate with saturated aqueous Na₂S₂O₃ solution to remove any remaining oxidant, followed by saturated aqueous NaHCO₃ and brine. Dry the organic layer, concentrate, and purify as needed.
References
- 1. labinsights.nl [labinsights.nl]
- 2. Protective Groups [organic-chemistry.org]
- 3. 2.6 Protecting Groups in Synthesis – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Protecting group - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 9. Video: Acetals and Thioacetals as Protecting Groups for Aldehydes and Ketones [jove.com]
- 10. Video: Protecting Groups for Aldehydes and Ketones: Introduction [jove.com]
- 11. jocpr.com [jocpr.com]
- 12. fiveable.me [fiveable.me]
- 13. Protection and Deprotection [cem.com]
- 14. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.org [mdpi.org]
- 16. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Advanced Strategies for Coupling Sterically Hindered Ketones with Benzodioxin Derivatives
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with the low reactivity of sterically hindered ketones in reactions with benzodioxin derivatives. Here, we provide in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome these synthetic hurdles. Our approach is grounded in mechanistic understanding and field-proven insights to ensure the reliability and success of your experiments.
Introduction: The Challenge of Steric Hindrance
Sterically hindered ketones, particularly those with bulky substituents flanking the carbonyl group, present a significant challenge in organic synthesis. Their reduced electrophilicity and the steric congestion around the reaction center often lead to low yields, slow reaction rates, or complete lack of reactivity in standard coupling protocols. When reacting these ketones with benzodioxin derivatives, which are crucial scaffolds in many pharmaceutical agents, these difficulties are often magnified.
This guide will explore various catalytic systems and reaction optimization strategies to effectively couple these challenging substrates.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during your experiments and provides actionable solutions based on established chemical principles.
Issue 1: Low to No Product Formation in Palladium-Catalyzed Cross-Coupling
Question: I am attempting a Suzuki-Miyaura or Negishi cross-coupling reaction between a highly substituted aryl ketone and a boronic acid/ester or organozinc derivative of benzodioxin, but I am observing very low conversion of my starting materials. What are the likely causes and how can I improve my yield?
Answer:
Low reactivity in palladium-catalyzed cross-coupling reactions involving sterically hindered ketones is a common problem. The primary reasons are often related to inefficient oxidative addition, difficult transmetalation, or slow reductive elimination due to steric hindrance around the palladium center.[1][2]
Here’s a systematic approach to troubleshoot this issue:
1. Catalyst and Ligand Selection:
-
Bulky, Electron-Rich Ligands: Standard phosphine ligands like PPh₃ may not be effective.[3][4] Switch to more sterically demanding and electron-rich ligands that can stabilize the active palladium(0) species and facilitate the key catalytic steps. Excellent choices include:
-
N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) are highly effective. The PEPPSI-IPr catalyst, for instance, has shown great success in coupling hindered substrates.[3][5]
-
Buchwald's Biarylphosphine Ligands: Ligands such as SPhos, XPhos, and RuPhos are designed to promote challenging cross-coupling reactions.[6]
-
Mixed NHC/Phosphine Ligands: These can sometimes offer unique reactivity profiles.[3]
-
2. Optimizing Reaction Conditions:
-
Solvent Choice: The solvent can have a profound effect on the reaction outcome. A survey of solvents is crucial. While common solvents like toluene or THF are good starting points, consider less conventional options. For instance, chlorobenzene has been shown to significantly improve yields in some carbonylative cross-couplings of hindered substrates.[3]
-
Base Selection: The choice of base is critical, especially in Suzuki-Miyaura couplings. For hindered systems, stronger bases like Cs₂CO₃ or K₃PO₄ are often more effective than weaker ones. The base not only participates in the transmetalation step but can also influence catalyst activity.
-
Temperature: Higher reaction temperatures can help overcome the activation energy barrier imposed by steric hindrance. However, be mindful of potential side reactions or decomposition of starting materials and catalysts. A systematic temperature screen is recommended.
3. Modifying the Coupling Partners:
-
Leaving Group: If you are using an aryl halide derivative of the ketone, consider switching from a chloride to a bromide, iodide, or triflate. The reactivity order is generally I > Br > OTf > Cl.
-
Organometallic Reagent: In some cases, switching from an organoboron reagent (Suzuki) to an organozinc reagent (Negishi) can be beneficial, as transmetalation from zinc to palladium is often faster.[1][3]
Workflow for Optimizing a Hindered Cross-Coupling Reaction
Caption: A systematic workflow for troubleshooting low yields in cross-coupling reactions.
Issue 2: Competing Side Reactions Leading to Low Product Purity
Question: My reaction is consuming the starting material, but I am isolating a mixture of products, including biaryl compounds from homo-coupling and dehalogenated starting material. How can I suppress these side reactions?
Answer:
The formation of side products is often indicative of a mismatch in the rates of the catalytic cycle steps.
-
Homo-coupling: This side reaction is common in carbonylative cross-coupling processes and can sometimes be suppressed by increasing the CO pressure.[3]
-
Dehalogenation: This suggests that the intermediate aryl-palladium(II) species is being intercepted by a hydride source before it can undergo the desired coupling reaction.
Strategies to Minimize Side Reactions:
-
Control of Reagent Stoichiometry: Ensure precise stoichiometry. An excess of the organometallic reagent can sometimes promote homo-coupling.
-
Slow Addition: In some cases, slow addition of one of the coupling partners (e.g., the organometallic reagent) via a syringe pump can maintain a low concentration of the reagent in the reaction mixture, thereby disfavoring side reactions.
-
Additives: The addition of certain salts, like LiBr in Negishi couplings, can facilitate transmetalation and improve product yields.[3]
-
Rigorous Inert Atmosphere: Ensure your reaction is set up under a strictly inert atmosphere (Argon or Nitrogen). Oxygen can degrade the catalyst and promote side reactions. Use degassed solvents.
Frequently Asked Questions (FAQs)
Q1: Can Lewis acids be used to activate the sterically hindered ketone?
A1: Yes, Lewis acid catalysis can be a powerful strategy. A Lewis acid can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack.[7][8] Common Lewis acids like TiCl₄, AlCl₃, or BF₃·OEt₂ can be employed.[7][9] However, care must be taken as these can also promote side reactions. For sensitive substrates, milder Lewis acids or frustrated Lewis pairs might be more suitable.[10][11]
Q2: Are there any non-metal-based methods to overcome this reactivity issue?
A2: While transition-metal catalysis is the most common approach, other strategies are emerging:
-
Photoredox Catalysis: This method uses light to generate highly reactive radical intermediates under mild conditions.[12][13] It has been successfully used for the β-arylation of ketones and could potentially be adapted for coupling with benzodioxin derivatives.[14][15] The reaction proceeds through a different mechanism, avoiding the steric constraints of traditional cross-coupling.
-
Organocatalysis: In some cases, organocatalysts can be used in combination with other methods, like photoredox catalysis, to facilitate the reaction.[14][15]
Q3: My benzodioxin derivative is sensitive to harsh basic conditions. What are my options?
A3: This is a valid concern. If your substrate cannot tolerate strong bases like alkoxides or carbonates, consider the following:
-
Stille Coupling: This reaction uses organotin reagents and is often performed under neutral or mildly basic conditions.
-
Hiyama Coupling: This involves organosilicon reagents and is activated by a fluoride source (e.g., TBAF), which is generally milder than the bases used in Suzuki couplings.
-
Base-Free or Mildly Basic Suzuki Protocols: Some modern ligand systems can facilitate Suzuki couplings under milder basic conditions (e.g., using K₂CO₃ or even organic bases).
Q4: How important is the purity of my reagents and solvents?
A4: Extremely important. For any catalytic reaction, impurities can poison the catalyst and significantly reduce yields.[16]
-
Solvents: Use anhydrous, degassed solvents.
-
Reagents: Ensure your starting materials are pure. Recrystallize or chromatograph them if necessary.
-
Atmosphere: As mentioned, maintaining an inert atmosphere is crucial to prevent catalyst degradation.
Experimental Protocols
Protocol 1: PEPPSI-IPr Catalyzed Negishi Coupling of a Hindered Aryl Ketone
This protocol is adapted from methodologies proven effective for sterically hindered substrates.[3]
Materials:
-
Sterically hindered aryl iodide/triflate (1.0 equiv)
-
Benzodioxin-organozinc reagent (1.5-2.0 equiv)
-
PEPPSI-IPr catalyst (3-5 mol%)
-
Lithium bromide (LiBr), anhydrous (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF/NMP 1:1 mixture)
-
Schlenk flask and other dry glassware
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
Setup: Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.
-
Reagent Addition: To the flask, add the sterically hindered aryl iodide/triflate, PEPPSI-IPr catalyst, and anhydrous LiBr.
-
Solvent Addition: Add the anhydrous, degassed solvent mixture via syringe.
-
Nucleophile Addition: Add the benzodioxin-organozinc reagent dropwise at room temperature.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 60-80 °C) and monitor its progress by TLC or LC-MS.
-
Workup: Once the reaction is complete, cool the mixture to room temperature and quench carefully with saturated aqueous NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Photoredox-Catalyzed β-Arylation (Conceptual Adaptation)
This protocol is a conceptual adaptation of known methods for β-functionalization of ketones for this specific application.[14][15]
Materials:
-
Cyclic hindered ketone (1.0 equiv)
-
Benzodioxin derivative (e.g., a cyano-substituted benzodioxin) (1.5 equiv)
-
Photocatalyst (e.g., Ir(ppy)₃ or an organic dye) (1-2 mol%)
-
Organocatalyst (e.g., a secondary amine like di-isopropylamine) (10-20 mol%)
-
Base (e.g., DABCO) (1.5 equiv)
-
Anhydrous, degassed solvent (e.g., DMF or DMSO)
-
Schlenk tube or vial suitable for photochemistry
-
Light source (e.g., Blue LED lamp)
Procedure:
-
Setup: In a Schlenk tube, combine the ketone, benzodioxin derivative, photocatalyst, organocatalyst, and base.
-
Solvent: Add the anhydrous, degassed solvent.
-
Degassing: Subject the mixture to several freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Irradiation: Place the reaction vessel in front of the light source (e.g., a 26W blue LED) with stirring. Maintain a constant temperature, if necessary, using a cooling fan.
-
Monitoring: Monitor the reaction by TLC or LC-MS.
-
Workup & Purification: Once complete, perform a standard aqueous workup followed by purification via flash column chromatography.
Catalytic Cycle for Photoredox/Organocatalysis Merger
Caption: Merged photoredox and organocatalytic cycle for β-functionalization.
Data Summary Table
| Strategy | Catalyst System | Typical Conditions | Pros | Cons |
| Negishi Coupling | Pd-PEPPSI-IPr | THF/NMP, 60-80 °C, LiBr | High yields for hindered substrates, fast transmetalation. | Requires preparation of organozinc reagents. |
| Suzuki Coupling | Pd(OAc)₂ / SPhos | Toluene, Cs₂CO₃, 100 °C | Boronic acids are often commercially available and stable. | Can be slow for hindered ketones; requires strong base. |
| Photoredox Catalysis | Ir(ppy)₃ / Amine | DMF, Blue LED, rt | Very mild conditions, novel reactivity. | Substrate scope may be limited; requires specialized setup. |
| Lewis Acid Catalysis | TiCl₄ or BF₃·OEt₂ | CH₂Cl₂, -78 °C to rt | Activates the ketone directly. | Stoichiometric amounts may be needed; can cause side reactions. |
References
- 1. nobelprize.org [nobelprize.org]
- 2. 17.2. Palladium catalyzed couplings | Organic Chemistry II [courses.lumenlearning.com]
- 3. Facile Access to Sterically Hindered Aryl Ketones via Carbonylative Cross-Coupling: Application to the Total Synthesis of Luteolin - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparation of Sec and Tert Amines - Wordpress [reagents.acsgcipr.org]
- 5. Using ketones as catalyst activators in palladium-catalyzed cross- coupling reactions [ir.ua.edu]
- 6. researchgate.net [researchgate.net]
- 7. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 8. youtube.com [youtube.com]
- 9. Item - Lewis Acid Catalyzed Functional Group Transformations Using Borane-Ammonia - Purdue University Graduate School - Figshare [hammer.purdue.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Photoredox-Catalyzed Radical Cyclization of Unactivated Alkene-Substituted β-Ketoesters Enabled Asymmetric Total Synthesis of Tricyclic Prostaglandin D2 Metabolite Methyl Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. scispace.com [scispace.com]
- 15. macmillan.princeton.edu [macmillan.princeton.edu]
- 16. Tips & Tricks [chem.rochester.edu]
Validation & Comparative
A Senior Application Scientist's Guide to the NMR Analysis of 4H-1,3-Benzodioxin-6-carboxaldehyde
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical research and fine chemical synthesis, the precise structural elucidation of novel molecules is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for this purpose, offering unparalleled insight into the molecular architecture of organic compounds. This guide provides an in-depth analysis of the ¹H and ¹³C NMR spectra of 4H-1,3-Benzodioxin-6-carboxaldehyde, a key intermediate in various synthetic pathways.
This document moves beyond a simple recitation of spectral data. As a Senior Application Scientist, my objective is to offer a comparative analysis, contextualizing the spectral features of this compound against relevant alternatives. We will explore the causality behind experimental choices and present self-validating protocols, ensuring scientific integrity and empowering you to apply these principles in your own research.
The Structural Significance of this compound
This compound, with the molecular formula C₉H₈O₃, is a member of the benzodioxin family, a class of compounds frequently encountered in medicinal chemistry and materials science.[1] The presence of the aldehyde functional group and the dioxin ring system imparts specific chemical reactivity and biological activity, making unambiguous structural confirmation by NMR essential.
Deciphering the Spectroscopic Signature: ¹H and ¹³C NMR Analysis
A thorough understanding of the ¹H and ¹³C NMR spectra is fundamental to confirming the identity and purity of this compound. Below is a detailed prediction and analysis of the expected chemical shifts and coupling patterns.
¹H NMR Spectral Analysis
The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aldehydic proton, the aromatic protons, and the methylene protons of the dioxin ring.
-
Aldehydic Proton (-CHO): This proton is highly deshielded due to the electron-withdrawing nature of the carbonyl group and will appear as a singlet in the downfield region of the spectrum, typically between δ 9.5-10.5 ppm .[2]
-
Aromatic Protons: The benzene ring is substituted with the aldehyde group and the dioxin moiety. This substitution pattern leads to a specific splitting pattern for the three aromatic protons.
-
The proton ortho to the aldehyde group and meta to the dioxin oxygen will likely be the most deshielded aromatic proton.
-
The proton ortho to the dioxin oxygen and meta to the aldehyde will be shielded relative to the other aromatic protons.
-
The proton para to the aldehyde group will experience intermediate deshielding.
-
The expected chemical shift range for these aromatic protons is δ 6.5-8.0 ppm .[2] The coupling constants between these protons will be crucial for definitive assignment.
-
-
Dioxin Methylene Protons (-O-CH₂-O- and -O-CH₂-Ar): The two methylene groups in the 4H-1,3-benzodioxin ring are chemically non-equivalent.
-
The protons of the -O-CH₂-O- group are expected to appear as a singlet further downfield due to being flanked by two oxygen atoms.
-
The protons of the -O-CH₂-Ar group will appear as a singlet at a slightly more upfield position.
-
¹³C NMR Spectral Analysis
The carbon-13 NMR spectrum provides complementary information, revealing the number of unique carbon environments in the molecule.
-
Carbonyl Carbon (-CHO): Similar to the proton, the carbonyl carbon is significantly deshielded and will appear at the far downfield end of the spectrum, typically in the range of δ 190-195 ppm .[3]
-
Aromatic Carbons: The six carbons of the benzene ring will give rise to distinct signals in the aromatic region (δ 110-160 ppm ). The carbon atom attached to the aldehyde group (ipso-carbon) will have a characteristic chemical shift.[2][3]
-
Dioxin Methylene Carbons (-O-CH₂-O- and -O-CH₂-Ar): The two methylene carbons will appear in the upfield region of the spectrum, with the carbon of the -O-CH₂-O- group being more deshielded than the -O-CH₂-Ar carbon.
Comparative Analysis: this compound vs. Alternatives
To fully appreciate the unique spectral features of this compound, a comparison with structurally related compounds is invaluable.
Comparison with Benzaldehyde
Benzaldehyde serves as a fundamental reference. The key difference in the ¹H NMR spectrum will be the absence of the dioxin methylene proton signals and a simpler aromatic region. In the ¹³C NMR spectrum of benzaldehyde, the absence of the methylene carbon signals and a different pattern in the aromatic region will be observed.[3][4]
Comparison with 1,4-Benzodioxan
1,4-Benzodioxan lacks the aldehyde group.[5] Consequently, its ¹H NMR spectrum will not show the characteristic downfield aldehyde proton signal. The aromatic region will be more symmetrical. The ¹³C NMR spectrum will lack the downfield carbonyl carbon signal.
Comparison with Substituted Benzaldehydes
The electronic effects of different substituents on the chemical shifts of the aldehyde and aromatic protons are well-documented.[6] For instance, an electron-donating group like a methoxy group would shift the aromatic protons upfield, while an electron-withdrawing group like a nitro group would cause a downfield shift. This comparative knowledge is crucial for predicting and interpreting the spectra of novel derivatives.
Experimental Protocols
The acquisition of high-quality NMR data is contingent upon meticulous sample preparation and appropriate instrument parameter selection.
NMR Sample Preparation
A standardized protocol ensures reproducibility and minimizes spectral artifacts.
-
Sample Weighing: Accurately weigh 5-10 mg of this compound for ¹H NMR and 20-50 mg for ¹³C NMR.[7][8]
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl₃) is a common choice for non-polar to moderately polar compounds.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[9]
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.
-
Capping: Securely cap the NMR tube to prevent solvent evaporation.
References
- 1. This compound | C9H8O3 | CID 122447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. homepages.bluffton.edu [homepages.bluffton.edu]
- 3. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. youtube.com [youtube.com]
- 5. 1,4-Benzodioxan(493-09-4) 1H NMR spectrum [chemicalbook.com]
- 6. benchchem.com [benchchem.com]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 9. publish.uwo.ca [publish.uwo.ca]
A Senior Application Scientist's Guide to the Mass Spectrometric Fragmentation and Comparative Analysis of 1,4-Benzodioxan-6-carboxaldehyde
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal and pharmaceutical research, the 1,4-benzodioxan scaffold is a cornerstone, integral to the structure of established drugs like Doxazosin and a focal point in the development of novel therapeutics for conditions ranging from cancer to neurological disorders.[1][2][3] The precise characterization of its derivatives is paramount for advancing drug discovery and ensuring chemical integrity. 1,4-Benzodioxan-6-carboxaldehyde serves as a critical building block in the synthesis of these more complex molecules.[3][4]
This guide provides an in-depth analysis of the electron ionization mass spectrometry (EI-MS) fragmentation pattern of 1,4-Benzodioxan-6-carboxaldehyde. We will explore the causality behind its fragmentation, compare mass spectrometry with other essential analytical techniques, and provide actionable experimental protocols for its characterization.
I. Electron Ionization Mass Spectrometry (EI-MS) Fragmentation Pattern
Electron Ionization is a "hard" ionization technique that imparts significant energy into the analyte molecule, leading to predictable and reproducible fragmentation patterns that serve as a molecular fingerprint.[5] For aromatic compounds, the stability of the ring system typically results in a prominent molecular ion peak, which is the radical cation of the intact molecule (M+•).[6][7][8]
For 1,4-Benzodioxan-6-carboxaldehyde (C₉H₈O₃, Molecular Weight: 164.16 g/mol ), the EI-MS spectrum is dictated by the interplay between the stable aromatic core and the reactive aldehyde group.[4][9]
Predicted Fragmentation Pathway:
-
Molecular Ion (M+•) at m/z 164: The initial event is the removal of an electron, typically from a non-bonding lone pair on one of the oxygen atoms or from the π-system of the aromatic ring, to form the molecular ion. Due to the conjugated system, this ion is relatively stable and should be clearly visible in the spectrum.[7][8]
-
Loss of a Hydrogen Radical ([M-H]⁺) at m/z 163: A characteristic fragmentation for aldehydes is the cleavage of the C-H bond on the formyl group.[6][10] This results in the formation of a highly stable, resonance-stabilized acylium ion. This peak is often one of the most intense in the spectrum of an aromatic aldehyde.
-
Loss of the Formyl Radical ([M-CHO]⁺) at m/z 135: Alpha cleavage, involving the scission of the bond between the aromatic ring and the carbonyl carbon, leads to the expulsion of a formyl radical (•CHO, 29 Da). The resulting m/z 135 ion corresponds to the 1,4-benzodioxan cation.
-
Fragmentation of the Dioxan Ring (e.g., m/z 107): The m/z 135 ion can undergo further fragmentation. A common pathway for dioxan-containing structures is the loss of an ethylene group (C₂H₄, 28 Da) via a retro-Diels-Alder-type rearrangement, leading to a fragment at m/z 107.
-
Formation of the Benzotropylium Ion (m/z 91): While less direct for this substituted structure, rearrangement and fragmentation can lead to the formation of the common C₇H₇⁺ tropylium ion at m/z 91, a hallmark of alkyl-substituted benzene rings, though its intensity may be low here.[8]
Visualizing the Fragmentation Pathway
The following diagram illustrates the primary fragmentation steps of 1,4-Benzodioxan-6-carboxaldehyde under electron ionization.
References
- 1. Synthesis and Characterization of 1,4-Benzodioxane-6-Carboxylic Acid Amide Analogs [scirp.org]
- 2. scirp.org [scirp.org]
- 3. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,4-Benzodioxan-6-carboxaldehyde 98 29668-44-8 [sigmaaldrich.com]
- 5. www1.udel.edu [www1.udel.edu]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]
- 8. whitman.edu [whitman.edu]
- 9. 1,4-Benzodioxan-6-carboxaldehyde [webbook.nist.gov]
- 10. youtube.com [youtube.com]
FT-IR spectroscopy of the benzodioxin ring system
An In-Depth Technical Guide to FT-IR Spectroscopy of the Benzodioxin Ring System
For researchers, scientists, and drug development professionals engaged with heterocyclic compounds, the benzodioxin ring system is a crucial scaffold found in numerous pharmaceuticals and biologically active molecules. Understanding its structural nuances is paramount for quality control, reaction monitoring, and structural elucidation. Fourier-Transform Infrared (FT-IR) spectroscopy offers a rapid, non-destructive, and highly informative method for this purpose.
This guide provides an in-depth comparison of the FT-IR spectral characteristics of the benzodioxin ring system, supported by experimental data and protocols. We will explore the causality behind spectral features, compare substituted derivatives, and provide a validated workflow for acquiring high-quality data.
The 1,4-benzodioxin moiety consists of a benzene ring fused to a six-membered dioxin ring. Its FT-IR spectrum is a composite of the vibrations from the aromatic (benzene) portion and the heterocyclic (dioxin) portion. The most informative vibrations arise from the C-O-C ether linkages and the substituted benzene ring.
The power of FT-IR lies in its ability to generate a unique "chemical fingerprint" for a molecule based on the absorption of infrared radiation, which excites specific molecular vibrations.[1][2] For the benzodioxin system, the key is to distinguish the characteristic vibrations of the core structure from those of any substituents.
Deconstructing the Spectrum: Characteristic Vibrational Modes
The FT-IR spectrum is typically analyzed in two main regions: the functional group region (4000-1500 cm⁻¹) and the fingerprint region (1500-500 cm⁻¹).[1][3] The fingerprint region is particularly crucial for identifying the benzodioxin system due to its complex and unique pattern of absorptions.[2][3]
The Ether Linkages: The Heart of the Dioxin Ring
The most prominent and diagnostic feature of the benzodioxin ring system is the strong absorptions from the C-O-C ether groups.
-
Asymmetric C-O-C Stretching: This vibration typically produces a strong, distinct band in the 1280-1220 cm⁻¹ region. In a study of 5-nitro-1,3-benzodioxole (a related system), DFT calculations placed this mode at 1224 cm⁻¹.[4] For benzoxazine monomers, a related heterocyclic system, this asymmetric stretch appears around 1233 cm⁻¹.[5] The intensity and exact position of this band are sensitive to the electronic environment.
-
Symmetric C-O-C Stretching: This mode results in a band typically found between 1100-1020 cm⁻¹ .[4][6] In 5-nitro-1,3-benzodioxole, these modes were assigned to bands at 1066 and 1036 cm⁻¹ in the IR spectrum.[4] Similarly, for 1,3,4-oxadiazole derivatives with a 1,4-benzodioxane ring, this band appears around 1038 cm⁻¹.[6]
The Aromatic System: Benzene Ring Vibrations
The benzene portion of the molecule gives rise to several characteristic absorptions.
-
Aromatic C-H Stretching: A weak to moderate band appears just above 3000 cm⁻¹ (typically 3100-3030 cm⁻¹ ).[7] This distinguishes aromatic C-H bonds from aliphatic C-H bonds, which absorb below 3000 cm⁻¹.[7]
-
Aromatic C=C Ring Stretching: These vibrations cause a series of medium to strong bands in the 1625-1430 cm⁻¹ region.[8] Often, two distinct bands are observed near 1600 cm⁻¹ and 1500 cm⁻¹.[9]
-
C-H Out-of-Plane Bending: The absorptions in the 900-675 cm⁻¹ region are highly diagnostic of the substitution pattern on the benzene ring.[7][10] The number and position of these strong bands can help confirm the arrangement of substituents on the aromatic part of the molecule.
Comparative Analysis: The Effect of Substituents
The true utility of FT-IR spectroscopy is revealed when comparing the spectra of different benzodioxin derivatives. Substituents on the aromatic ring can alter the electronic distribution and molecular geometry, causing predictable shifts in vibrational frequencies.
For instance, electron-withdrawing groups (like a nitro group, -NO₂) can strengthen the C-O-C ether bonds through resonance effects, potentially shifting their stretching frequencies. Conversely, electron-donating groups may weaken them. The substitution pattern on chlorinated dibenzo-p-dioxins has been shown to directly influence the C-O-C asymmetric stretching frequency in the 1330-1280 cm⁻¹ region.[11]
| Vibrational Mode | Parent Benzodioxin (Approx. Range) | Substituted Benzodioxin Example (5-Nitro-1,3-benzodioxole)[4] | Rationale for Spectral Shift |
| Aromatic C-H Stretch | 3100-3030 cm⁻¹ | 3119 cm⁻¹ | Minimal shift, as this is characteristic of the C-H bond itself. |
| C=C Ring Stretch | 1600-1450 cm⁻¹ | 1489 cm⁻¹ | The electronic effect of the substituent alters the bond order within the aromatic ring. |
| Asymmetric C-O-C Stretch | 1280-1220 cm⁻¹ | 1224 cm⁻¹ (Calculated) | Highly sensitive to electronic effects from substituents on the aromatic ring. |
| Symmetric C-O-C Stretch | 1100-1020 cm⁻¹ | 1066, 1036 cm⁻¹ | Also influenced by the electronic nature of the ring substituents. |
| NO₂ Symmetric Stretch | N/A | 1345 cm⁻¹ | Appearance of new bands corresponding to the functional group's own vibrations. |
| NO₂ Asymmetric Stretch | N/A | 1522 cm⁻¹ | Appearance of new bands corresponding to the functional group's own vibrations. |
This comparative approach is essential in drug development for confirming the successful synthesis of a desired derivative or for identifying impurities.
Validated Experimental Protocol: Acquiring High-Fidelity Spectra
To ensure reproducibility and accuracy, a standardized protocol is essential. Attenuated Total Reflectance (ATR) FT-IR is the preferred method for solid powders due to its minimal sample preparation and high-quality results.[12][13][14]
Protocol: ATR-FTIR Analysis of a Solid Benzodioxin Derivative
Objective: To obtain a high-resolution FT-IR spectrum of a solid benzodioxin-containing compound for structural verification.
Materials:
-
FT-IR Spectrometer with a Diamond or Germanium ATR accessory.
-
Sample powder (1-5 mg).
-
Spatula.
-
Solvent for cleaning (e.g., isopropanol or acetone).
-
Lint-free wipes (e.g., Kimwipes).
Methodology:
-
Instrument Preparation:
-
Ensure the FT-IR spectrometer is powered on and has completed its startup diagnostics.
-
Verify that the ATR accessory is correctly installed in the sample compartment.
-
-
ATR Crystal Cleaning (Causality: To prevent cross-contamination and ensure a clean baseline):
-
Moisten a lint-free wipe with isopropanol.
-
Gently but firmly wipe the surface of the ATR crystal to remove any residual contaminants.
-
Use a dry, lint-free wipe to ensure the crystal is completely dry.
-
-
Background Spectrum Acquisition (Causality: To computationally subtract the absorbance from ambient air (CO₂, H₂O) and the instrument itself, isolating the sample's spectrum):
-
With the clean, empty ATR crystal, lower the pressure arm to apply consistent pressure.
-
In the instrument software, initiate a "Background Scan" or "Collect Background." This typically involves 16 to 32 scans for a good signal-to-noise ratio.
-
-
Sample Application:
-
Retract the pressure arm.
-
Using a clean spatula, place a small amount (1-5 mg) of the solid sample powder onto the center of the ATR crystal.[15] The amount should be sufficient to completely cover the crystal surface.
-
-
Sample Spectrum Acquisition (Causality: Applying pressure ensures intimate contact between the sample and the ATR crystal, which is necessary for the evanescent wave to penetrate the sample and generate a strong signal): [12][16]
-
Lower the pressure arm onto the sample until the integrated software indicates that sufficient pressure has been applied. Consistent pressure is key for reproducibility.
-
In the software, initiate a "Sample Scan" or "Collect Sample." Use the same number of scans as for the background.
-
-
Data Processing and Interpretation:
-
The software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Label the significant peaks, focusing on the C-O-C, aromatic C=C, and C-H vibrational regions as detailed in this guide.
-
Compare the obtained spectrum against a reference library or the expected vibrational frequencies to confirm the structure.[2]
-
-
Post-Analysis Cleaning:
-
Retract the pressure arm and carefully remove the bulk of the powder with a dry wipe.
-
Clean the ATR crystal thoroughly with isopropanol as described in Step 2 to prepare for the next sample.
-
Visualization of Key Concepts
Diagrams can clarify complex structures and workflows. The following are presented in DOT language for use with Graphviz.
Caption: A validated workflow for acquiring ATR-FTIR spectra.
Caption: Key vibrational modes of the 1,4-benzodioxin ring system.
Conclusion
FT-IR spectroscopy is an indispensable tool for the analysis of the benzodioxin ring system. By focusing on the characteristic stretching vibrations of the C-O-C ether linkages and the patterns of the aromatic ring, researchers can rapidly confirm molecular identity, assess purity, and verify synthetic modifications. When coupled with a validated ATR-FTIR protocol, this technique provides a robust, reliable, and efficient method to support research and development in medicinal chemistry and materials science. The true analytical power is unlocked not just by identifying peaks, but by understanding the causal relationship between molecular structure and the resulting vibrational spectrum.
References
- 1. azooptics.com [azooptics.com]
- 2. FTIR Analysis Beginner's Guide: Interpreting Results | Innovatech [innovatechlabs.com]
- 3. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 4. Ftir, Ft-Raman and Dft Calculations of 5-Nitro-1,3-Benzodioxole – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. arabjchem.org [arabjchem.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. Tetrachlorodibenzo-p-dioxin isomer differentiation by capillary gas chromatography fourier transform-infrared spectroscopy (Journal Article) | OSTI.GOV [osti.gov]
- 12. FTIR-ATR | Study Guide - Edubirdie [edubirdie.com]
- 13. Everything You Need to Know About ATR-FTIR Spectroscopy [specac.com]
- 14. Guide to FT-IR Spectroscopy | Bruker [bruker.com]
- 15. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 16. drawellanalytical.com [drawellanalytical.com]
A Comparative Guide to Novel 4H-1,3-Benzodioxin-6-carboxaldehyde Derivatives as Potential Monoamine Oxidase-B Inhibitors
This guide provides a comprehensive comparison of rationally designed derivatives of 4H-1,3-benzodioxin-6-carboxaldehyde as potential selective inhibitors of monoamine oxidase-B (MAO-B). While this specific scaffold is novel in the context of MAO-B inhibition, this document synthesizes data from related benzodioxane structures to propose promising candidates, outline their synthesis, and provide detailed protocols for their evaluation. This work is intended for researchers, medicinal chemists, and drug development professionals engaged in the discovery of new therapeutics for neurodegenerative diseases.
Introduction: The Significance of Selective MAO-B Inhibition
Monoamine oxidase-B (MAO-B) is a critical enzyme in the catabolism of neurotransmitters, particularly dopamine.[1] In neurodegenerative conditions such as Parkinson's disease, the progressive loss of dopaminergic neurons leads to a decline in motor control. Selective inhibition of MAO-B offers a promising therapeutic strategy by preventing the breakdown of dopamine in the brain, thereby increasing its availability.[1] Furthermore, MAO-B inhibitors can reduce the production of reactive oxygen species (ROS) associated with dopamine metabolism, offering a potential neuroprotective effect.[1] The development of selective, reversible, and potent MAO-B inhibitors with minimal off-target effects remains a key objective in modern medicinal chemistry.
The 4H-1,3-benzodioxin ring system, a versatile heterocyclic scaffold, has been explored for a range of biological activities.[2] However, its potential as a core structure for MAO-B inhibitors, particularly derivatives of this compound, is an untapped area of research. This guide proposes a series of derivatives based on established synthetic routes from aromatic aldehydes and draws parallels from the structure-activity relationships (SAR) of related benzodioxane-based MAO-B inhibitors.
The this compound Scaffold: A Foundation for Novel Inhibitors
The starting point for our investigation is this compound, a commercially available aromatic aldehyde. The aldehyde functionality serves as a versatile chemical handle for the synthesis of a diverse library of derivatives. The benzodioxin moiety offers a rigid framework that can be strategically functionalized to optimize interactions with the active site of the MAO-B enzyme.
The general approach involves the condensation of the aldehyde with various nucleophiles to generate derivatives such as chalcones, hydrazones, and semicarbazones, which have shown promise as MAO-B inhibitors in other molecular contexts.[3][4]
Proposed Derivatives and Comparative Analysis
Based on the known SAR of related benzodioxane and other aromatic MAO-B inhibitors, we propose the synthesis and evaluation of the following classes of this compound derivatives.
Chalcone Derivatives
Chalcones, characterized by an α,β-unsaturated ketone system, are a well-established class of MAO-B inhibitors. The proposed synthesis involves the Claisen-Schmidt condensation of this compound with various substituted acetophenones.
Hypothesized Structure-Activity Relationship (SAR):
-
Substitution on the Phenyl Ring (R group): Electron-donating groups (e.g., -OCH₃, -OH) or small electron-withdrawing groups (e.g., -F, -Cl) on the phenyl ring are anticipated to enhance inhibitory activity.
-
Position of Substitution: Para-substitution on the phenyl ring is often favored for optimal interaction with the hydrophobic pocket of the MAO-B active site.
Hydrazone Derivatives
Hydrazones are another class of compounds that have demonstrated significant MAO-B inhibitory potential. These can be readily synthesized by the condensation of this compound with various hydrazides.
Hypothesized Structure-Activity Relationship (SAR):
-
Nature of the R group: Aromatic or heteroaromatic R groups are expected to contribute to the binding affinity through π-π stacking interactions with tyrosine residues in the active site.
-
Substitution on the Aromatic Ring: Halogen substitutions on the aromatic ring of the hydrazide moiety have been shown to be crucial for MAO-A inhibitory properties in some series and could influence MAO-B selectivity.[5]
Quantitative Data Summary (Hypothetical)
The following table presents a hypothetical comparison of the proposed derivatives, with anticipated IC₅₀ values based on data from analogous compounds found in the literature. These values serve as a benchmark for future experimental validation.
| Derivative Class | R Group | Predicted MAO-B IC₅₀ (µM) | Predicted Selectivity Index (MAO-A/MAO-B) |
| Chalcone | 4-OCH₃ | 0.1 - 0.5 | >50 |
| Chalcone | 4-Cl | 0.5 - 1.0 | >30 |
| Chalcone | 3,4-di-OCH₃ | 0.05 - 0.2 | >100 |
| Hydrazone | Phenyl | 1.0 - 5.0 | >20 |
| Hydrazone | 4-Fluorophenyl | 0.5 - 2.0 | >40 |
| Hydrazone | Thiophene-2-yl | 0.2 - 0.8 | >80 |
Experimental Protocols
General Synthesis of Chalcone Derivatives
A representative protocol for the synthesis of a 4H-1,3-benzodioxin-6-yl chalcone derivative is provided below.
Materials:
-
This compound
-
Substituted acetophenone (e.g., 4-methoxyacetophenone)
-
Ethanol
-
Aqueous sodium hydroxide solution (10%)
-
Hydrochloric acid (10%)
Procedure:
-
Dissolve this compound (1 eq.) and the substituted acetophenone (1 eq.) in ethanol in a round-bottom flask.
-
Cool the mixture in an ice bath and slowly add aqueous sodium hydroxide solution with constant stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, pour the mixture into ice-cold water and acidify with dilute hydrochloric acid to precipitate the chalcone.
-
Filter the solid product, wash with cold water until the washings are neutral, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Characterize the final product using appropriate spectroscopic techniques (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).
In Vitro MAO-B Inhibition Assay (Fluorometric)
This protocol outlines a standard fluorometric assay to determine the MAO-B inhibitory activity of the synthesized compounds.[4]
Materials:
-
Recombinant human MAO-B enzyme
-
MAO-B assay buffer (e.g., potassium phosphate buffer, pH 7.4)
-
MAO-B substrate (e.g., kynuramine)
-
Amplex® Red reagent (or similar fluorescent probe)
-
Horseradish peroxidase (HRP)
-
Test compounds dissolved in DMSO
-
Positive control (e.g., Selegiline)
-
96-well black microplate
Procedure:
-
Prepare serial dilutions of the test compounds and the positive control in MAO-B assay buffer. The final DMSO concentration should be kept below 1%.
-
In a 96-well plate, add the assay buffer, the test compound at various concentrations, and the MAO-B enzyme solution.
-
Incubate the plate for 15 minutes at 37°C to allow the inhibitor to interact with the enzyme.
-
Prepare a detection solution containing the MAO-B substrate, Amplex® Red reagent, and HRP in the assay buffer.
-
Initiate the enzymatic reaction by adding the detection solution to each well.
-
Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590-600 nm) at regular intervals for 30-60 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration of the inhibitor.
-
Determine the percent inhibition relative to the vehicle control and plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC₅₀ value by fitting the data to a dose-response curve.
Visualizations
Proposed Synthetic Pathway for Chalcone Derivatives
Caption: Synthetic route to chalcone derivatives.
MAO-B Inhibition Assay Workflow
Caption: Workflow for the in vitro MAO-B inhibition assay.
Conclusion and Future Directions
This guide has outlined a rational approach to the design and evaluation of novel this compound derivatives as potential MAO-B inhibitors. By leveraging the known structure-activity relationships of related benzodioxane compounds, we have proposed promising chalcone and hydrazone derivatives for synthesis and testing. The provided experimental protocols offer a clear roadmap for their preparation and biological characterization.
Future work should focus on the synthesis of the proposed compound library and their in vitro evaluation against both MAO-A and MAO-B to determine their potency and selectivity. Promising lead compounds should then be subjected to further optimization, including modifications to the benzodioxin core and the appended functionalities. In vivo studies will be necessary to assess the pharmacokinetic properties and therapeutic efficacy of the most promising candidates in animal models of neurodegenerative disease. The exploration of this novel scaffold holds the potential to yield a new class of effective and selective MAO-B inhibitors.
References
- 1. Synthesis and Biological Evaluation of O6-Aminoalkyl-Hispidol Analogs as Multifunctional Monoamine Oxidase-B Inhibitors towards Management of Neurodegenerative Diseases [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Inhibition of monoamine oxidases by heterocyclic derived conjugated dienones: synthesis and in vitro and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
A Comparative Guide to the Antimicrobial Potential of Benzodioxin Derivatives
In the ever-escalating battle against antimicrobial resistance, the exploration of novel chemical scaffolds is paramount to the development of next-generation therapeutic agents. Among these, derivatives of the benzodioxin moiety have emerged as a promising class of compounds with a broad spectrum of antimicrobial activity. This guide provides a comprehensive, in-depth comparison of the antimicrobial performance of various benzodioxin derivatives, supported by experimental data and a detailed examination of their structure-activity relationships and mechanisms of action. This document is intended for researchers, scientists, and drug development professionals actively engaged in the discovery of new anti-infective agents.
Introduction: The Rising Profile of Benzodioxin Derivatives in Antimicrobial Research
The 1,4-benzodioxin ring system, a heterocyclic scaffold, has garnered significant attention in medicinal chemistry due to its presence in a variety of biologically active compounds.[1] While initially explored for other therapeutic applications, recent investigations have unveiled its potential as a potent antimicrobial pharmacophore. The structural versatility of the benzodioxin core allows for extensive chemical modifications, leading to a diverse library of derivatives with varying degrees of efficacy against a wide range of pathogens, including multidrug-resistant bacteria.[2][3] This guide will delve into the antimicrobial activities of key benzodioxin derivatives, with a focus on benzodioxane-benzamides and benzodioxin-containing oxazolidinones, and compare their performance against clinically relevant microbial strains.
Experimental Cornerstone: Determining Antimicrobial Efficacy
To objectively compare the antimicrobial potency of different benzodioxin derivatives, standardized and reproducible experimental protocols are essential. The determination of the Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro antimicrobial activity of a compound.[4][5][6] The broth microdilution method, as outlined by the Clinical and Laboratory Standards Institute (CLSI), is a widely accepted and rigorous technique for MIC determination.[3][7][8][9][10]
Experimental Workflow: Broth Microdilution for MIC Determination
The following diagram outlines the typical workflow for a broth microdilution assay. The causality behind this experimental design is to expose a standardized population of bacteria to a gradient of the test compound concentrations to identify the lowest concentration that inhibits visible growth.
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination using the broth microdilution method.
Comparative Antimicrobial Activity of Benzodioxin Derivatives
The following table summarizes the in vitro antimicrobial activity (MIC in µg/mL) of selected benzodioxin derivatives against a panel of clinically significant Gram-positive and Gram-negative bacteria. The data has been compiled from various peer-reviewed studies to provide a comparative overview.
| Derivative Class | Compound | Staphylococcus aureus (MSSA) | Staphylococcus aureus (MRSA) | Bacillus subtilis | Escherichia coli | Reference(s) |
| Benzodioxane-Benzamides | PC190723 (Comparator) | 1 | 1 | - | >64 | [2][11] |
| FZ95 | 0.25 | 0.25 | <0.1 | - | [2][11] | |
| FZ100 | 0.1 | 0.1 | <0.1 | - | [2][11] | |
| FZ116 | - | - | Promising activity | - | [2] | |
| FZ118 | - | - | Promising activity | - | [2] | |
| Benzodioxin-Oxazolidinones | Amidoxime Derivative | - | - | - | - | [12] |
| Nitrile Derivative | - | - | - | - | [12] | |
| Amide Derivative | - | - | - | - | [12] | |
| Benzodioxan-Schiff Bases | Compound 4d | - | - | - | 0.78 | [1] |
| Compound 4m | - | - | - | 0.17 | [1] | |
| Compound 4g | - | - | - | >0.78 (active against P. aeruginosa) | [1] | |
| 1-(1,4-benzodioxane-2-carbonyl)piperazine derivatives | Compound 6b | Significant Activity | - | - | Significant Activity | [7][13] |
Analysis of Comparative Data:
The data clearly indicates that benzodioxane-benzamides, particularly compounds FZ95 and FZ100, exhibit potent activity against both methicillin-sensitive and methicillin-resistant Staphylococcus aureus, with MIC values significantly lower than the comparator compound PC190723.[2][11] This highlights the successful optimization of this chemical series. Notably, many benzodioxin derivatives show strong activity against Gram-positive bacteria but are less effective against Gram-negative bacteria like E. coli.[1][2] However, certain benzodioxan-Schiff base derivatives have demonstrated promising activity against E. coli and even P. aeruginosa.[1] The amidoxime derivative of the benzodioxin-oxazolidinone class has been reported to have activity superior to linezolid against M. abscessus.[12]
Unraveling the Mechanism of Action: Targeting Bacterial Cell Division
A significant portion of the research into the antimicrobial action of benzodioxin derivatives, particularly the benzamide class, has identified the filamentous temperature-sensitive protein Z (FtsZ) as a key molecular target.[2][14][15] FtsZ is a crucial protein in bacterial cell division, polymerizing at the mid-cell to form the Z-ring, which acts as a scaffold for the assembly of the division machinery.[12][14]
Proposed Mechanism of FtsZ Inhibition by Benzodioxane-Benzamides
Inhibitors of FtsZ can disrupt the normal process of bacterial cytokinesis, leading to cell filamentation and eventual lysis.[12][16] The proposed mechanism involves the binding of the benzodioxane-benzamide derivatives to a specific site on the FtsZ protein, which interferes with its polymerization dynamics.[12][16]
Caption: Proposed mechanism of FtsZ inhibition by benzodioxane-benzamide derivatives, leading to the disruption of bacterial cell division.
Structure-Activity Relationship (SAR) Insights
The antimicrobial efficacy of benzodioxin derivatives is intricately linked to their chemical structure. Understanding the structure-activity relationship (SAR) is crucial for the rational design of more potent and selective antimicrobial agents.[17][18]
-
Substituents on the Benzodioxane Ring: Modifications at various positions of the benzodioxane ring have been shown to significantly influence activity. For instance, the introduction of specific functional groups can enhance binding to the target protein or alter the physicochemical properties of the molecule, such as solubility and cell permeability.
-
The Nature of the Linker: In benzodioxane-benzamides, the linker connecting the benzodioxane and benzamide moieties plays a critical role. The length and flexibility of this linker can affect the overall conformation of the molecule and its ability to fit into the binding pocket of the target protein.[2]
-
Modifications of the Second Aromatic Ring: For derivatives like benzodioxane-benzamides, substitutions on the benzamide ring can dramatically impact potency. For example, specific substitution patterns can enhance the interaction with the FtsZ protein.
Conclusion and Future Directions
Benzodioxin derivatives represent a versatile and promising platform for the development of novel antimicrobial agents. The potent activity of certain derivatives against multidrug-resistant bacteria, coupled with a well-defined mechanism of action targeting the essential FtsZ protein, makes this class of compounds particularly attractive for further investigation.
Future research should focus on:
-
Broadening the Microbial Spectrum: Systematic modification of the benzodioxin scaffold to enhance activity against Gram-negative bacteria and fungal pathogens.
-
In Vivo Efficacy and Pharmacokinetic Studies: Translating the promising in vitro activity into in vivo efficacy through animal model studies and detailed pharmacokinetic profiling.
-
Overcoming Resistance: Investigating the potential for resistance development to benzodioxin derivatives and designing strategies to mitigate this risk.
By leveraging the insights from comparative studies and a deep understanding of their structure-activity relationships, the scientific community can continue to optimize benzodioxin derivatives and unlock their full therapeutic potential in the fight against infectious diseases.
References
- 1. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 2. protocols.io [protocols.io]
- 3. iacld.com [iacld.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 7. Antimicrobial Susceptibility Testing | Area of Focus | CLSI [clsi.org]
- 8. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]
- 9. goums.ac.ir [goums.ac.ir]
- 10. darvashco.com [darvashco.com]
- 11. Benzodioxane–Benzamides as FtsZ Inhibitors: Effects of Linker’s Functionalization on Gram-Positive Antimicrobial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 12. What are FtsZ inhibitors and how do they work? [synapse.patsnap.com]
- 13. researchgate.net [researchgate.net]
- 14. Recent progress of bacterial FtsZ inhibitors with a focus on peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Frontiers | Targeting the Achilles Heel of FtsZ: The Interdomain Cleft [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. media.neliti.com [media.neliti.com]
A Comparative Guide to HPLC and GC-MS Methods for the Purity Analysis of 4H-1,3-Benzodioxin-6-carboxaldehyde
Abstract
The stringent purity requirements for pharmaceutical intermediates and fine chemicals necessitate robust and reliable analytical methods. 4H-1,3-Benzodioxin-6-carboxaldehyde, a key building block in synthetic chemistry, is no exception. Its purity profile directly impacts the quality, safety, and efficacy of the final product. This guide provides an in-depth, comparative analysis of two cornerstone chromatographic techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—for the comprehensive purity assessment of this compound. We will explore the fundamental principles, provide detailed experimental protocols, and present a critical evaluation of each method's performance, guiding researchers and drug development professionals in selecting the optimal technique for their specific analytical challenges.
Introduction: The Criticality of Purity for this compound
This compound (C₉H₈O₃, MW: 164.16 g/mol ) is an aromatic aldehyde containing a benzodioxin core.[1] Its reactive aldehyde group and heterocyclic structure make it a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). The presence of impurities, whether from starting materials, by-products, or degradation, can have significant consequences. Therefore, a highly selective and sensitive analytical method is not merely a quality control checkpoint but a fundamental component of process understanding and regulatory compliance.
The choice between HPLC and GC-MS is not arbitrary; it is dictated by the physicochemical properties of the analyte and potential impurities, as well as the specific goals of the analysis (e.g., routine QC vs. impurity identification).[2][3] This guide will dissect the nuances of each approach.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Non-Volatile Analytes
HPLC is a separation technique that relies on the distribution of an analyte between a liquid mobile phase and a solid stationary phase packed in a column.[4][5] For a moderately polar compound like this compound, reversed-phase HPLC is the method of choice.
Principle and Rationale
In reversed-phase HPLC, the stationary phase (e.g., C18-silica) is nonpolar, while the mobile phase (e.g., a mixture of water and acetonitrile) is polar. Nonpolar compounds interact more strongly with the stationary phase and thus elute later. The aldehyde functional group can be analyzed directly by leveraging its native UV absorbance. However, to enhance sensitivity and selectivity, pre-column derivatization is a common and powerful strategy.
Causality Behind Derivatization: The reaction of aldehydes with 2,4-dinitrophenylhydrazine (DNPH) yields a highly colored and stable hydrazone derivative.[6][7] This serves two primary purposes:
-
Enhanced Detection: The DNPH derivative possesses a strong chromophore, shifting the optimal detection wavelength to around 360 nm, away from many common interferences.[7]
-
Improved Chromatography: The resulting hydrazone is often less polar and more hydrophobic than the parent aldehyde, leading to better retention and peak shape on a C18 column.
Experimental Protocol: HPLC-UV Method with DNPH Derivatization
This protocol is designed to be a self-validating system, grounded in principles outlined by the International Council for Harmonisation (ICH) and United States Pharmacopeia (USP).[4][8][9][10]
1. Reagent and Sample Preparation:
- DNPH Reagent: Prepare a saturated solution of 2,4-dinitrophenylhydrazine in HPLC-grade acetonitrile containing 1% (v/v) phosphoric acid.
- Standard Stock Solution: Accurately weigh ~10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Sample Solution: Accurately weigh ~10 mg of the test sample into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
- Derivatization Procedure: To 1.0 mL of the standard or sample solution in a clean vial, add 1.0 mL of the DNPH reagent. Cap the vial and heat at 60°C for 30 minutes. Allow to cool to room temperature. Dilute the resulting solution with a 50:50 mixture of acetonitrile and water to a final concentration of approximately 10 µg/mL.
2. HPLC Instrumentation and Conditions:
- System: HPLC with a Diode Array Detector (DAD) or UV Detector.
- Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
- Mobile Phase A: HPLC-grade Water.
- Mobile Phase B: HPLC-grade Acetonitrile.
- Gradient Program:
- 0-15 min: 50% to 90% B
- 15-20 min: 90% B
- 20-21 min: 90% to 50% B
- 21-25 min: 50% B (re-equilibration)
- Flow Rate: 1.0 mL/min.
- Column Temperature: 30°C.
- Injection Volume: 20 µL.
- Detection Wavelength: 360 nm.
Data Presentation and Validation
Method validation must be performed according to ICH Q2(R1) guidelines to ensure the method is suitable for its intended purpose.[8][11][12]
Table 1: Hypothetical HPLC Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Peak is spectrally pure; no interference from placebo/blanks. | Peak Purity Index > 0.999. No co-elution observed. |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.99 | r² = 0.9995 over 1-20 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision (Repeatability) | RSD ≤ 2.0% | RSD = 0.8% (n=6) |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 | 0.1 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1; RSD ≤ 10% | 0.3 µg/mL |
| Robustness | No significant impact on results from minor variations. | Method is robust to ±2% change in mobile phase organic content and ±2°C in temperature. |
RSD: Relative Standard Deviation
HPLC Workflow Diagram
Caption: HPLC-UV analytical workflow with pre-column derivatization.
Gas Chromatography-Mass Spectrometry (GC-MS): Unmatched Specificity for Volatile Compounds
GC-MS is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry.[2][3] It is best suited for analytes that are thermally stable and volatile.[2] this compound, being a relatively small organic molecule, is a viable candidate for GC analysis.
Principle and Rationale
In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a capillary column containing a stationary phase. Separation occurs based on the compounds' boiling points and their differential partitioning between the two phases. The mass spectrometer then ionizes the eluting compounds, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them.
Causality Behind Derivatization (An Important Choice): While direct injection is possible, aldehydes can be problematic in GC due to their polarity and potential for thermal degradation or adsorption onto active sites in the injector or column.[13] Derivatization is often employed to:
-
Increase Volatility and Stability: Converting the polar aldehyde group to a less polar, more stable derivative (e.g., an oxime) improves chromatographic performance.[13][14]
-
Improve Peak Shape: This minimizes peak tailing, leading to better resolution and more accurate quantification.
-
Enhance Sensitivity: Reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) create derivatives that are extremely sensitive to electron capture detection (ECD) or can be analyzed in negative chemical ionization (NCI) mode in MS for ultra-trace analysis.[15]
For purity analysis, where structural confirmation of unknowns is key, Electron Ionization (EI) is the preferred MS mode due to the creation of reproducible, library-searchable fragmentation patterns.
Experimental Protocol: GC-MS Method
This protocol is designed for the confident identification and quantification of the main component and any volatile impurities.
1. Reagent and Sample Preparation (Direct Analysis):
- Solvent: HPLC-grade Dichloromethane or Ethyl Acetate.
- Standard Stock Solution: Accurately weigh ~10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with the chosen solvent.
- Sample Solution: Prepare the test sample in the same manner as the standard.
- Working Solutions: Further dilute the stock solutions to a final concentration of approximately 50 µg/mL.
2. GC-MS Instrumentation and Conditions:
- System: Gas Chromatograph coupled to a Mass Spectrometer (e.g., single quadrupole).
- Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
- Carrier Gas: Helium, constant flow at 1.2 mL/min.
- Injector: Split/Splitless, operated in split mode (e.g., 20:1 split ratio) to avoid column overload.
- Injector Temperature: 250°C.
- Oven Temperature Program:
- Initial: 100°C, hold for 2 min.
- Ramp: 15°C/min to 280°C.
- Hold: 5 min at 280°C.
- Injection Volume: 1 µL.
- MS Transfer Line Temp: 280°C.
- Ion Source Temp: 230°C.
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Full Scan (e.g., m/z 40-400) for impurity identification and purity assessment. Selected Ion Monitoring (SIM) can be used for higher sensitivity if specific impurities are targeted.
Data Presentation and Validation
The validation approach is similar to HPLC, focusing on parameters relevant to GC-MS. The mass spectrometer provides an orthogonal level of specificity.
Table 2: Hypothetical GC-MS Method Validation Parameters
| Parameter | Acceptance Criteria | Hypothetical Result |
| Specificity | Unique retention time and mass spectrum. No interference. | Confirmed by library match (>90%) and fragmentation pattern. |
| Linearity (Range) | Correlation Coefficient (r²) ≥ 0.99 | r² = 0.9991 over 5-100 µg/mL |
| Accuracy (% Recovery) | 97.0% - 103.0% | 98.8% - 101.9% |
| Precision (Repeatability) | RSD ≤ 3.0% | RSD = 1.5% (n=6) |
| Limit of Detection (LOD) | S/N ratio ≥ 3:1 (using primary ion) | 0.2 µg/mL (Full Scan) |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10:1; RSD ≤ 15% | 0.7 µg/mL (Full Scan) |
| Robustness | No significant impact on results from minor variations. | Method is robust to ±1°C/min ramp rate and ±0.1 mL/min flow rate changes. |
GC-MS Workflow Diagram
Caption: GC-MS analytical workflow for volatile compound analysis.
Comparative Analysis: HPLC vs. GC-MS
Choosing the right method requires a clear-eyed assessment of their respective strengths and weaknesses for this specific application.
Table 3: Head-to-Head Comparison for this compound Analysis
| Feature | HPLC-UV (with Derivatization) | GC-MS (Direct Injection) | Expert Commentary |
| Principle | Separation in liquid phase based on polarity.[5] | Separation in gas phase based on volatility/boiling point.[3] | Fundamentally different separation mechanisms provide complementary information. |
| Applicability | Excellent for non-volatile or thermally labile impurities. | Ideal for volatile and thermally stable impurities. | HPLC is more versatile for a wider range of potential impurities, including larger molecules. |
| Specificity | Good, based on retention time and UV spectrum. | Excellent, based on retention time and unique mass fragmentation pattern. | GC-MS is the gold standard for positive compound identification. |
| Sensitivity | High, especially with chromophoric derivatization. | Very high, especially in SIM mode for known impurities. | Both methods can achieve excellent sensitivity, often in the sub-ppm range. |
| Sample Prep | More complex; requires a controlled derivatization reaction.[6][7] | Simpler; typically just "dissolve and inject". | The simplicity of GC-MS sample prep is a significant advantage for high-throughput needs. |
| Impurity ID | Limited; requires isolation and further analysis (e.g., LC-MS). | Powerful; tentative identification of unknown peaks via library searching. | GC-MS is superior for identifying unknown volatile impurities directly within a single run. |
| Instrumentation Cost | Lower initial investment for a standard HPLC-UV system. | Higher initial investment due to the mass spectrometer.[16] | The higher cost of GC-MS is justified by its superior identification capabilities. |
| Robustness | Generally very robust and widely used in QC environments. | Can be susceptible to matrix effects and contamination of the injector/ion source. | HPLC is often considered the more rugged technique for routine quantitative analysis. |
Conclusion and Recommendations
Both HPLC and GC-MS are powerful, validated techniques for assessing the purity of this compound. The optimal choice is not a matter of one being universally "better," but rather which is more fit-for-purpose.
-
For Routine Quality Control and Assay: HPLC-UV is the recommended method. Its robustness, lower operational cost, and high precision make it ideal for verifying the purity of known batches against a reference standard. The derivatization step, while adding complexity, ensures high sensitivity and moves the detection to a cleaner part of the spectrum.
-
For Impurity Profiling and Identification: GC-MS is the superior choice. Its unparalleled specificity allows for the confident identification of unknown volatile impurities, which is critical during process development, troubleshooting, and for regulatory submissions that require a thorough understanding of the impurity profile.
In a comprehensive drug development setting, these methods are best used orthogonally . HPLC can quantify the main component and non-volatile impurities, while GC-MS provides a detailed picture of all volatile components, ensuring a complete and validated assessment of the purity of this compound.
References
- 1. This compound | C9H8O3 | CID 122447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. smithers.com [smithers.com]
- 3. gentechscientific.com [gentechscientific.com]
- 4. usp.org [usp.org]
- 5. <621> CHROMATOGRAPHY [drugfuture.com]
- 6. Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. auroraprosci.com [auroraprosci.com]
- 8. ijarsct.co.in [ijarsct.co.in]
- 9. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 10. agilent.com [agilent.com]
- 11. ajpaonline.com [ajpaonline.com]
- 12. actascientific.com [actascientific.com]
- 13. m.youtube.com [m.youtube.com]
- 14. jfda-online.com [jfda-online.com]
- 15. researchgate.net [researchgate.net]
- 16. benchchem.com [benchchem.com]
Comparing the efficacy of different catalysts for 4H-1,3-Benzodioxin-6-carboxaldehyde synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and fine chemical synthesis, 4H-1,3-Benzodioxin-6-carboxaldehyde stands as a valuable intermediate, its structural motif being a key component in various biologically active molecules. The efficient construction of this benzodioxin ring system, coupled with the introduction of a reactive carboxaldehyde group, is a subject of significant interest. The choice of catalyst is paramount, directly influencing reaction efficiency, selectivity, and overall sustainability. This guide provides an in-depth comparison of various catalytic systems for the synthesis of this compound, offering experimental insights and mechanistic understanding to inform your synthetic strategy.
The Synthetic Challenge: Ring Formation and Formylation
The principal synthetic route to this compound involves the condensation of 4-hydroxybenzaldehyde with a formaldehyde source. This reaction requires a catalyst to facilitate two key transformations: the formation of the 1,3-dioxin ring and, in some strategies, the formylation of the aromatic ring. The ideal catalyst should not only promote high yields but also exhibit good selectivity, operate under mild conditions, and be readily separable and reusable.
Lewis Acid Catalysis: A High-Yielding Approach
Lewis acids are a cornerstone in organic synthesis, activating carbonyl groups and promoting cyclization reactions. Among them, tin(IV) chloride (SnCl₄) has demonstrated considerable efficacy in related syntheses.
A well-established procedure for the formylation of a substituted dihydroapiol to yield a benzodioxole carboxaldehyde derivative in the presence of SnCl₄ highlights the potential of this approach. The reaction proceeds with high yield (90%) under relatively mild conditions, demonstrating the power of Lewis acid catalysis in activating the aromatic ring for electrophilic substitution and facilitating the formation of the heterocyclic ring.[1]
Experimental Protocol: Lewis Acid-Catalyzed Synthesis (Analogous)
-
Reaction Setup: A solution of the substituted 1,3-benzodioxole in a dry, inert solvent such as dichloromethane (CH₂Cl₂) is prepared in a flame-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.
-
Catalyst Addition: The solution is cooled to -10 °C, and a solution of SnCl₄ in CH₂Cl₂ is added dropwise.
-
Reagent Addition: A formylating agent, such as dichloromethyl methyl ether, is then added dropwise while maintaining the low temperature.
-
Reaction Monitoring: The reaction is stirred at 0 °C for a specified time (e.g., 1 hour), with progress monitored by thin-layer chromatography (TLC).
-
Workup: Upon completion, the reaction is quenched with water. The organic layer is separated, washed with water, dried over anhydrous magnesium sulfate (MgSO₄), and concentrated under reduced pressure.
-
Purification: The crude product is purified by recrystallization or column chromatography to yield the desired carboxaldehyde.[1]
Mechanistic Insight
The Lewis acid, SnCl₄, coordinates to the oxygen atoms of the hydroxyl and carbonyl groups of the starting materials, increasing their electrophilicity. This activation facilitates the nucleophilic attack of the hydroxyl group to the formaldehyde source, initiating the cyclization process. In the case of formylation, the Lewis acid activates the formylating agent, generating a highly electrophilic species that is then attacked by the electron-rich aromatic ring.
References
A Comparative Guide to the Structure-Activity Relationship of 1,4-Benzodioxan-Substituted Chalcones
This guide provides an in-depth analysis of the structure-activity relationships (SAR) of chalcones featuring a 1,4-benzodioxan moiety. Chalcones, belonging to the flavonoid family, are characterized by an open-chain α,β-unsaturated ketone system linking two aromatic rings. The inherent versatility of the chalcone scaffold has made it a "privileged structure" in medicinal chemistry, amenable to substitutions that modulate its biological activity.[1] The incorporation of the 1,4-benzodioxan ring, a recognized pharmacophore present in several clinically used drugs, introduces a conformationally constrained yet flexible heterocyclic system that can significantly influence ligand-receptor interactions.[2] This guide will dissect the nuanced effects of substituent placement and nature on the anticancer, neuroprotective (specifically as monoamine oxidase B inhibitors), and anti-inflammatory properties of this promising class of compounds.
The Architectural Blueprint: Synthesis of 1,4-Benzodioxan-Substituted Chalcones
The principal synthetic route to these chalcones is the Claisen-Schmidt condensation, a reliable and versatile base-catalyzed reaction.[3] This methodology involves the condensation of a substituted acetophenone with a substituted benzaldehyde. In the context of this guide, one of the aromatic precursors will bear the 1,4-benzodioxan system.
The causality behind this choice of reaction lies in its efficiency and modularity. It allows for the systematic variation of substituents on both aromatic rings, which is the cornerstone of SAR studies. By selecting different substituted acetophenones and benzaldehydes, a diverse library of chalcones can be generated, enabling a thorough exploration of the chemical space and its impact on biological activity.
General Experimental Protocol: Claisen-Schmidt Condensation
-
Reactant Dissolution: An equimolar amount of the appropriate acetophenone and 1,4-benzodioxan-6-carboxaldehyde (or a 1,4-benzodioxan-substituted acetophenone and an appropriate benzaldehyde) are dissolved in a suitable solvent, typically ethanol.
-
Base-Catalyzed Condensation: A catalytic amount of a strong base, such as an aqueous solution of sodium hydroxide or potassium hydroxide, is added dropwise to the stirred reaction mixture at room temperature.
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Work-up and Purification: Upon completion, the reaction mixture is poured into crushed ice and acidified with a dilute acid (e.g., HCl) to precipitate the chalcone product. The solid is then filtered, washed with water, and purified by recrystallization from a suitable solvent like ethanol to yield the final product. The trans-isomer is the thermodynamically more stable and typically the major product formed.
Below is a workflow diagram illustrating this synthetic process.
Caption: General workflow for the synthesis of 1,4-benzodioxan-substituted chalcones.
Neuroprotective Activity: Potent and Selective MAO-B Inhibition
Monoamine oxidase B (MAO-B) is a key enzyme in the catabolism of neurotransmitters, and its inhibition is a validated therapeutic strategy for neurodegenerative disorders like Parkinson's disease.[4] Several studies have highlighted 1,4-benzodioxan-substituted chalcones as potent and selective MAO-B inhibitors.[5][6]
The structure-activity relationship for MAO-B inhibition reveals several key features:
-
The 1,4-Benzodioxan Moiety is Crucial: Replacement of the 1,4-benzodioxan ring with other cyclic systems often leads to a significant drop in inhibitory activity, underscoring its importance as a key binding element.
-
Substituents on the Second Phenyl Ring (Ring A): The nature and position of substituents on the phenyl ring derived from the acetophenone precursor are critical for potency.
-
Halogens: The presence of halogens, particularly fluorine and bromine, often enhances MAO-B inhibitory activity. For instance, (E)-1-(3-bromo-4-fluorophenyl)-3-(2,3-dihydrobenzo[b][2][7]dioxin-6-yl)prop-2-en-1-one (Compound 22 in a referenced study) was identified as a highly potent inhibitor with an IC50 value of 0.026 µM.[4] This suggests that electron-withdrawing and lipophilic groups at these positions are favorable for interaction with the enzyme's active site.
-
Positional Isomers: The position of the substituent matters. Generally, substitutions at the meta and para positions of Ring A result in higher potency compared to ortho substitutions.
-
Comparative Data for MAO-B Inhibition
| Compound ID | Ring A Substituent | IC50 for hMAO-B (µM) | Selectivity Index (SI) vs hMAO-A | Reference |
| 1 | 4-Fluorophenyl | 0.040 | >50 | [8] |
| 2 | 3-Bromo-4-fluorophenyl | 0.026 | >1538 | [4] |
| 3 | 4-Bromophenyl | 0.083 | >120 | [8] |
| 4 | 4-Chlorophenyl | >10 | - | [8] |
| 5 | Thienyl | 0.11 | >333 | [7] |
This table is a synthesis of data from multiple sources for comparative purposes.
The high selectivity indices observed for these compounds indicate a pronounced preference for inhibiting MAO-B over its isoenzyme, MAO-A. This is a critical feature for a potential therapeutic agent, as non-selective inhibition can lead to undesirable side effects. Kinetic studies have further revealed that these compounds often act as competitive and reversible inhibitors of human MAO-B.[4]
Caption: Key SAR insights for MAO-B inhibition by 1,4-benzodioxan chalcones.
Anticancer Activity: Cytotoxicity Against Various Cancer Cell Lines
Chalcones are well-documented as a class of compounds with significant anticancer potential, acting through various mechanisms including the induction of apoptosis and inhibition of tubulin polymerization.[9] The introduction of the 1,4-benzodioxan moiety has been explored as a strategy to enhance the cytotoxic profile of these molecules.
The SAR for anticancer activity is often cell-line dependent, but some general trends can be observed:
-
Hydroxyl and Methoxy Groups: The presence of hydroxyl (-OH) and methoxy (-OCH3) groups on the phenyl rings can significantly influence cytotoxicity. Their positions dictate the potential for hydrogen bonding and steric interactions within the target protein's binding pocket.
-
Halogen Substitution: As with MAO-B inhibition, halogen atoms on the phenyl rings can enhance cytotoxic activity, likely by increasing lipophilicity and facilitating cell membrane permeability.
-
The α,β-Unsaturated Ketone Moiety: This Michael acceptor is a key feature of the chalcone scaffold and is often implicated in its mechanism of action, potentially through covalent interactions with nucleophilic residues in target proteins like tubulin or transcription factors.
Comparative Cytotoxicity Data
| Compound Type | Cell Line | IC50 (µM) | Reference |
| Chalcone with prenyl and hydroxyl groups | MCF-7 (Breast) | 3.30 | [4] |
| Chalcone with prenyl and hydroxyl groups | MDA-MB-231 (Breast) | 6.12 | [4] |
| 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one | K562 (Leukemia) | ≤ 3.86 | [9] |
| 7-hydroxy-3-(3-bromo-4-hydroxy-5-methoxybenzylidene)chroman-4-one | MDA-MB-231 (Breast) | ≤ 3.86 | [9] |
| Licochalcone A | B-16 (Melanoma) | 25.89 | [8] |
Note: This table includes data for various chalcone derivatives to provide a broader context for their cytotoxic potential. Not all compounds listed contain the 1,4-benzodioxan moiety.
Anti-inflammatory Activity
Inflammation is a complex biological response, and chronic inflammation is implicated in numerous diseases. Chalcones have demonstrated anti-inflammatory properties, often by inhibiting the production of pro-inflammatory mediators.[10] Studies on 1,4-benzodioxan-substituted chalcones have shown that they can effectively inhibit the release of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-1 beta (IL-1β) in cellular models of inflammation.[7]
The SAR for anti-inflammatory activity suggests that:
-
Heterocyclic Ring A: Replacing the phenyl ring with a heterocyclic ring, such as thiophene, in conjunction with the 1,4-benzodioxan moiety, can yield compounds with potent dual MAO-B inhibitory and anti-neuroinflammatory activity.[7]
-
Substituent Effects: The electronic nature of the substituents plays a role. Electron-donating groups on one ring and electron-withdrawing groups on the other can modulate the anti-inflammatory response.
Experimental Protocol: In Vitro Anti-inflammatory Assay (NO Inhibition)
-
Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are pre-treated with various concentrations of the test chalcones for a defined period (e.g., 1 hour).
-
Inflammatory Stimulus: Inflammation is induced by adding lipopolysaccharide (LPS) to the cell culture medium.
-
Incubation: The plates are incubated for 24 hours to allow for the production of nitric oxide.
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Data Analysis: The percentage of NO inhibition is calculated by comparing the nitrite concentration in compound-treated wells to that in LPS-stimulated control wells.
Conclusion and Future Perspectives
The fusion of the chalcone scaffold with the 1,4-benzodioxan moiety has yielded a series of compounds with significant and diverse biological activities. The SAR studies highlighted in this guide demonstrate that subtle modifications to the substitution pattern on the aromatic rings can lead to profound differences in potency and selectivity for various biological targets. Specifically, halogen substitutions on the non-benzodioxan phenyl ring are consistently associated with enhanced MAO-B inhibition and cytotoxicity.
While the neuroprotective and anticancer activities of these compounds are relatively well-explored, their potential as anti-inflammatory and antimicrobial agents warrants further investigation. Future research should focus on expanding the library of 1,4-benzodioxan-substituted chalcones and screening them against a broader range of biological targets. A deeper understanding of their mechanisms of action, supported by molecular modeling and structural biology studies, will be crucial for the rational design of next-generation therapeutic agents based on this versatile chemical scaffold.
References
- 1. Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-activity relationships in 1,4-benzodioxan-related compounds. Investigation on the role of the dehydrodioxane ring on alpha 1-adrenoreceptor blocking activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cytotoxic Effects on Breast Cancer Cell Lines of Chalcones Derived from a Natural Precursor and Their Molecular Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Design, synthesis, and evaluation of 1, 4-benzodioxan-substituted chalcones as selective and reversible inhibitors of human monoamine oxidase B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Cytotoxic activity evaluation of chalcones on human and mouse cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and In Vitro Cytotoxic Activity of Novel Chalcone-Like Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpcat.com [ijpcat.com]
Safety Operating Guide
Navigating the Uncharted: A Guide to the Proper Disposal of 4H-1,3-Benzodioxin-6-carboxaldehyde
At its core, the responsible disposal of any chemical is predicated on a thorough understanding of its potential hazards. While a specific Safety Data Sheet (SDS) for 4H-1,3-Benzodioxin-6-carboxaldehyde is not widely accessible, data from analogous compounds, such as 2,3-Dihydro-1,4-benzodioxin-6-carbaldehyde and other aromatic aldehydes, strongly suggest that it should be handled as a hazardous substance.[1][2] The primary concerns are potential skin and eye irritation, as well as possible respiratory irritation.[1][2] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a controlled laboratory environment.
I. Immediate Safety and Hazard Mitigation
Before initiating any disposal-related activities, the immediate safety of laboratory personnel is paramount. The following steps are critical in mitigating exposure risks.
Step 1: Personal Protective Equipment (PPE)
Ensure a complete barrier between you and the chemical. This includes:
-
Eye Protection: Chemical safety goggles or a face shield are mandatory.[1][3]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential.[1][3]
-
Body Protection: A lab coat or chemical-resistant apron must be worn.[1]
-
Respiratory Protection: If handling the compound as a powder or if there is a risk of aerosolization, a NIOSH-approved respirator is recommended.[1][4]
Step 2: Engineering Controls
All handling of this compound should occur within a certified chemical fume hood to minimize the inhalation of any dust or vapors.[5]
II. Waste Segregation and Collection: A Proactive Approach
Proper segregation of chemical waste at the point of generation is the cornerstone of a safe and compliant disposal program.
Step 1: Designate a Hazardous Waste Container
-
Use a clearly labeled, non-reactive container with a secure, tight-fitting lid.[1][6] The container must be compatible with aromatic aldehydes.
-
The label should include the full chemical name, "this compound," the hazard characteristics (e.g., "Irritant," "Handle with Caution"), and the date of accumulation.[6]
Step 2: Waste Collection Protocol
-
For solid waste, carefully transfer the material into the designated hazardous waste container using a dedicated scoop or spatula. Avoid creating dust.
-
For solutions, pour the waste carefully into the designated liquid hazardous waste container.
-
Do not mix this waste stream with other incompatible chemicals.[7] Consult your institution's chemical hygiene plan for specific guidance on incompatible materials.
III. Storage and Final Disposal: Ensuring Compliance
The temporary storage and ultimate disposal of hazardous waste are governed by strict regulations from bodies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[8][9][10]
Step 1: Temporary On-Site Storage
-
Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[1][7]
-
This area should be away from heat sources and direct sunlight.
-
Ensure secondary containment is in place to capture any potential leaks or spills.[9]
Step 2: Coordination with Environmental Health and Safety (EHS)
This is the most critical step in the disposal process. Your institution's EHS department is the definitive authority on hazardous waste disposal.
-
Contact your EHS office to schedule a pickup of the hazardous waste.
-
Provide them with a complete and accurate description of the waste, including the chemical name and any known hazard information.
-
Follow all instructions provided by the EHS personnel for the final packaging and handover of the waste.
Table 1: Hazard Profile and Disposal Summary for this compound (Inferred)
| Parameter | Information (Based on Structurally Similar Compounds) | Source(s) |
| Physical State | Likely a solid at room temperature. | [11] |
| Primary Hazards | Skin irritant, serious eye irritant, potential respiratory irritant. | [1][2] |
| Personal Protective Equipment | Safety goggles, chemical-resistant gloves, lab coat. Respirator if dusty. | [1][3][4] |
| Handling Location | Chemical fume hood. | [5] |
| Waste Classification | Hazardous Waste. | [1] |
| Disposal Method | Collection in a labeled, sealed container for pickup by institutional EHS. | [1][4] |
IV. Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Disposal Workflow for this compound
V. The Imperative of Institutional and Regulatory Adherence
The information provided in this guide is based on the best available data for analogous compounds and general hazardous waste management principles. However, it is not a substitute for the specific guidance and regulations of your institution and local authorities. Always consult your institution's Environmental Health and Safety (EHS) department before disposing of any chemical waste. They are the ultimate resource for ensuring that your disposal practices are safe, compliant, and environmentally responsible.
By adhering to these rigorous procedures, researchers can ensure that the final chapter in the lifecycle of this compound is one of safety, responsibility, and scientific integrity.
References
- 1. assets.thermofisher.cn [assets.thermofisher.cn]
- 2. 1,3-Benzodioxole-4-carboxaldehyde | C8H6O3 | CID 82264 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. aksci.com [aksci.com]
- 4. fishersci.com [fishersci.com]
- 5. aksci.com [aksci.com]
- 6. What Are the OSHA Requirements for Chemical Storage? [americanhazmatrentals.com]
- 7. connmaciel.com [connmaciel.com]
- 8. resources.duralabel.com [resources.duralabel.com]
- 9. OSHA Chemical Storage Requirements | Discover OSHA Secondary Containment Requirements & Storage Guidelines - Polystar Containment [polystarcontainment.com]
- 10. epa.gov [epa.gov]
- 11. 1,4-苯并二噁烷-6-甲醛 98% | Sigma-Aldrich [sigmaaldrich.com]
A Comprehensive Guide to the Safe Handling of 4H-1,3-Benzodioxin-6-carboxaldehyde
This document provides essential safety and logistical information for the handling of 4H-1,3-Benzodioxin-6-carboxaldehyde (CAS No: 29668-44-8).[1] It is intended for researchers, scientists, and drug development professionals. The following procedural guidance is designed to ensure safe operational use and compliant disposal, fostering a secure laboratory environment.
Understanding the Hazard Profile
This compound is an aldehyde that presents several potential hazards. According to available safety data, this chemical is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[2][3][4][5] Understanding these risks is the foundation of a robust safety protocol. Aldehydes as a class of compounds can be reactive and may have sensitizing effects.[6]
Hazard Summary Table:
| Hazard Statement | GHS Classification |
| Causes skin irritation | Skin Irritant, Category 2 |
| Causes serious eye irritation | Eye Irritant, Category 2A |
| May cause respiratory irritation | STOT SE, Category 3 |
Source: Aggregated data from multiple safety data sheets.[2][3][4][5]
Engineering Controls: The First Line of Defense
Before any personal protective equipment (PPE) is considered, proper engineering controls must be in place. These are measures designed to isolate or remove the hazard from the workplace.
-
Ventilation: All work with this compound must be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[7][8] This is crucial to minimize the inhalation of any vapors or aerosols.[7]
-
Safety Equipment: An emergency eyewash station and a safety shower must be readily accessible in the immediate vicinity of where the chemical is being handled.[7][8]
Personal Protective Equipment (PPE): A Systematic Approach
The selection and use of PPE should be based on a thorough risk assessment of the specific procedures being performed. The following is a step-by-step protocol for donning and using appropriate PPE.
-
Glove Selection: Wear chemical-resistant gloves at all times. Butyl rubber and nitrile gloves are generally recommended for handling aldehydes.[6] It is crucial to consult the glove manufacturer's specifications for compatibility with this compound. Latex gloves are not recommended as they offer poor protection against many chemicals, including some aldehydes.[6][9]
-
Glove Inspection and Technique: Always inspect gloves for tears or punctures before use. When removing gloves, do so in a manner that avoids contact with the contaminated exterior.
-
Minimum Requirement: At a minimum, splash-proof safety goggles or safety glasses with side shields are required.[6]
-
Enhanced Protection: When there is a significant risk of splashing or generation of aerosols, a full-face shield must be worn in addition to safety goggles.[6][9]
-
Lab Coat: A long-sleeved lab coat is mandatory to protect the skin and personal clothing.[9]
-
Apron: For procedures with a higher splash risk, a chemical-resistant apron should be worn over the lab coat.[9]
-
Footwear: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[7]
-
Under Normal Conditions: When working within a certified chemical fume hood, respiratory protection is typically not required.
-
In Case of Spills or Poor Ventilation: If there is a potential for inhalation exposure, such as during a large spill or in an area with inadequate ventilation, an air-purifying respirator with an organic vapor cartridge is necessary.[6] All respirator use must be in accordance with a comprehensive respiratory protection program, including fit testing and training.
PPE Selection Workflow:
Caption: PPE selection workflow for handling this compound.
Operational Plan: Step-by-Step Handling Procedures
-
Preparation: Before handling the chemical, ensure all necessary engineering controls are operational and all required PPE is readily available and in good condition.
-
Handling:
-
Storage: Store in a cool, dry, and well-ventilated area in a tightly closed container.[2][3][5] Keep away from incompatible materials such as strong oxidizing agents.
Disposal Plan: Responsible Waste Management
The disposal of this compound and any contaminated materials must be managed as hazardous waste in strict accordance with all local, regional, and national regulations.[2][3][8]
-
Waste Segregation: Do not mix waste containing this chemical with other waste streams.[8]
-
Containerization: Collect all liquid and solid waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Disposal: Arrange for pick-up and disposal by a certified hazardous waste management company.
By adhering to these guidelines, you can significantly minimize the risks associated with handling this compound and maintain a safe and compliant laboratory environment.
References
- 1. This compound | C9H8O3 | CID 122447 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.cn [assets.thermofisher.cn]
- 4. aksci.com [aksci.com]
- 5. aksci.com [aksci.com]
- 6. homework.study.com [homework.study.com]
- 7. wcu.edu [wcu.edu]
- 8. benchchem.com [benchchem.com]
- 9. cdc.gov [cdc.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


